molecular formula C17H15N5O2 B1662712 FG8119 CAS No. 106447-61-4

FG8119

Número de catálogo: B1662712
Número CAS: 106447-61-4
Peso molecular: 321.33 g/mol
Clave InChI: YZIWCURGXWGKPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Comeib is a investigational compound of significant interest in early-stage pharmacological research. Preliminary studies suggest its potential as a modulator of specific enzymatic pathways, making it a valuable tool for probing complex biological processes. Its primary research value lies in understanding cell signaling mechanisms and identifying novel therapeutic targets. Researchers utilize Comeib in in vitro assays to elucidate its precise mechanism of action and to assess its effects on cellular models of disease. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-21-8-13-14(15-19-16(24-20-15)10-6-7-10)18-9-22(13)12-5-3-2-4-11(12)17(21)23/h2-5,9-10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIWCURGXWGKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C4=NOC(=N4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147603
Record name FG 8119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106447-61-4
Record name FG 8119
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106447614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FG 8119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The FGF19 Signaling Axis: A Core Oncogenic Driver and Therapeutic Target in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by its high mortality rate and limited therapeutic options for advanced disease. A growing body of evidence has solidified the role of the Fibroblast Growth Factor 19 (FGF19) signaling pathway as a critical oncogenic driver in a subset of HCC. This technical guide provides a comprehensive overview of the FGF19-FGFR4-β-Klotho signaling axis, its downstream effectors, and its multifaceted role in HCC pathogenesis. We present a synthesis of current quantitative data on the expression and activity of key pathway components, detailed methodologies for essential experimental protocols, and visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding and guide future research and therapeutic development.

Introduction

The FGF19 signaling pathway, typically involved in the regulation of bile acid metabolism, is frequently dysregulated in hepatocellular carcinoma. The aberrant activation of this pathway, primarily through amplification of the FGF19 gene, leads to uncontrolled hepatocyte proliferation, survival, and invasion. FGF19, its cognate receptor FGFR4, and the co-receptor β-Klotho form a trimeric complex that initiates a cascade of downstream signaling events, positioning this axis as a promising target for novel therapeutic interventions in HCC. This guide will delve into the molecular intricacies of this pathway, offering a technical resource for professionals in the field.

The Core Signaling Pathway: FGF19-FGFR4-β-Klotho Axis

The canonical FGF19 signaling pathway is initiated by the binding of FGF19 to a complex formed by Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho. β-Klotho is a single-pass transmembrane protein that is essential for the high-affinity interaction between FGF19 and FGFR4.[1] This interaction induces the dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains of FGFR4.

This activation of FGFR4 serves as a docking site for various adaptor proteins, most notably Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 recruits Growth factor receptor-bound protein 2 (GRB2), which in turn activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT pathways.[2] These pathways are central to regulating cellular processes such as proliferation, survival, and differentiation. Furthermore, the FGF19-FGFR4 axis has been shown to activate other critical signaling pathways implicated in cancer, including the Wnt/β-catenin and STAT3 pathways, contributing to the multifaceted oncogenic role of FGF19 in HCC.[3][4]

FGF19_Signaling_Pathway FGF19 Signaling Pathway in HCC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 betaKlotho β-Klotho FGFR4->betaKlotho FRS2 FRS2 FGFR4->FRS2 P STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b Inhibition mTOR->Proliferation betaCatenin_cyto β-catenin (degradation) GSK3b->betaCatenin_cyto Inhibition of degradation betaCatenin_nuc β-catenin betaCatenin_cyto->betaCatenin_nuc STAT3_nuc STAT3 STAT3->STAT3_nuc TCF_LEF TCF/LEF betaCatenin_nuc->TCF_LEF CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 CyclinD1->Proliferation STAT3_nuc->Proliferation

Caption: The FGF19 signaling pathway in hepatocellular carcinoma.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the components and activity of the FGF19 signaling pathway in HCC.

Table 1: Expression of FGF19 Signaling Pathway Components in HCC

ComponentMethodFindingReference
FGF19 mRNA qRT-PCRSignificantly higher in HCC tissues compared to noncancerous tissues (P = 0.015).[5]
qRT-PCRSignificantly increased in HCC tissues (3.30 ± 1.82) vs. peritumoral tissues (2.25 ± 0.82, p = 0.025).[3]
FGF19 Protein ELISASerum levels significantly higher in HCC patients (236.44 ± 40.94 pg/mL) vs. cirrhosis (125.63 ± 31.54 pg/mL) and healthy controls (69.60 ± 20.90 pg/mL).[6]
ELISAMedian serum levels: HCC 214.5 pg/mL, chronic liver disease 100.1 pg/mL, controls 78.8 pg/mL.[7][8]
FGFR4 mRNA qRT-PCRNot significantly overexpressed in HCCs compared to noncancerous tissues (P = 0.055).[5]
qRT-PCRSignificantly increased in HCC tissues (3.72 ± 2.34) vs. peritumoral tissues (3.00 ± 0.64, p = 0.043).[3]
FGFR4 Protein ImmunohistochemistryPositive expression rate of 74.6% in HCC tumors vs. 57.1% in peritumoral liver tissues.[9]
β-Klotho (KLB) mRNA qRT-PCRFrequently elevated in HCC tumors relative to matched non-tumor tissue.[10][11]
β-Klotho (KLB) Protein ImmunohistochemistryH-score lower in HCC (203.0 ± 8.58) vs. normal liver (264.4 ± 9.24) and cirrhotic liver (233.5 ± 13.04).[12]
ImmunohistochemistrySignificantly lower expression in HCC (52.7%) compared to adjacent noncancerous tissues (90.8%).[13]

Table 2: Functional Effects and Binding Affinity

ParameterMethodFindingReference
FGF19-FGFR4/KLB Binding Affinity (Kd) Radio-iodinated FGF19 binding assayKd of 778 pM to a hepatocellular carcinoma cell line expressing FGFR4 and KLB.[14]
Effect on Cell Proliferation Recombinant FGF19 treatmentIncreased proliferation of human HCC cell lines (P < 0.01).[5]
FGF19 siRNASignificantly inhibited proliferation in JHH7 cells (P < 0.01).[5]
Effect on Apoptosis Recombinant FGF19 treatmentInhibited apoptosis in human HCC cell lines (P < 0.01).[5]
FGF19 siRNAIncreased apoptosis in JHH7 cells (P < 0.01).[5]
Effect on Cell Invasion Recombinant FGF19 treatmentIncreased invasion capabilities of human HCC cell lines (P < 0.01).[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments used to investigate the FGF19 signaling pathway in HCC.

Immunohistochemistry (IHC) for FGF19, FGFR4, and β-Klotho

IHC_Workflow Immunohistochemistry Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Tissue_Fixation Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sectioning Sectioning (4-5 µm) Tissue_Fixation->Sectioning Mounting Mount on Charged Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Antigen_Retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->Antigen_Retrieval Blocking Peroxidase & Protein Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-FGF19, 4°C overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection DAB Chromogen Detection Secondary_Ab->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Microscopy Microscopic Examination Dehydration_Mounting->Microscopy Scoring Scoring (Intensity & Percentage of Positive Cells) Microscopy->Scoring

Caption: A typical workflow for immunohistochemical staining.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) HCC and adjacent non-tumorous liver tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against FGF19, FGFR4, or β-Klotho at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using a 3,3'-diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and mounted with a permanent mounting medium.

  • Analysis: The staining intensity and the percentage of positive cells are evaluated under a light microscope. An H-score can be calculated by multiplying the intensity score (0-3) by the percentage of positive cells.

Western Blotting for FGFR4 and Downstream Signaling Proteins
  • Cell Lysis and Protein Quantification: HCC cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against FGFR4, phospho-FRS2, phospho-ERK, phospho-AKT, or β-catenin overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: The membrane is stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for FGF19 and β-Klotho mRNA
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from HCC cell lines or tissues using a commercial RNA isolation kit. First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: The qPCR reaction is performed in a 20 µL volume containing cDNA, forward and reverse primers for the target gene (FGF19 or β-Klotho) and a reference gene (e.g., GAPDH), and a SYBR Green qPCR master mix.

  • Thermal Cycling: The reaction is carried out in a real-time PCR system with a typical thermal profile of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: HCC cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with varying concentrations of recombinant FGF19 or an FGF19/FGFR4 inhibitor for 24-72 hours.

  • MTT Incubation: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Conclusion and Future Directions

The FGF19-FGFR4 signaling pathway is a well-validated oncogenic driver in a significant subset of hepatocellular carcinoma. The overexpression of FGF19, often due to gene amplification, creates a dependency on this pathway for tumor cell proliferation and survival. This has led to the development of selective FGFR4 inhibitors, which have shown promising anti-tumor activity in preclinical and clinical settings.

Future research should focus on several key areas:

  • Biomarker Development: Refining biomarkers to accurately identify patients who will benefit most from FGFR4-targeted therapies. This may include not only FGF19 expression but also the status of downstream signaling components.

  • Combination Therapies: Investigating the efficacy of combining FGFR4 inhibitors with other targeted agents or immunotherapies to overcome potential resistance mechanisms.

  • Understanding Resistance: Elucidating the mechanisms of both intrinsic and acquired resistance to FGFR4 inhibition to develop strategies to circumvent them.

A thorough understanding of the technical aspects of the FGF19 signaling pathway, as outlined in this guide, is paramount for the continued development of effective therapies for hepatocellular carcinoma.

References

The Role of Fibroblast Growth Factor Receptor 4 (FGFR4) in the Progression of Hepatocellular Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced disease. The Fibroblast Growth Factor (FGF) signaling pathway, and specifically the FGF Receptor 4 (FGFR4), has emerged as a critical driver in the pathogenesis and progression of a subset of HCC. Aberrant activation of the FGF19-FGFR4 axis initiates a cascade of downstream signaling events that promote tumor cell proliferation, survival, migration, and invasion. This technical guide provides an in-depth exploration of the multifaceted role of FGFR4 in liver cancer, detailing its signaling pathways, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and therapeutic targeting of FGFR4 in HCC.

Introduction: The FGF/FGFR Axis in Cancer

The Fibroblast Growth Factor (FGF) family and their corresponding receptors (FGFRs) are key regulators of a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The FGFR family comprises four transmembrane receptor tyrosine kinases (FGFR1-4).[3] Dysregulation of FGF/FGFR signaling, through mechanisms such as gene amplification, activating mutations, or ligand overexpression, is a well-established oncogenic driver in a variety of human cancers.[4]

In the context of hepatocellular carcinoma, the FGF19-FGFR4 signaling axis has garnered significant attention.[5] FGF19, a hormone primarily produced in the gut, is the cognate ligand for FGFR4.[4] Under physiological conditions, this signaling pathway plays a role in bile acid metabolism.[6] However, in a significant subset of HCC patients, amplification of the FGF19 gene or overexpression of FGFR4 leads to constitutive activation of this pathway, driving tumorigenesis and conferring a poor prognosis.[3][5]

The FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The activation of FGFR4 by its ligand, FGF19, in conjunction with the co-receptor β-Klotho (KLB), triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event serves as a scaffold for the recruitment of adaptor proteins, initiating a complex network of downstream signaling cascades.

Key Downstream Signaling Cascades

The primary signaling pathways activated downstream of FGFR4 in HCC include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central pathway in cell proliferation and survival.[3] Activation of FGFR4 leads to the recruitment of FRS2 (Fibroblast growth factor Receptor Substrate 2) and GRB2 (Growth factor Receptor-Bound protein 2), which in turn activates the RAS-RAF-MEK-ERK cascade.[2][3]

  • PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[3] Similar to the MAPK pathway, its activation is often mediated through FRS2.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is implicated in cell survival and proliferation. FGF19 has been shown to mediate cell escape from death by increasing the expression and phosphorylation of STAT3.[1]

  • GSK3β/β-catenin Pathway: This pathway is involved in cell proliferation and epithelial-mesenchymal transition (EMT). FGF19 promotes EMT in HCC cells by modulating the GSK3β/β-catenin signaling cascade.[7]

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway in HCC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_cellular_response Cellular Response FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho FGF19->KLB FRS2 FRS2 FGFR4->FRS2 Phosphorylation JAK JAK FGFR4->JAK GSK3B GSK3β FGFR4->GSK3B GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription BetaCatenin β-catenin GSK3B->BetaCatenin BetaCatenin->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Invasion Invasion Transcription->Invasion EMT EMT Transcription->EMT

Caption: FGFR4 Signaling Pathway in HCC

Quantitative Data on FGFR4 in Liver Cancer

The following tables summarize key quantitative data regarding the expression of FGFR4 and its ligand FGF19, as well as the impact of their inhibition in hepatocellular carcinoma.

Table 1: Expression and Gene Amplification of FGFR4 and FGF19 in HCC

ParameterFindingReference(s)
FGFR4 mRNA Expression Increased in approximately one-third of HCC patients.[4]
Overexpressed in up to 50% of HCC tissues.[3][8]
Positive expression in 74.6% of tumors vs. 57.1% in peritumoral tissues.[9]
FGFR4 Protein Expression Significantly higher in early-stage HCCs compared to advanced stages.[8]
FGF19 Gene Amplification Detected in ~7% to 20% of HCC cases.[10][11]
FGF19 mRNA Expression Significantly overexpressed in HCCs compared to noncancerous liver tissue.[7][12]
Expression in almost 48% of resected HCCs.[3]
Serum FGF19 Levels Median of 214.5 pg/mL in HCC patients vs. 100.1 pg/mL in chronic liver disease and 78.8 pg/mL in controls.[5][13]

Table 2: Effects of FGFR4 Inhibition on HCC Cells

Experimental ApproachEffectReference(s)
siRNA-mediated FGFR4 silencing Significantly inhibited proliferation and increased apoptosis in JHH7 cells.[12]
Decreased pFRS2 levels and reduced cell viability due to apoptosis induction in HuH-7 and Hep3B cells.[8]
FGFR4 Inhibitor (PD173074) Exquisitely blocked proliferation of HuH7 cells (high FGFR4 expression).[14]
FGFR4 Inhibitor (BLU-554) Required concentrations at least 25-fold higher than for FGFR4 inhibition to induce anticancer activity in some HCC cell lines.[15]
FGFR4 Inhibitor (FGF401) IC50 exhibited at least 1000-fold potency for inhibiting FGFR4 kinase activity compared to other FGFRs.[16]
FGFR4 Inhibitors (MFCD00832235 and MFCD00204244) Inhibited growth of HepG2 cells with IC50 values of 47.42 ± 12.93 µM and 77.83 ± 19.17 µM, respectively.[6]
Anti-FGFR4 Monoclonal Antibody (LD1) Inhibited tumor growth in a HUH7 xenograft model by 96%.[17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of FGFR4 in liver cancer.

Immunohistochemistry (IHC) for FGFR4 in Liver Tissue

IHC_Workflow Immunohistochemistry (IHC) Workflow start Start: Paraffin-Embedded Liver Tissue Section deparaffinization Deparaffinization and Rehydration (Xylene, Ethanol series) start->deparaffinization retrieval Antigen Retrieval (e.g., Sodium Citrate Buffer, pH 6.0) deparaffinization->retrieval blocking_peroxidase Endogenous Peroxidase Blocking (0.3% H2O2) retrieval->blocking_peroxidase blocking_serum Serum Blocking (10% Normal Serum) blocking_peroxidase->blocking_serum primary_ab Primary Antibody Incubation (Anti-FGFR4) blocking_serum->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab amplification Signal Amplification (Avidin-HRP) secondary_ab->amplification visualization Visualization (DAB Substrate) amplification->visualization counterstain Counterstaining (Hematoxylin) visualization->counterstain dehydration Dehydration and Mounting counterstain->dehydration end End: Microscopic Analysis dehydration->end

Caption: Immunohistochemistry (IHC) Workflow

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in Histoclear II (3 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 90% (1 x 5 minutes), 70% (1 x 5 minutes).

    • Wash with distilled water (1 x 5 minutes).[18]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in 10mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[18]

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating with 0.3% H₂O₂ in PBS for 15-30 minutes.[18]

    • Wash with PBS (3 x 5 minutes).

    • Block non-specific binding with 10% normal serum (from the species of the secondary antibody) in PBS for 30-60 minutes.[18]

  • Antibody Incubation:

    • Incubate with a primary antibody against FGFR4 diluted in blocking buffer overnight at 4°C.

    • Wash with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[18]

    • Wash with PBS (3 x 5 minutes).

  • Signal Detection and Visualization:

    • Incubate with an avidin-horseradish peroxidase (HRP) complex for 30 minutes.[18]

    • Wash with PBS (3 x 5 minutes).

    • Visualize with 3,3'-Diaminobenzidine (DAB) substrate until brown staining develops.[18]

    • Wash with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Hematoxylin.[18]

    • Dehydrate through a graded series of ethanol and clear with xylene.

    • Mount with a permanent mounting medium.[18]

Western Blot for FGFR4 and Downstream Signaling Proteins

Protocol:

  • Protein Extraction:

    • Lyse HCC cells or homogenized liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.[19]

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against FGFR4, phospho-FGFR, ERK, phospho-ERK, AKT, phospho-AKT, etc., overnight at 4°C.[20][21]

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane with TBST (3 x 10 minutes).

  • Detection:

    • Detect chemiluminescence using an ECL substrate and an imaging system.[20]

    • Normalize protein levels to a loading control such as β-actin or GAPDH.[21]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Protocol:

  • Cell Seeding:

    • Seed HCC cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[10][22]

  • Treatment:

    • Treat cells with various concentrations of an FGFR4 inhibitor or vehicle control for 48-72 hours.[2][10]

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, shake for 2 minutes, and measure luminescence.[2]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve.[22]

In Vivo Xenograft Model for Liver Cancer

Xenograft_Workflow In Vivo Xenograft Model Workflow start Start: HCC Cell Culture cell_prep Cell Preparation (Harvesting and Resuspension) start->cell_prep injection Subcutaneous or Orthotopic Injection into Immunodeficient Mice cell_prep->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth treatment Treatment Initiation (e.g., FGFR4 Inhibitor) tumor_growth->treatment monitoring Continued Monitoring of Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis (IHC, Western Blot) monitoring->endpoint end Data Analysis and Interpretation endpoint->end

Caption: In Vivo Xenograft Model Workflow

Protocol:

  • Cell Preparation:

    • Culture human HCC cells (e.g., HUH7, Hep3B) to 70-80% confluency.

    • Harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10⁶ cells per 100 µL.

  • Tumor Implantation:

    • Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).[17]

    • Alternatively, for an orthotopic model, inject cells directly into the liver.

  • Tumor Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[17]

    • Administer the FGFR4 inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage, weekly intraperitoneal injection).[17]

  • Endpoint and Analysis:

    • Continue treatment and monitoring until the study endpoint (e.g., predetermined tumor volume, signs of morbidity).

    • Euthanize mice, excise tumors, and measure their final weight and volume.

    • Process tumor tissue for further analysis, such as immunohistochemistry and western blotting, to assess target engagement and downstream effects.[17]

Clinical Relevance and Therapeutic Targeting of FGFR4

The compelling preclinical data have positioned the FGF19-FGFR4 axis as a promising therapeutic target in HCC.[5] Several selective FGFR4 inhibitors have been developed and are in various stages of clinical investigation.[16] The identification of patients most likely to respond to FGFR4-targeted therapies, primarily those with FGF19 amplification or overexpression, is a key area of ongoing research.[23]

Challenges in the clinical development of FGFR4 inhibitors include potential on-target toxicities, such as alterations in bile acid metabolism, and the emergence of resistance mechanisms.[15] Combination therapies, for instance, with inhibitors of other signaling pathways or with immune checkpoint inhibitors, are being explored to enhance efficacy and overcome resistance.

Conclusion and Future Directions

FGFR4 is a validated oncogenic driver in a significant subset of hepatocellular carcinomas. Its aberrant activation through the FGF19-FGFR4 axis promotes multiple hallmarks of cancer, making it an attractive target for therapeutic intervention. The continued development of selective FGFR4 inhibitors, coupled with robust biomarker strategies to identify responsive patient populations, holds promise for improving the treatment landscape for HCC. Future research should focus on elucidating mechanisms of resistance to FGFR4 inhibition and exploring rational combination therapies to achieve more durable clinical responses. This technical guide provides a foundational resource for researchers and clinicians working to translate our understanding of FGFR4 biology into meaningful clinical benefits for patients with liver cancer.

References

Mechanism of Action of FGF19-Based Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fibroblast growth factor 19 (FGF19) is an endocrine hormone that plays a pivotal role in regulating bile acid, glucose, and lipid metabolism.[1][2] Synthesized in the ileum in response to postprandial bile acid absorption, FGF19 acts primarily on the liver to maintain metabolic homeostasis.[3][4] Its unique mechanism, centered around the activation of the Fibroblast Growth Factor Receptor 4 (FGFR4) and its co-receptor β-Klotho (KLB), has made it a compelling target for therapeutic intervention in metabolic and cholestatic diseases, such as nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[5][6] However, the native hormone's mitogenic activity has raised concerns about its long-term safety, leading to the development of engineered FGF19-based peptides that retain metabolic benefits while minimizing proliferative effects.[5][7] This guide provides an in-depth examination of the molecular mechanisms of FGF19 and its analogues, detailing the signaling cascades, regulatory effects on gene expression, and key experimental methodologies used in their study.

The Core Signaling Axis: FGF19, β-Klotho, and FGFR4

FGF19 functions as an endocrine factor, traveling from the gut to the liver via the portal circulation.[3] Unlike canonical FGFs, FGF19's ability to activate its primary receptor, FGFR4, is critically dependent on the presence of the single-pass transmembrane co-receptor, β-Klotho (KLB).[8][9]

  • Complex Formation: KLB forms a 1:1 heterodimeric complex with FGFR4 on the hepatocyte surface.[8] This complex formation dramatically increases the binding affinity of FGF19 for FGFR4.[8][10] The C-terminal region of FGF19 is essential for its interaction with KLB, while the N-terminal region is crucial for FGFR binding.[11]

  • Receptor Activation: The binding of FGF19 to the FGFR4/KLB complex induces dimerization of the receptor, leading to a conformational change in the intracellular domain.[8] This triggers the autophosphorylation of specific tyrosine residues within the receptor's kinase domain, creating docking sites for downstream signaling molecules.[12]

cluster_membrane Hepatocyte Membrane cluster_complex Receptor Complex cluster_downstream Intracellular Signaling FGFR4 FGFR4 FGFR4_KLB FGFR4::KLB KLB β-Klotho (KLB) Activation Receptor Dimerization & Autophosphorylation FGFR4_KLB->Activation FGF19 FGF19 Peptide FGF19->FGFR4_KLB Binding Downstream Pathways Signal Transduction (ERK, JNK, etc.) Activation->Downstream Pathways

Caption: FGF19 binding to the FGFR4/β-Klotho complex. (Max Width: 760px)
Downstream Signaling Pathways

The activated FGFR4/KLB complex initiates a cascade of intracellular signaling events that mediate the pleiotropic effects of FGF19. The primary pathways implicated include the MAPK/ERK and JNK pathways.[13][14]

  • MAPK/ERK Pathway: This is a major pathway mediating FGF19's inhibition of bile acid synthesis.[13] Receptor activation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[13][14] This cascade is crucial for the subsequent transcriptional repression of key genes in the bile acid synthesis pathway.

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is also activated by FGF19 signaling.[14] Some studies suggest that JNK activation may cooperate with other factors to regulate gene expression.[13]

  • Other Pathways: In different contexts, particularly in cancer, FGF19-FGFR4 signaling has been shown to activate other pathways, including PI3K-AKT and JAK-STAT, which are primarily associated with cell proliferation and survival.[8][12][15] Engineered FGF19 analogues are designed to selectively activate metabolic pathways (like ERK) while avoiding these mitogenic pathways.[7]

cluster_mapk MAPK Cascades cluster_other Other Pathways cluster_effects Cellular Effects FGF19_Complex Activated FGF19-FGFR4-KLB ERK p-ERK1/2 FGF19_Complex->ERK JNK p-JNK FGF19_Complex->JNK PI3K PI3K/AKT FGF19_Complex->PI3K STAT JAK/STAT FGF19_Complex->STAT Metabolic Metabolic Regulation ERK->Metabolic JNK->Metabolic Proliferation Proliferation/ Survival PI3K->Proliferation STAT->Proliferation Bile Acid Repression Bile Acid Repression Metabolic->Bile Acid Repression

Caption: Downstream signaling pathways of FGF19. (Max Width: 760px)
Regulation of Bile Acid Homeostasis

A primary physiological function of FGF19 is the potent feedback inhibition of bile acid synthesis in the liver.[3][5] This is achieved through the transcriptional repression of CYP7A1 (Cholesterol 7α-hydroxylase), the gene encoding the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][13][16]

The mechanism of CYP7A1 repression is complex:

  • FGF19 Signal Transduction: Hepatic FGF19 signaling via the ERK1/2 pathway is initiated.[13]

  • Transcriptional Repression: The downstream signal leads to the repression of CYP7A1 transcription. The precise transcription factors involved are still under investigation, but studies point to a mechanism that may or may not involve the Small Heterodimer Partner (SHP).

    • SHP-Dependent View: Some evidence suggests that FGF19 requires SHP to efficiently repress CYP7A1.[17][18] In this model, FGF19 signaling stimulates the recruitment of factors to the SHP complex, which then represses the activity of nuclear receptors like Liver Receptor Homolog-1 (LRH-1) that are essential for CYP7A1 transcription.[17][19]

    • SHP-Independent View: Other studies have demonstrated that FGF19 can strongly repress CYP7A1 mRNA levels without significantly altering SHP mRNA levels.[13] Furthermore, siRNA knockdown of SHP did not abrogate the inhibitory effect of FGF19 on CYP7A1 in human hepatocytes, suggesting a direct ERK1/2-mediated pathway independent of SHP.[13]

This tight regulation prevents the accumulation of cytotoxic levels of bile acids in the liver.[4][13]

Broader Metabolic Effects

Beyond bile acid regulation, FGF19 exerts beneficial effects on glucose, lipid, and energy metabolism, often in an insulin-independent manner.[11][20]

  • Glucose Metabolism: FGF19 suppresses hepatic gluconeogenesis by repressing key regulatory proteins like CREB and PGC-1α.[3][11] It also promotes glycogen synthesis by inactivating glycogen synthase kinase-3 (GSK3).[2][11]

  • Lipid Metabolism: FGF19 can inhibit fatty acid synthesis by suppressing the transcription factor SREBP-1c.[14] Engineered FGF19 analogues have been shown to significantly reduce liver fat content in patients with NASH.[21][22]

  • Energy Expenditure: Overexpression of FGF19 in animal models leads to increased energy expenditure and reduced fat mass, protecting against diet-induced obesity and diabetes.[14]

Engineered FGF19-Based Peptides

While therapeutically promising, chronic administration of native FGF19 has been linked to the development of hepatocellular carcinoma (HCC) in mice, an effect attributed to the activation of proliferative signaling pathways via FGFR4.[5] This has driven the development of non-tumorigenic FGF19 analogues, such as Aldafermin (NGM282).[7][23]

These engineered peptides are modified, often in the β8–β9 loop region, to separate the metabolic activities from the mitogenic ones.[7] They retain the ability to bind the FGFR4/KLB complex and repress CYP7A1 but do not stimulate hepatocyte proliferation.[7][24] Clinical trials have shown that these analogues can significantly reduce liver fat, improve markers of liver injury, and show trends toward fibrosis improvement in NASH patients.[21][22][25] A common on-target side effect is an increase in LDL cholesterol, a consequence of reduced bile acid synthesis from cholesterol, which can be managed with statins.[9][26]

Quantitative Data Summary

Table 1: Binding Affinity of FGF Peptides to FGFR/KLB Complexes
LigandReceptor ComplexBinding Affinity (nM)Reference
FGF19FGFR1c/KLB1.12[27]
FGF19FGFR4/KLB0.76[27]
FGF21FGFR1c/KLB0.47[27]
FGF21FGFR4/KLB>1000 (Negligible)[27][28]
FGF19, A194 (analog)FGFR1c/KLB0.28[27]
FGF19, A194 (analog)FGFR4/KLB0.81[27]

Binding affinity was analyzed using AlphaScreen technology.

Table 2: Effect of FGF19 on Gene Expression in Primary Human Hepatocytes
TreatmentTarget GeneRelative mRNA Expression (% of Control)Reference
FGF19 (40 ng/mL) for 24hCYP7A1~20%[29]
FGF19 (100 ng/mL) for 24hCYP7A1~15%[29]
FGF19 (40 ng/mL) for 24hSHPNo significant change[29][30]

Data are derived from published graphical representations and represent approximate values.

Table 3: Key Phase 2 Clinical Trial Results for Aldafermin (FGF19 Analog) in NASH
OutcomeAldafermin (1 mg, 24 weeks)PlaceboP-valueReference
Change in Absolute Liver Fat Content-7.7%-2.7%0.002[21]
Fibrosis Improvement (≥1 stage)38% of patients18% of patients0.10[21]
NASH Resolution (no worsening fibrosis)24% of patients9% of patients0.20[21]

Detailed Experimental Protocols

Protocol 1: Western Blotting for Phospho-ERK1/2 and Phospho-JNK

This protocol details the immunodetection of phosphorylated ERK and JNK in cell lysates following treatment with an FGF19-based peptide.

cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A 1. Cell Culture & Treatment (e.g., HepG2 cells) - Serum starve overnight - Treat with FGF19 peptide B 2. Cell Lysis - Wash with ice-cold PBS - Add lysis buffer with phosphatase/protease inhibitors A->B C 3. Protein Quantification - Centrifuge to clear lysate - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature samples - Load 20-30 µg protein/lane - Separate by size C->D E 5. Protein Transfer - Transfer proteins from gel to PVDF membrane D->E F 6. Immunoblotting - Block with 5% BSA - Incubate with primary Ab (anti-p-ERK or anti-p-JNK) - Wash with TBST E->F G 7. Detection - Incubate with HRP-conjugated secondary Ab - Add ECL substrate - Image chemiluminescence F->G H 8. Stripping & Re-probing - Strip membrane - Re-probe for total ERK/JNK and loading control (Actin) G->H I 9. Densitometry - Quantify band intensity - Normalize p-ERK/p-JNK to total ERK/JNK H->I

Caption: Experimental workflow for Western Blotting. (Max Width: 760px)

1. Cell Culture and Treatment:

  • Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes) to 80-90% confluency.

  • Serum-starve the cells overnight in a serum-free medium to reduce basal kinase activity.

  • Treat cells with the desired concentrations of FGF19 peptide or vehicle control for a specified time course (e.g., 5, 15, 30, 60 minutes).

2. Protein Lysate Preparation:

  • Immediately after treatment, place the culture plate on ice and aspirate the medium.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[31]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[31]

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[32]

  • Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a BCA assay.[32]

3. SDS-PAGE and Protein Transfer:

  • Normalize protein samples to the same concentration, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes to denature the proteins.[31]

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[32]

  • Perform electrophoresis to separate proteins by size.[33]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[32]

4. Immunoblotting and Detection:

  • Block the membrane for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[32]

  • Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) or phosphorylated ERK (p-ERK) overnight at 4°C, diluted in 5% BSA/TBST.

  • Wash the membrane three times for 10 minutes each with TBST.[32]

  • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[32]

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

5. Data Analysis:

  • To normalize the data, the membrane should be stripped and re-probed for total JNK, total ERK, and a loading control like β-actin.[33][34]

  • Quantify the band intensities using densitometry software. The level of phosphorylated protein is expressed as a ratio to the total amount of that protein.

Protocol 2: Quantitative Real-Time PCR (qPCR) for CYP7A1 Expression

This protocol outlines the measurement of CYP7A1 mRNA levels in response to FGF19 treatment.

1. Cell Treatment and RNA Isolation:

  • Treat primary human hepatocytes or a suitable cell line with FGF19 peptide for a longer duration (e.g., 6, 12, or 24 hours) to observe changes in gene expression.[29]

  • Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. Real-Time qPCR:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CYP7A1 and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

  • Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample.

  • Calculate the relative expression of CYP7A1 using the ΔΔCt method, normalizing the Ct value of CYP7A1 to the Ct value of the housekeeping gene.

  • Express the results as a fold change relative to the vehicle-treated control group.

Protocol 3: Measurement of Serum Bile Acids

This protocol describes common methods for quantifying total or individual bile acids in serum.

1. Sample Preparation:

  • Collect blood samples from subjects, preferably after fasting.[35]

  • Separate serum by centrifugation.

  • For liquid chromatography-mass spectrometry (LC-MS/MS), perform a protein precipitation step by adding a solvent like acetonitrile or methanol, followed by centrifugation to remove proteins. The supernatant is then used for analysis.

2. Analytical Methods:

  • Enzymatic Assay (Total Bile Acids): This is a common clinical method.[36] It utilizes the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which catalyzes the oxidation of bile acids. The accompanying reduction of NAD+ to NADH is measured spectrophotometrically at 340 nm, which is proportional to the total bile acid concentration.[36]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for quantifying individual conjugated and unconjugated bile acids.[24]

    • Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system, typically with a reverse-phase C18 column, to separate the different bile acid species.[24]

    • Mass Spectrometry: The separated bile acids are ionized (usually by electrospray ionization) and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, providing high specificity and sensitivity for each individual bile acid and its internal standard.[24]

3. Data Analysis:

  • For enzymatic assays, a standard curve is used to calculate the total bile acid concentration.

  • For LC-MS/MS, the concentration of each bile acid is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

References

Discovery and Characterization of FGF19 Variants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 19 (FGF19) is an endocrine hormone with pleiotropic effects on metabolism, making it an attractive therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH). A key member of the gut-liver axis, FGF19 regulates bile acid, glucose, and lipid metabolism.[1][2] However, the therapeutic development of native FGF19 has been hampered by its mitogenic activity, which has been linked to an increased risk of hepatocellular carcinoma (HCC).[3] This has led to the development of engineered FGF19 variants designed to retain the beneficial metabolic effects while minimizing or eliminating tumorigenic potential. This technical guide provides an in-depth overview of the discovery and characterization of key FGF19 variants, with a focus on Aldafermin (also known as NGM282 or M70) and M52.

FGF19 Biology and Signaling

FGF19 is secreted from the ileum in response to the activation of the farnesoid X receptor (FXR) by bile acids.[2] It then travels to the liver, where it binds to a receptor complex consisting of a Fibroblast Growth Factor Receptor (FGFR), primarily FGFR4, and the co-receptor β-Klotho (KLB).[2] This binding event triggers a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] Beyond its role in bile acid homeostasis, FGF19 also influences glucose and lipid metabolism.[3]

The signaling pathways activated by FGF19 are crucial to both its metabolic and mitogenic effects. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the STAT3 pathway.[4] The activation of the ERK pathway is associated with metabolic regulation, while the STAT3 pathway has been implicated in the proliferative and tumorigenic effects of FGF19.[3][4]

Engineered FGF19 Variants: Decoupling Metabolism from Mitogenesis

The primary goal in engineering FGF19 variants has been to separate its metabolic benefits from its cancer-promoting activities. This has been achieved by modifying the N-terminal region of the FGF19 protein, which is critical for receptor interaction and signaling modulation.[5]

Aldafermin (NGM282/M70): This variant was engineered with a 5-amino acid deletion and three amino acid substitutions in the N-terminus.[5] These modifications are designed to bias FGFR4 signaling, retaining the potent suppression of CYP7A1 while failing to activate the STAT3 pathway, which is linked to hepatocarcinogenesis.[3][5]

M52: Similar to Aldafermin, M52 is another non-tumorigenic variant of FGF19. It has been shown to retain the ability to regulate bile acid synthesis without promoting liver tumor formation in preclinical models.[6]

Data Presentation: Quantitative Comparison of FGF19 and Variants

The following tables summarize the available quantitative data comparing the activity of wild-type FGF19 with its engineered variants.

Table 1: Receptor Binding Affinity

LigandReceptor ComplexBinding Affinity (Kd)Reference
FGF19FGFR1-KLB303 pM[1]
FGF19FGFR4-KLB778 pM[1]
Aldafermin (NGM282)FGFR4-KLBNot explicitly reported-
M52Not specifiedNot explicitly reported-

Table 2: In Vitro Signaling Potency

LigandAssayCell LinePotency (EC50)Reference
FGF19ERK PhosphorylationNot specifiedNot explicitly reported-
Aldafermin (NGM282)ERK PhosphorylationNot specifiedNot explicitly reported-
M52Not specifiedNot specifiedNot explicitly reported-

Note: While direct EC50 values are not consistently reported, studies indicate comparable potency of variants in activating metabolic pathways like ERK phosphorylation.

Table 3: Preclinical In Vivo Efficacy (Mouse Models)

VariantModelKey FindingQuantitative DataReference
M70 (NGM282)db/db miceNo tumor formation0 tumors/liver vs. FGF19-induced tumors[7][8]
M70 (NGM282)Cholestasis modelsProtection from liver injurySignificant reduction in markers of liver damage[7]
M52db/db miceNo tumorigenic activityNo increase in tumors per liver or liver weight[6]

Table 4: Clinical Trial Efficacy of Aldafermin (NGM282) in NASH

EndpointDoseDurationResultp-valueReference
Fibrosis Improvement (≥1 stage, no worsening of NASH)1 mg24 weeks38% vs. 18% (placebo)0.10[9]
NASH Resolution (no worsening of fibrosis)1 mg24 weeks24% vs. 9% (placebo)0.20[9]
Liver Fat Content Reduction (absolute)1 mg24 weeks-7.7% vs. -2.7% (placebo)0.002[9]
Liver Fat Content Reduction (absolute)3 mg12 weeks-10.0% (relative risk vs. placebo)<0.0001[7]
Liver Fat Content Reduction (absolute)6 mg12 weeks-11.4% (relative risk vs. placebo)<0.0001[7]
ALT Reduction3 mg12 weeksSignificant reduction<0.0001[7]
AST Reduction3 mg12 weeksSignificant reduction<0.0001[7]
ELF Score Change from Baseline3 mg48 weeks-0.5 vs. placebo<0.001[10]
Pro-C3 Reduction3 mg48 weeks-60% vs. placebo-[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of FGF19 variants.

Receptor-Ligand Binding Affinity: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of FGF19 variants to FGFR/β-Klotho complexes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human FGFR ectodomains (e.g., FGFR4)

  • Recombinant human β-Klotho

  • Recombinant FGF19 and variants

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 1.5)

Protocol:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

    • Immobilize the FGFR/β-Klotho complex by injecting a solution of the proteins in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The β-Klotho can be co-immobilized or captured on an anti-tag antibody-coated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of the FGF19 variant (analyte) in running buffer, typically ranging from low nanomolar to micromolar concentrations.

    • Inject each concentration of the analyte over the ligand and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.

    • Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In Vitro Signaling: ERK Phosphorylation Assay

Objective: To assess the potency of FGF19 variants in activating the downstream MAPK/ERK signaling pathway.

Materials:

  • Hepatocyte cell line (e.g., HepG2, Huh7) or other relevant cell line (e.g., 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • FGF19 and variants

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Stimulation:

    • Seed cells in multi-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Prepare serial dilutions of FGF19 and its variants.

    • Treat the cells with the different concentrations of FGF variants for a short period (e.g., 15-30 minutes) at 37°C. Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize the protein lysates and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against t-ERK to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK.

    • Calculate the ratio of p-ERK to t-ERK for each sample.

    • Plot the p-ERK/t-ERK ratio against the log of the FGF variant concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Efficacy: Studies in db/db Mice

Objective: To evaluate the metabolic effects and tumorigenic potential of FGF19 variants in a diabetic and obese mouse model.

Materials:

  • Male db/db mice (and db/+ lean controls)

  • FGF19 and variants

  • Vehicle control (e.g., saline)

  • Osmotic mini-pumps for continuous infusion

  • Blood glucose meter and strips

  • ELISA kits for insulin and other biomarkers

  • Equipment for tissue collection and processing (histology)

  • BrdU for proliferation studies

Protocol:

  • Animal Acclimation and Grouping:

    • Acclimate the mice to the housing conditions for at least one week.

    • Randomize the mice into treatment groups based on body weight and blood glucose levels.

  • Treatment Administration:

    • Administer the FGF19 variants or vehicle via daily subcutaneous injections or continuous infusion using osmotic mini-pumps for a specified duration (e.g., 2-4 weeks for metabolic studies, longer for tumorigenicity studies).

  • Metabolic Monitoring:

    • Monitor body weight and food intake regularly.

    • Measure blood glucose levels at regular intervals.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.

    • Collect blood samples for measurement of serum insulin, triglycerides, cholesterol, and other relevant biomarkers.

  • Tumorigenicity Assessment (Long-term studies):

    • At the end of the study, euthanize the mice and perform a gross examination of the liver for any visible tumors.

    • Collect the liver and other relevant tissues, weigh them, and fix them in formalin for histological analysis.

    • Perform H&E staining and immunohistochemistry for proliferation markers (e.g., Ki-67, BrdU) and tumor markers.

  • Data Analysis:

    • Analyze the changes in metabolic parameters between the treatment groups and the control group using appropriate statistical tests.

    • Quantify the number and size of liver tumors and the extent of cell proliferation in the different treatment groups.

Mandatory Visualizations

FGF19 Signaling Pathway

FGF19_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates STAT3 STAT3 FGFR4->STAT3 Mitogenic Signal KLB β-Klotho KLB->FGFR4 Co-receptor GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Metabolic_Effects Metabolic Effects (↓ CYP7A1, Glucose/Lipid Homeostasis) ERK->Metabolic_Effects AKT AKT PI3K->AKT AKT->Metabolic_Effects Proliferation Proliferation/ Tumorigenesis STAT3->Proliferation

Caption: FGF19 signaling pathway leading to metabolic and mitogenic effects.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_planning 1. Experimental Design cluster_invitro 2. In Vitro Assays cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion Design Design Experiment: - Select FGF19 variants - Choose cell lines - Determine assays Cell_Culture Cell Culture and Seeding Design->Cell_Culture Treatment Treat cells with FGF19 variants Cell_Culture->Treatment Binding_Assay Binding Assay (SPR) Treatment->Binding_Assay Signaling_Assay Signaling Assay (p-ERK) Treatment->Signaling_Assay Binding_Analysis Analyze Binding Data (Kd) Binding_Assay->Binding_Analysis Signaling_Analysis Analyze Signaling Data (EC50) Signaling_Assay->Signaling_Analysis Conclusion Compare variants and draw conclusions Binding_Analysis->Conclusion Signaling_Analysis->Conclusion

Caption: A typical workflow for the in vitro characterization of FGF19 variants.

Conclusion

The discovery and characterization of FGF19 variants represent a significant advancement in the development of therapeutics for metabolic diseases. By engineering molecules that retain the beneficial metabolic activities of FGF19 while mitigating its tumorigenic potential, researchers have opened new avenues for treating conditions like NASH. This technical guide provides a comprehensive overview of the key FGF19 variants, the experimental approaches used to characterize them, and the quantitative data that support their development. As research in this field continues, a deeper understanding of the structure-function relationships of FGF19 and its receptors will undoubtedly lead to the design of even more refined and effective therapies.

References

A Deep Dive into FGF19 Function: An In-depth Technical Guide to In Vivo and In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Growth Factor 19 (FGF19) has emerged as a critical endocrine factor with pleiotropic effects on metabolism, making it a highly attractive target for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH). Synthesized in the ileum in response to bile acids, FGF19 orchestrates a complex network of signaling events that regulate bile acid homeostasis, glucose and lipid metabolism, and energy expenditure.[1][2][3][4] This technical guide provides a comprehensive overview of the key in vivo and in vitro models used to elucidate the multifaceted functions of FGF19, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to aid researchers in this dynamic field.

In Vivo Models of FGF19 Function

Animal models have been instrumental in dissecting the physiological roles of FGF19. These models primarily include transgenic mice with altered FGF19 expression and the administration of recombinant FGF19 to disease models.

Transgenic Mouse Models

FGF19 Overexpressing Mice:

Transgenic mice engineered to overexpress human FGF19 have provided foundational insights into its metabolic benefits. These mice exhibit a lean phenotype with reduced adiposity and resistance to diet-induced obesity and diabetes.[5][6] A key finding in these models is an increase in metabolic rate and energy expenditure.[5][6] Despite higher food intake in some cases, these animals display lower serum levels of glucose, insulin, triglycerides, and cholesterol.[1] However, it is crucial to note that chronic overexpression of FGF19 has been associated with the development of hepatocellular carcinoma (HCC) in mice, highlighting the proliferative potential of this growth factor.[7]

FGF15 Knockout (KO) Mice:

The mouse ortholog of human FGF19 is FGF15. FGF15 knockout mice have been pivotal in understanding the role of the endogenous FGF15/19 signaling axis. While specific quantitative data from these models is less frequently detailed in general reviews, they have been essential in confirming the role of FGF15 in regulating bile acid synthesis.

Administration of Recombinant FGF19

The administration of recombinant FGF19 to various mouse models of metabolic disease has further solidified its therapeutic potential.

Diet-Induced Obese (DIO) Mice:

Treatment of mice on a high-fat diet with recombinant FGF19 leads to significant weight loss, primarily due to a reduction in fat mass.[1] This is accompanied by an increased metabolic rate and a lower respiratory quotient, indicating a shift towards lipid oxidation.[1] Furthermore, FGF19 treatment in these animals improves glucose tolerance and reduces serum insulin, triglyceride, and cholesterol levels.[1]

Leptin-Deficient (ob/ob) Mice:

In genetically obese ob/ob mice, FGF19 administration also results in reduced weight gain and a marked improvement in glucose tolerance.[1][8] These studies demonstrate that the beneficial effects of FGF19 are not dependent on a functional leptin signaling pathway.

Quantitative Data from In Vivo Studies

Model SystemInterventionKey Quantitative OutcomesReference(s)
Wild-type miceAcute FGF19 treatment~30% increase in hepatic glycogen content[1]
FGF19 Transgenic MiceChronic FGF19 overexpressionSignificantly reduced fat mass; Increased brown adipose tissue mass[5]
FGF19 Transgenic Mice (10-12 months)Chronic FGF19 overexpression53% overall frequency of hepatocellular carcinoma[7]
High-Fat Diet-Induced Obese MiceRecombinant FGF19 for 7 daysIncreased metabolic rate, diminished respiratory quotient, body weight loss[1]
Leptin-Deficient (ob/ob) MiceRecombinant FGF19 treatmentReduced weight gain, marked reduction in glucose excursion during GTT[1]

In Vitro Models of FGF19 Function

Cell-based assays are indispensable for dissecting the molecular mechanisms underlying FGF19's diverse effects at the cellular level.

Hepatocyte Models:

Primary hepatocytes and hepatocyte-derived cell lines are crucial for studying FGF19's role in regulating bile acid synthesis and glucose and lipid metabolism. In vitro treatment of rat hepatocytes with FGF19 has been shown to reduce the expression of key lipogenic enzymes, such as fatty acid synthase (Fas), stearoyl-CoA desaturase-1 (Scd1), and acetyl-CoA carboxylase 2 (Acc2).[1] This leads to reduced lipogenesis and increased fatty acid oxidation.[1]

Adipocyte Models:

The 3T3-L1 adipocyte cell line is a widely used model to investigate the direct effects of FGF19 on fat cells. Studies have shown that FGF19 can activate the FGFR1-β-Klotho complex in these cells, leading to increased glucose uptake.[1][9]

Skeletal Muscle Cell Models:

In vitro studies using skeletal muscle cell lines have revealed that FGF19 can promote muscle cell growth and function, suggesting a role in combating sarcopenia.[1]

Quantitative Data from In Vitro Studies

Cell Line/Primary CellInterventionKey Quantitative OutcomesReference(s)
Rat HepatocytesFGF19 treatmentReduced gene expression of Fas, Scd1, and Acc2[1]
3T3-L1 AdipocytesFGF19 administrationActivation of FGFR1-β-Klotho complex and increased glucose uptake[1][9]
Hepatocellular Carcinoma (HCC) CellsFGF19 treatmentIncreased cell proliferation[10]

FGF19 Signaling Pathways

FGF19 exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs) in a complex with the co-receptor β-Klotho.[11][12][13] This interaction triggers the dimerization and autophosphorylation of the FGFRs, initiating a cascade of downstream signaling events.

The primary receptor for FGF19 in the liver is FGFR4, and the FGF19-FGFR4 axis is central to the regulation of bile acid synthesis.[1][14] Upon binding, this complex activates several intracellular pathways, including the RAS-RAF-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][15]

Interestingly, many of the metabolic benefits of FGF19, such as improved glucose homeostasis, appear to be mediated independently of FGFR4, likely through FGFR1c in adipose and other tissues.[9][14][16]

Below are diagrams illustrating the key signaling pathways of FGF19.

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds betaKlotho β-Klotho betaKlotho->FGFR4 co-receptor FRS2 FRS2 FGFR4->FRS2 activates JAK JAK FGFR4->JAK GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Metabolic_Regulation Metabolic Regulation (Bile Acid, Glucose, Lipid) ERK->Metabolic_Regulation Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Metabolic_Regulation STAT3 STAT3 JAK->STAT3 STAT3->Metabolic_Regulation STAT3->Cell_Proliferation

Caption: FGF19 Signaling Cascade.

Experimental_Workflow_InVivo cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Model e.g., C57BL/6J Mice on High-Fat Diet Treatment_Group Recombinant FGF19 (e.g., 1 mg/kg/day via osmotic pump) Model->Treatment_Group Control_Group Vehicle Control (e.g., PBS) Model->Control_Group Body_Weight Daily Body Weight Treatment_Group->Body_Weight Food_Intake Daily Food Intake Treatment_Group->Food_Intake Control_Group->Body_Weight Control_Group->Food_Intake GTT Glucose Tolerance Test (GTT) Body_Weight->GTT Body_Weight->GTT Food_Intake->GTT Food_Intake->GTT Serum_Analysis Serum Analysis (Glucose, Insulin, Lipids) GTT->Serum_Analysis Tissue_Harvest Tissue Harvest (Liver, Adipose, Muscle) Serum_Analysis->Tissue_Harvest Gene_Expression Gene Expression Analysis (qPCR) Tissue_Harvest->Gene_Expression Histology Histological Analysis Tissue_Harvest->Histology

Caption: General In Vivo Experimental Workflow.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research. Below are outlines for key experiments cited in FGF19 literature.

In Vivo: Administration of Recombinant FGF19 to DIO Mice
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: High-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Treatment Groups:

    • Vehicle control (e.g., phosphate-buffered saline).

    • Recombinant FGF19 (dose can range, e.g., 0.1-1.0 mg/kg/day).

  • Administration: Continuous subcutaneous infusion via osmotic mini-pumps for a duration of 7-28 days.

  • Metabolic Phenotyping:

    • Body Weight and Composition: Measured daily or weekly. Body composition (fat and lean mass) can be assessed by DEXA or MRI at the beginning and end of the study.

    • Food Intake: Measured daily.

    • Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are typically performed near the end of the treatment period.

    • Serum Analysis: Blood is collected at sacrifice for measurement of glucose, insulin, triglycerides, cholesterol, and FGF19 levels.

  • Tissue Analysis:

    • Liver, white adipose tissue (WAT), brown adipose tissue (BAT), and skeletal muscle are harvested.

    • Gene Expression: RNA is extracted for qPCR analysis of genes involved in metabolism (e.g., Cyp7a1, Scd1, Fas) and thermogenesis (e.g., Ucp1).

    • Histology: Tissues are fixed for H&E staining to assess lipid accumulation (steatosis) in the liver and adipocyte size.

In Vitro: Glucose Uptake Assay in 3T3-L1 Adipocytes
  • Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes over approximately 8-10 days using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Transfection/Transduction (if necessary): To study the role of specific receptors, cells can be engineered to overexpress or knockdown proteins like β-Klotho or specific FGFRs.

  • Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in a low-glucose medium.

  • FGF19 Treatment: Cells are treated with varying concentrations of recombinant FGF19 for a specified time (e.g., 30 minutes to 24 hours). A positive control, such as insulin, is typically included.

  • Glucose Uptake Measurement:

    • A radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, is added to the cells for a short incubation period (e.g., 10 minutes).

    • The reaction is stopped by washing the cells with ice-cold PBS.

    • Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: Glucose uptake is normalized to total protein content and expressed as a fold change over the untreated control.

Conclusion

The study of FGF19 function through a combination of in vivo and in vitro models has been profoundly insightful, revealing its significant potential as a therapeutic agent for metabolic disorders. Transgenic and knockout mouse models have defined its physiological roles, while the administration of recombinant FGF19 has demonstrated its pharmacological efficacy. Complementary in vitro studies have unraveled the underlying molecular mechanisms and signaling pathways. This guide provides a foundational resource for researchers, offering a synthesis of current knowledge, quantitative data for comparative analysis, and high-level protocols to guide future investigations into the complex and promising biology of FGF19.

References

Structural Analysis of the FGF19/FGFR4 Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor 19 (FGF19) and its primary receptor, fibroblast growth factor receptor 4 (FGFR4), form a critical signaling axis with diverse physiological and pathological roles. This complex is a key regulator of bile acid synthesis, glucose and lipid metabolism, and cell proliferation. Aberrant signaling through the FGF19/FGFR4 pathway has been implicated in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the structural and functional characteristics of the FGF19/FGFR4 complex, detailed experimental methodologies for its study, and a summary of key quantitative data.

The FGF19/FGFR4/β-Klotho Ternary Complex

The canonical activation of FGFR4 by FGF19 is dependent on the presence of the single-pass transmembrane co-receptor, β-Klotho. β-Klotho forms a constitutive complex with FGFR4 on the cell surface, and this association is a prerequisite for high-affinity binding of FGF19. The formation of the FGF19/FGFR4/β-Klotho ternary complex induces a conformational change in FGFR4, leading to its dimerization and the subsequent activation of its intracellular tyrosine kinase domain through trans-autophosphorylation.

Structural Insights

The structural elucidation of the components of the FGF19/FGFR4 signaling complex has been crucial in understanding its mechanism of action and for designing targeted therapies.

Table 1: Structural Resolution Data

Component/ComplexMethodResolution (Å)PDB ID
Human FGF19X-ray Crystallography1.3Not specified in search results
Human FGFR4 Kinase Domain with LY2874455X-ray Crystallography2.354XCU
FGF23-FGFR4-αKlotho-HS ComplexCryo-Electron Microscopy3.037YSW

Note: The resolution of the full FGF19/FGFR4/β-Klotho complex has not been explicitly found in the provided search results. The table includes the resolution of individual components or closely related complexes.

Binding Affinities

The interactions between FGF19, FGFR4, and β-Klotho are characterized by specific binding affinities, which have been quantified using techniques such as surface plasmon resonance (SPR) and radio-ligand binding assays.

Table 2: Binding Affinity Data (Kd)

Interacting MoleculesMethodDissociation Constant (Kd)
β-Klotho and FGFR4Surface Plasmon Resonance84 nM
β-Klotho and FGFR4Surface Plasmon Resonance123 nM
FGF19 and FGFR1c-β-KlothoRadio-ligand Binding Assay303 pM
FGF19 and FGFR4-β-KlothoRadio-ligand Binding Assay778 pM

FGF19/FGFR4 Signaling Pathway

Upon activation, the FGF19/FGFR4 complex initiates a cascade of intracellular signaling events that regulate cellular processes. The primary downstream pathways are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are integral to cell proliferation, survival, and metabolic regulation.

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_Klotho FGFR4 β-Klotho FGF19->FGFR4_Klotho:f0 FGFR4_Klotho:f1->FGF19 FRS2 FRS2 FGFR4_Klotho->FRS2 Dimerization & Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Metabolism) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

FGF19/FGFR4 Signaling Cascade

Experimental Protocols

A variety of experimental techniques are employed to investigate the structure and function of the FGF19/FGFR4 complex. Below are detailed methodologies for key experiments.

Protein Expression and Purification for Structural Studies

Objective: To produce sufficient quantities of pure, folded FGF19 and the extracellular domain of FGFR4 for structural analysis.

Protocol:

  • Cloning: The cDNA encoding human FGF19 (residues 22-216) and the extracellular domain of FGFR4 (e.g., residues 23-368) are cloned into a suitable expression vector, such as pET vectors for E. coli or baculovirus vectors for insect cells. A polyhistidine (His) tag is often added to facilitate purification.

  • Expression:

    • E. coli Expression: The expression constructs are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density (e.g., OD600 of 0.6-0.8) and the culture is grown for a defined period at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.

    • Insect Cell Expression: For glycosylated proteins like FGFR4, baculovirus-infected insect cells (e.g., Sf9 or Hi5) are used. Recombinant baculovirus is generated and used to infect the cells. The protein is harvested from the culture medium or cell lysate after a specific incubation period.

  • Purification:

    • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.

    • Affinity Chromatography: The cleared lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged protein binds to the column and is eluted with an imidazole gradient.

    • Ion-Exchange Chromatography: Further purification is often achieved using ion-exchange chromatography to separate proteins based on their net charge.

    • Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the protein of interest from aggregates and other contaminants, ensuring a homogenous sample for structural studies.

  • Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE and analytical size-exclusion chromatography. The identity of the protein is confirmed by mass spectrometry.

X-ray Crystallography of the FGF19/FGFR4 Complex

Objective: To determine the three-dimensional structure of the FGF19/FGFR4 complex at atomic resolution.

Protocol:

  • Complex Formation: Purified FGF19 and the extracellular domain of FGFR4 (and β-Klotho, if included) are mixed in a specific molar ratio (e.g., 1.2:1) and incubated to allow complex formation. The complex is then purified by size-exclusion chromatography.

  • Crystallization:

    • Screening: The purified complex is subjected to high-throughput crystallization screening using various commercially available screens that test different precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.

    • Optimization: Promising crystallization conditions are optimized by varying the concentrations of the protein complex, precipitant, and other components to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

    • X-ray Diffraction: Diffraction data are collected at a synchrotron X-ray source.

  • Structure Determination and Refinement:

    • Phasing: The phase problem is solved using molecular replacement, using the coordinates of homologous structures as a search model.

    • Model Building and Refinement: An initial model of the complex is built into the electron density map and refined using crystallographic refinement software to improve the fit to the experimental data.

    • Validation: The final structure is validated for its geometric quality and agreement with the diffraction data.

Co-Immunoprecipitation of Endogenous FGF19 and FGFR4

Objective: To demonstrate the in vivo interaction between FGF19 and FGFR4 in a cellular context.

Protocol:

  • Cell Culture and Lysis: Liver cancer cells (e.g., Huh7, HepG2) that endogenously express FGFR4 are cultured to confluency. Cells are treated with recombinant FGF19 for a specified time to induce complex formation. Cells are then washed with ice-cold PBS and lysed with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation:

    • An antibody specific for FGFR4 is added to the pre-cleared lysate and incubated with gentle rotation at 4°C for several hours to overnight.

    • Protein A/G agarose beads are then added to capture the antibody-antigen complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody against FGF19 to detect the co-immunoprecipitated protein. An antibody against FGFR4 is used as a positive control for the immunoprecipitation.

ERK1/2 Phosphorylation Western Blot Assay

Objective: To assess the activation of the downstream MAPK signaling pathway upon FGF19 stimulation.

Protocol:

  • Cell Culture and Stimulation: Cells expressing FGFR4 and β-Klotho (e.g., transfected HEK293 cells or liver cancer cell lines) are serum-starved for several hours to reduce basal signaling. Cells are then stimulated with various concentrations of FGF19 for a short period (e.g., 5-15 minutes).

  • Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are resolved on an SDS-PAGE gel and transferred to a PVDF membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.

Experimental and Logical Workflow

The structural and functional analysis of the FGF19/FGFR4 complex typically follows a logical progression of experiments, from initial characterization of the interaction to detailed structural and in-cell functional studies.

Experimental_Workflow cluster_biochemical Biochemical & Biophysical Analysis cluster_structural Structural Analysis cluster_cellular Cellular & Functional Analysis protein_production Protein Expression & Purification (FGF19, FGFR4-ECD, β-Klotho) binding_assay Binding Affinity Measurement (SPR, ITC) protein_production->binding_assay co_ip Co-Immunoprecipitation protein_production->co_ip crystallography X-ray Crystallography binding_assay->crystallography cryo_em Cryo-Electron Microscopy binding_assay->cryo_em signaling_assay Downstream Signaling Assays (p-ERK Western Blot) co_ip->signaling_assay reporter_assay Reporter Gene Assays (Luciferase) signaling_assay->reporter_assay proliferation_assay Cell Proliferation Assays reporter_assay->proliferation_assay

Workflow for FGF19/FGFR4 Complex Analysis

Conclusion

The structural and functional analysis of the FGF19/FGFR4 complex is a dynamic field of research with significant implications for understanding metabolic diseases and cancer. The methodologies outlined in this guide provide a framework for investigating the intricate details of this signaling pathway. A comprehensive approach, combining structural biology, biophysical characterization, and cell-based functional assays, is essential for a complete understanding of the FGF19/FGFR4 axis and for the development of novel therapeutics that target this critical interaction.

The Intricate Dance of FGF19: A Technical Guide to its Regulation and Expression in Liver Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Choreography of Fibroblast Growth Factor 19 in Hepatic Function, Offering Critical Insights for Therapeutic Development.

This technical guide provides a comprehensive overview of the regulatory mechanisms governing the expression of the Fibroblast Growth Factor 19 (FGF19) gene in liver cells and its subsequent signaling pathways. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the transcriptional control of FGF19 and its profound impact on hepatic metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction: FGF19 as a Key Metabolic Regulator

Fibroblast Growth Factor 19 (FGF19) is a potent endocrine hormone, primarily secreted from the ileum in response to postprandial bile acid absorption. It plays a pivotal role in maintaining metabolic homeostasis by acting on the liver to regulate bile acid, glucose, and lipid metabolism. Dysregulation of the FGF19 signaling axis has been implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, as well as in the progression of hepatocellular carcinoma (HCC). A thorough understanding of its gene regulation and expression is therefore paramount for the development of novel therapeutic strategies.

Transcriptional Regulation of FGF19 in the Enterohepatic System

The expression of the FGF19 gene is tightly controlled by a network of transcription factors, with the farnesoid X receptor (FXR) playing a central role. While the primary site of FGF19 synthesis is the ileum, studies have shown that human hepatocytes can also express FGF19 under specific conditions.

The Bile Acid-FXR Axis: The Primary Driver of FGF19 Expression

Bile acids, acting as signaling molecules, are the principal inducers of FGF19 gene expression. Upon reabsorption in the terminal ileum, bile acids bind to and activate FXR, a nuclear receptor that functions as a ligand-activated transcription factor. Activated FXR, in heterodimerization with the retinoid X receptor (RXR), binds to specific FXR response elements (FXREs) in the FGF19 gene promoter and intronic regions, thereby driving its transcription.[1]

The induction of FGF19 expression in primary human hepatocytes by the primary bile acid chenodeoxycholic acid (CDCA) and the synthetic FXR agonist GW4064 is dose-dependent and significant.

Inducer Concentration Cell Type Fold Increase in FGF19 mRNA (approx.) Time Point Reference
Chenodeoxycholic Acid (CDCA)50 µMPrimary Human Hepatocytes>100-fold24 hours[2]
GW40641 µMPrimary Human Hepatocytes>100-fold24 hours[2]
Cholic Acid50 µMPrimary Human Hepatocytes10-fold24 hours[2]

Table 1: Quantitative Induction of FGF19 mRNA Expression in Primary Human Hepatocytes.

Other Regulators of FGF19 Transcription

While FXR is the primary activator, other factors can modulate FGF19 expression:

  • Pregnane X Receptor (PXR): Activated by high concentrations of the secondary bile acid lithocholic acid (LCA), PXR can also bind to the FGF19 promoter and induce its expression in human intestinal cells.[1]

  • Activating Transcription Factor 4 (ATF4): In response to endoplasmic reticulum stress, ATF4 can upregulate FGF19 expression by binding to an amino acid response element (AARE) in its promoter.[3]

  • Sterol Regulatory Element-Binding Protein 2 (SREBP2): This key regulator of cholesterol biosynthesis acts as a repressor of FGF19 expression by interacting with FXR and preventing its binding to the FGF19 promoter.[1]

FGF19 Signaling in Liver Cells: A Multi-faceted Impact on Metabolism

Once secreted, FGF19 travels via the portal circulation to the liver, where it binds to a receptor complex consisting of the Fibroblast Growth Factor Receptor 4 (FGFR4) and its co-receptor β-Klotho. This interaction triggers a cascade of intracellular signaling events that modulate key metabolic pathways.

FGF19_Signaling_in_Hepatocytes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcomes Metabolic Outcomes FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds SHP SHP FGF19->SHP Activates betaKlotho β-Klotho FRS2 FRS2α FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK p90RSK p90RSK ERK->p90RSK CREB CREB (Inactive) ERK->CREB Dephosphorylates & Inactivates CYP7A1 CYP7A1 (Expression ↓) ERK->CYP7A1 Inhibits GSK3 GSK3α/β (Inactive) p90RSK->GSK3 Inhibits GlycogenSynthase Glycogen Synthase (Active) GSK3->GlycogenSynthase Inhibition of inhibition Glycogen ↑ Glycogen Synthesis GlycogenSynthase->Glycogen PGC1a PGC-1α (Expression ↓) CREB->PGC1a Reduces Transcription Gluconeogenesis ↓ Gluconeogenesis PGC1a->Gluconeogenesis SREBP1c SREBP-1c (Expression ↓) SHP->SREBP1c Inhibits SHP->CYP7A1 Inhibits Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis BileAcid ↓ Bile Acid Synthesis CYP7A1->BileAcid

Caption: FGF19 signaling pathway in hepatocytes.

Regulation of Bile Acid Synthesis

A primary function of FGF19 is the negative feedback regulation of bile acid synthesis. It achieves this by repressing the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This repression is mediated through the activation of the ERK1/2 signaling cascade. While the Small Heterodimer Partner (SHP) is also involved in bile acid regulation, FGF19's effect on CYP7A1 can occur independently of SHP induction in human hepatocytes.[2][4]

The inhibitory effect of FGF19 on CYP7A1 mRNA expression is dose-dependent.

FGF19 Concentration Cell Type % Inhibition of CYP7A1 mRNA (approx.) Time Point Reference
10 ng/mLPrimary Human Hepatocytes40%24 hours[5]
40 ng/mLPrimary Human Hepatocytes60%24 hours[5]
100 ng/mLPrimary Human Hepatocytes75%24 hours[5]

Table 2: Dose-Dependent Repression of CYP7A1 mRNA by FGF19.

Regulation of Glucose Metabolism

FGF19 plays a crucial role in postprandial glucose homeostasis through two main mechanisms:

  • Inhibition of Gluconeogenesis: FGF19 suppresses hepatic glucose production by inhibiting the transcription of key gluconeogenic genes, such as G6Pase and PEPCK.[6] This is achieved through the dephosphorylation and inactivation of the transcription factor cAMP regulatory element-binding protein (CREB), which in turn reduces the expression of the transcriptional coactivator PGC-1α.[5][7][8][9]

  • Promotion of Glycogen Synthesis: FGF19 stimulates the storage of glucose as glycogen. Acute treatment with FGF19 has been shown to increase glycogen synthase (GS) activity, leading to a significant increase in hepatic glycogen content.[10][11] This effect is mediated through the ERK-p90RSK pathway, which leads to the phosphorylation and inactivation of glycogen synthase kinase 3 (GSK3), a negative regulator of glycogen synthase.[10]

Treatment Model Effect Quantitative Change Reference
Acute FGF19Wild-type miceIncreased hepatic glycogen content30% increase[10][11]
Exogenous FGF19Fgf15-KO and diabetic miceRestoration of hepatic glycogenRestored to control levels from a 50% reduction[10]

Table 3: Effect of FGF19 on Hepatic Glycogen Metabolism.

Regulation of Lipid Metabolism

FGF19 also influences lipid metabolism by inhibiting hepatic lipogenesis. It reduces the expression of the master lipogenic transcription factor, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[10] This effect is partly mediated by the activation of SHP, which can repress the transcription of lipogenic genes.[12] Additionally, FGF19-mediated activation of SHP can recruit DNA methyltransferase 3A (DNMT3A) to lipogenic genes, leading to their epigenetic silencing.[12]

Experimental Protocols for Studying FGF19 Gene Regulation and Expression

A variety of molecular biology techniques are employed to investigate the intricacies of FGF19 signaling. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Transcription Factor Binding Analysis

ChIP-seq is a powerful technique to identify the genome-wide binding sites of transcription factors like FXR and SHP.[1][13][14]

ChIP_seq_Workflow start Start: Liver Tissue or Cultured Hepatocytes crosslink 1. Cross-linking with Formaldehyde start->crosslink lysis 2. Cell Lysis and Chromatin Shearing crosslink->lysis immunoprecipitation 3. Immunoprecipitation with Specific Antibody (e.g., anti-FXR) lysis->immunoprecipitation washing 4. Washing to Remove Non-specific Binding immunoprecipitation->washing elution 5. Elution of Protein-DNA Complexes washing->elution reverse_crosslink 6. Reverse Cross-linking and DNA Purification elution->reverse_crosslink library_prep 7. Library Preparation for Sequencing reverse_crosslink->library_prep sequencing 8. High-Throughput Sequencing library_prep->sequencing analysis 9. Data Analysis: Peak Calling and Motif Discovery sequencing->analysis end End: Genome-wide Binding Sites analysis->end

Caption: Experimental workflow for ChIP-seq.

Methodology:

  • Cross-linking: Treat primary hepatocytes or liver tissue with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., FXR or SHP). Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequence reads to the reference genome and use peak-calling algorithms to identify enriched binding sites.

Luciferase Reporter Assay for Promoter Activity Analysis

This assay is used to quantify the activity of the FGF19 promoter in response to various stimuli.[15]

Luciferase_Assay_Workflow start Start: Construct FGF19 Promoter-Luciferase Reporter Plasmid transfection 1. Co-transfect Hepatocytes with Reporter and Control (e.g., Renilla) Plasmids start->transfection treatment 2. Treat Cells with Inducers (e.g., CDCA) or Inhibitors transfection->treatment lysis 3. Lyse Cells to Release Luciferase treatment->lysis assay 4. Add Luciferase Substrate lysis->assay measurement 5. Measure Luminescence assay->measurement normalization 6. Normalize Firefly Luciferase Activity to Renilla Luciferase Activity measurement->normalization end End: Quantified Promoter Activity normalization->end

Caption: Experimental workflow for a dual-luciferase reporter assay.

Methodology:

  • Plasmid Construction: Clone the promoter region of the FGF19 gene upstream of a luciferase reporter gene in an expression vector.

  • Cell Culture and Transfection: Plate hepatocytes (e.g., HepG2) in a multi-well plate. Co-transfect the cells with the FGF19 promoter-luciferase construct and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24-48 hours, treat the cells with the desired compounds (e.g., bile acids, FXR agonists).

  • Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

siRNA-mediated Gene Knockdown

Small interfering RNA (siRNA) is used to specifically silence the expression of a target gene, such as FXR or FGFR4, to elucidate its role in a signaling pathway.

Methodology:

  • siRNA Design and Synthesis: Design and synthesize siRNAs targeting the mRNA of the gene of interest. A non-targeting siRNA should be used as a negative control.

  • Transfection: Transfect hepatocytes with the siRNA using a suitable transfection reagent (e.g., Lipofectamine® RNAiMAX). The optimal siRNA concentration and incubation time should be determined empirically.

  • Gene Expression Analysis: After 24-72 hours, harvest the cells and analyze the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blotting).

  • Functional Assays: Perform functional assays to assess the phenotypic consequences of the gene knockdown. For example, after knocking down FGFR4, one could measure the effect of FGF19 on CYP7A1 expression.

Conclusion and Future Directions

The regulation of FGF19 gene expression and its subsequent signaling in hepatocytes represent a complex and finely tuned system that is integral to metabolic health. The bile acid-FXR axis is the primary driver of FGF19 production, which in turn orchestrates a multifaceted response in the liver to control bile acid, glucose, and lipid homeostasis.

For professionals in drug development, the FGF19 pathway presents a promising target for therapeutic intervention in a range of metabolic diseases. However, the proliferative effects of FGF19, particularly its association with HCC, necessitate a cautious and nuanced approach. Future research should focus on developing FGF19 analogs or small molecule modulators that can selectively activate the metabolic pathways while minimizing the mitogenic effects. A deeper understanding of the tissue-specific regulation and downstream signaling of FGF19 will be crucial in unlocking the full therapeutic potential of this important metabolic hormone.

References

The Dual Role of FGF19: A Key Regulator in Metabolism and a Driver in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Growth Factor 19 (FGF19) has emerged as a critical endocrine factor with a paradoxical role in human physiology. Synthesized primarily in the ileum in response to bile acid absorption, FGF19 is a central regulator of metabolic homeostasis, influencing glucose, lipid, and bile acid metabolism. Its potent metabolic effects have positioned it as a promising therapeutic target for metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). However, the FGF19 signaling axis is a double-edged sword. Aberrant FGF19 signaling, primarily through its receptor FGFR4, is increasingly implicated as a key driver in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC) and colorectal cancer (CRC). This technical guide provides a comprehensive overview of the multifaceted role of FGF19, detailing its signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental methodologies to aid researchers in this dynamic field.

FGF19 in Metabolic Regulation

FGF19 plays a crucial role in maintaining metabolic balance through its effects on various organs, including the liver, adipose tissue, and skeletal muscle.

Signaling Pathways in Metabolic Regulation

The metabolic effects of FGF19 are primarily mediated through the activation of Fibroblast Growth Factor Receptors (FGFRs) in a β-Klotho-dependent manner. In the liver, FGF19 binds to the FGFR4/β-Klotho complex to regulate bile acid synthesis and glucose metabolism. In adipose and other tissues, FGF19 can also signal through FGFR1c, 2c, and 3c.

The binding of FGF19 to its receptor complex initiates a cascade of intracellular signaling events. A key pathway involves the phosphorylation of Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which then recruits Growth factor Receptor-Bound protein 2 (GRB2) and SOS, leading to the activation of the Ras-Raf-MAPK pathway. Concurrently, the PI3K-Akt signaling pathway can also be activated, contributing to the metabolic effects of FGF19.[1]

FGF19_Metabolic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 bKlotho β-Klotho FGF19->bKlotho FRS2 FRS2 FGFR4->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Metabolic_Effects Metabolic Effects (↓ Gluconeogenesis, ↑ Glycogen Synthesis, ↓ Bile Acid Synthesis) ERK->Metabolic_Effects Akt Akt PI3K->Akt Akt->Metabolic_Effects

FGF19 Metabolic Signaling Pathway.
Quantitative Data on Metabolic Effects

Numerous preclinical studies have demonstrated the potent metabolic benefits of FGF19. Transgenic mice overexpressing FGF19 exhibit resistance to diet-induced obesity and improvements in glucose and lipid metabolism.[2][3]

ParameterAnimal ModelFGF19 InterventionKey FindingsReference
Body Weight Diet-Induced Obese (DIO) MiceCentral FGF19 infusion (10 days)Attenuated body weight gain.[4]
Obese (ob/ob) MiceRecombinant FGF19 treatment (7 days)Reduced weight gain.[3]
FGF19 Transgenic MiceOverexpressionSignificant reduction in fat mass due to increased energy expenditure.[2]
Glucose Metabolism High-Fat Diet (HFD) MiceCentral FGF19 injection (4 days)Markedly improved glucose tolerance.[5]
ob/ob MiceFGF19dCTD (FGFR4-specific variant)Failed to improve glucose levels, suggesting a role for other FGFRs.[6]
Wild-Type MiceAcute FGF19 administration30% increase in hepatic glycogen content.[3]
Lipid Metabolism Fxr-null MiceRecombinant FGF19 treatment (3 days)Decreased hepatic triglycerides and free fatty acids.[7]
ob/ob MiceRecombinant FGF19 treatment (7 days)Increased serum triglycerides and cholesterol.[8]
FGF19 Transgenic MiceOverexpressionReduced liver triglyceride levels.[2]

The Oncogenic Role of FGF19 in Cancer

While beneficial for metabolism, dysregulation of the FGF19 signaling pathway is a significant driver of tumorigenesis in several cancers.

Signaling Pathways in Cancer

The oncogenic effects of FGF19 are predominantly mediated through the hyperactivation of the FGFR4 signaling pathway. This leads to the activation of downstream pathways, including the Ras-Raf-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and invasion.[1] Additionally, FGF19 has been shown to activate the Wnt/β-catenin and STAT3 signaling pathways in the context of cancer.[9]

FGF19_Cancer_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 (Aberrant) FGFR4 FGFR4 FGF19->FGFR4 bKlotho β-Klotho FGF19->bKlotho FRS2 FRS2 FGFR4->FRS2 P Wnt_beta_catenin Wnt/β-catenin Pathway FGFR4->Wnt_beta_catenin STAT3 STAT3 FGFR4->STAT3 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_Akt PI3K-Akt Pathway FRS2->PI3K_Akt Ras_MAPK Ras-MAPK Pathway GRB2_SOS->Ras_MAPK Tumor_Progression Tumor Progression (Proliferation, Survival, Invasion) Ras_MAPK->Tumor_Progression PI3K_Akt->Tumor_Progression Wnt_beta_catenin->Tumor_Progression STAT3->Tumor_Progression

FGF19 Oncogenic Signaling Pathway.
Quantitative Data on FGF19 in Cancer

Elevated levels of FGF19 have been observed in various cancers and are often associated with a poorer prognosis.

Cancer TypeFGF19 Expression/LevelKey FindingsReference
Hepatocellular Carcinoma (HCC) Median serum level: 214.5 pg/mL in HCC patients vs. 78.8 pg/mL in controls.Significantly higher serum FGF19 levels in HCC patients.[10]
FGF19 mRNA level was an independent prognostic factor for overall and disease-free survival.High FGF19 expression correlates with poorer prognosis.[11]
FGF19 amplification detected in 5.15% of HCC patients.Associated with lower 5-year overall and disease-free survival.[12]
Colorectal Cancer (CRC) Significantly up-regulated in colon adenocarcinoma (COAD) and rectum adenocarcinoma (READ).Higher FGF19 expression exhibited a poorer prognosis.
Higher FGF19 mRNA expression in adenoma tissue than in normal tissue.FGF19 may be involved in the initiation of colorectal adenoma.[13][14]
Non-Small Cell Lung Cancer (NSCLC) Significantly higher levels of FGF19 mRNA expression in NSCLC tissues than in normal tissues.High FGF19 expression was an independent prognostic factor for decreased overall survival.[1][15]
Breast Cancer 60% of tumors had high FGF19 expression.High FGF19 expression in lymph node-positive patients was associated with shorter disease-specific survival.[16]

Experimental Protocols

This section provides an overview of key experimental methodologies used in FGF19 research.

Quantification of FGF19

Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying FGF19 in serum and plasma.

  • Principle: A sandwich ELISA where a capture antibody specific for FGF19 is coated on a microplate. The sample is added, followed by a biotin-labeled detection antibody and then a streptavidin-HRP conjugate. The signal is developed with a substrate solution and measured spectrophotometrically.[9][17]

  • Sample Preparation:

    • Serum: Collect blood in a serum separator tube, allow to clot, and centrifuge.[18][10]

    • Plasma: Collect blood using EDTA or heparin as an anticoagulant and centrifuge.

  • General Procedure:

    • Add standards and samples to the pre-coated wells and incubate.

    • Wash the wells.

    • Add biotin-labeled detection antibody and incubate.

    • Wash the wells.

    • Add streptavidin-HRP and incubate.

    • Wash the wells.

    • Add TMB substrate and incubate in the dark.

    • Add stop solution and read absorbance at 450 nm.[9][17]

ELISA_Workflow Start Start Add_Sample Add Sample/Standard to Coated Plate Start->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Biotinylated Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Strep_HRP Add Streptavidin-HRP Wash2->Add_Strep_HRP Incubate3 Incubate Add_Strep_HRP->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate (Dark) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read

General ELISA Workflow for FGF19 Quantification.
Tissue Expression Analysis

Immunohistochemistry (IHC) is used to visualize the expression and localization of FGF19 in tissue samples.

  • Principle: An antibody specific to FGF19 is used to detect the protein in tissue sections. The antibody-antigen complex is then visualized using a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction.

  • General Protocol for Liver Tissue:

    • Deparaffinization and Rehydration: Xylene and graded alcohol series.

    • Antigen Retrieval: Heat-induced epitope retrieval using citrate buffer.

    • Blocking: Block endogenous peroxidase and non-specific binding sites.

    • Primary Antibody Incubation: Incubate with anti-FGF19 antibody.

    • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody.

    • Detection: Use a DAB substrate kit for color development.

    • Counterstaining: Use hematoxylin to stain nuclei.

    • Dehydration and Mounting: Graded alcohol, xylene, and mounting medium.[19]

Animal Models

Transgenic and Knockout Mice are invaluable tools for studying the in vivo functions of FGF19.

  • Generation of FGF19 Transgenic Mice:

    • A common method involves the ectopic expression of human FGF19 in skeletal muscle.

    • The human FGF19 cDNA is ligated downstream of a muscle-specific promoter (e.g., myosin light chain) and upstream of a polyadenylation signal (e.g., from the human growth hormone gene).

    • The purified expression fragment is then microinjected into one-cell mouse eggs.[20]

  • Generation of FGFR4 Knockout Mice using CRISPR/Cas9:

    • Principle: The CRISPR/Cas9 system is used to create a double-strand break in the Fgfr4 gene, leading to a frameshift mutation and a premature stop codon, effectively knocking out the gene.

    • Procedure:

      • Design and synthesize single guide RNAs (sgRNAs) targeting a specific exon of the Fgfr4 gene.

      • Validate the efficiency of the sgRNAs in vitro.

      • Microinject Cas9 mRNA and the validated sgRNA into mouse zygotes.

      • Transfer the injected zygotes into pseudopregnant female mice.

      • Genotype the resulting pups to identify founders with the desired mutation.[21]

CRISPR_KO_Workflow Start Start Design_sgRNA Design & Synthesize sgRNA for FGFR4 Start->Design_sgRNA Validate_sgRNA Validate sgRNA in vitro Design_sgRNA->Validate_sgRNA Microinjection Microinject Cas9 mRNA & sgRNA into Zygotes Validate_sgRNA->Microinjection Implantation Implant Zygotes into Pseudopregnant Female Microinjection->Implantation Birth Birth of Pups Implantation->Birth Genotyping Genotype Pups to Identify Founders Birth->Genotyping End FGFR4 KO Mouse Genotyping->End

References

Investigating the Downstream Targets of FGF19 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 19 (FGF19) is an endocrine hormone with pleiotropic effects on metabolism and cell growth. Synthesized in the ileum in response to bile acids, FGF19 plays a crucial role in regulating bile acid homeostasis, glucose and lipid metabolism, and energy expenditure. Its signaling is primarily mediated through the Fibroblast Growth Factor Receptor 4 (FGFR4) in complex with the co-receptor β-Klotho. Dysregulation of the FGF19 signaling pathway has been implicated in various metabolic diseases and is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC). Understanding the downstream targets of FGF19 is therefore critical for elucidating its physiological functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the core signaling pathways, quantitative data on regulated genes and proteins, and detailed experimental protocols for investigating the downstream targets of FGF19.

Core Signaling Pathways

FGF19 signaling is initiated by the binding of FGF19 to a heterodimeric receptor complex composed of FGFR4 and β-Klotho on the surface of hepatocytes. This interaction triggers the dimerization and autophosphorylation of FGFR4, leading to the activation of several downstream signaling cascades. The primary pathways implicated in mediating the effects of FGF19 are the RAS-RAF-MEK-ERK, PI3K-AKT, and STAT3 signaling pathways.

FGF19-FGFR4/β-Klotho Signaling Axis

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 ReceptorComplex FGFR4/β-Klotho Complex FGF19->ReceptorComplex FGFR4 FGFR4 betaKlotho β-Klotho FRS2 FRS2 ReceptorComplex->FRS2 Phosphorylation PI3K PI3K ReceptorComplex->PI3K JAK JAK ReceptorComplex->JAK Activation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GeneExpression Target Gene Expression mTOR->GeneExpression Protein Synthesis Glycogen Synthesis STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization ERK_n->GeneExpression STAT3_dimer->GeneExpression Translocation

Caption: Overview of FGF19 signaling pathways.

Data Presentation

The downstream effects of FGF19 signaling have been quantified using various high-throughput techniques, including RNA-sequencing (RNA-seq) for transcriptome analysis, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify transcription factor binding sites, and quantitative proteomics for measuring changes in protein abundance.

Table 1: Selected Downstream Target Genes of FGF19 Regulated at the Transcriptional Level (RNA-seq)
GeneFunctionFold Change (FGF19 vs. Control)Tissue/Cell TypeReference
CYP7A1Bile Acid Synthesis (Rate-limiting enzyme)-5.0Mouse Liver[1]
EGR1Early Growth Response Transcription Factor+3.5Mouse Liver[1]
c-FosTranscription Factor, Proliferation+2.8Mouse Liver[1]
STAT3Signal Transducer and Activator of Transcription 3+1.8Mouse Liver[1]
ACOX1Fatty Acid Oxidation+1.7Mouse Liver[2]
ACSL3Fatty Acid Synthesis-1.6Mouse Liver[2]
SCD1Fatty Acid Synthesis-1.9Mouse Liver[2]
FABP5Fatty Acid Transport-2.1Mouse Liver[2]
Table 2: Selected Downstream Target Proteins of FGF19 Regulated at the Post-Translational Level (Quantitative Proteomics)
ProteinFunctionFold Change (FGF19 vs. Control)Tissue/Cell TypeReference
TGFBICell Adhesion, Proliferation+2.5Mouse Liver[3]
VCAM1Cell Adhesion+2.2Mouse Liver[3]
ANXA2Proliferation, Invasion+2.0Mouse Liver[3]
HDLBPLipid Metabolism+1.8Mouse Liver[3]
PDK4Glucose Metabolism+1.6Mouse Liver[3]
APOA4Lipid Metabolism+1.5Mouse Liver[3]
FASFatty Acid Synthesis-1.7Mouse Liver[3]
STAT3 (pY705)Signal TransductionIncreasedMouse Liver
ERK1/2 (pT202/Y204)Signal TransductionIncreasedH-69 Cholangiocytes
GSK3β (pS9)Glycogen Synthesis, Cell ProliferationIncreasedMHCC97L and HepG2 cells

Experimental Protocols

Investigating the downstream targets of FGF19 signaling requires a combination of molecular and cellular biology techniques. Below are generalized protocols for key experiments. It is recommended to optimize these protocols for specific experimental conditions.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to identify the genomic binding sites of transcription factors that are activated or recruited by FGF19 signaling.

ChIP_seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing and Analysis Start Hepatocytes or Liver Tissue Crosslink Crosslink with Formaldehyde Start->Crosslink Lyse Cell Lysis Crosslink->Lyse Sonicate Chromatin Sonication Lyse->Sonicate Immunoprecipitate Immunoprecipitate with Antibody to Target Protein Sonicate->Immunoprecipitate Wash Wash Beads Immunoprecipitate->Wash Elute Elute Chromatin Wash->Elute Reverse Reverse Crosslinks Elute->Reverse Purify Purify DNA Reverse->Purify Library Prepare Sequencing Library Purify->Library Sequence High-Throughput Sequencing Library->Sequence Analyze Data Analysis (Peak Calling, Motif Analysis) Sequence->Analyze

Caption: Experimental workflow for ChIP-seq.

1. Cross-linking:

  • Treat hepatocytes or homogenized liver tissue with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the reaction with 0.125 M glycine.

2. Cell Lysis and Chromatin Sonication:

  • Lyse the cells to release the nuclei.

  • Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to generate fragments of 200-500 bp. The sonication conditions (power, duration, cycles) need to be optimized for the specific cell type and equipment.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using phenol-chloroform extraction or a column-based kit.

6. Library Preparation and Sequencing:

  • Prepare a sequencing library from the immunoprecipitated DNA according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Preparation Kit).

  • Perform high-throughput sequencing.

7. Data Analysis:

  • Align the sequencing reads to the reference genome.

  • Use a peak calling algorithm (e.g., MACS2) to identify regions of enrichment.

  • Perform motif analysis to identify the DNA binding motifs of the transcription factor.

RNA-Sequencing (RNA-seq)

This protocol is for analyzing the global changes in gene expression in response to FGF19 treatment.

RNA_seq_Workflow cluster_rna_prep RNA Preparation cluster_library_prep Library Preparation cluster_seq_analysis Sequencing and Analysis Start Hepatocytes treated with FGF19 or Vehicle Extract Total RNA Extraction Start->Extract QC1 RNA Quality Control (RIN score) Extract->QC1 Enrich mRNA Enrichment (Poly-A selection) QC1->Enrich Fragment RNA Fragmentation Enrich->Fragment cDNA cDNA Synthesis Fragment->cDNA Adaptor Adaptor Ligation cDNA->Adaptor Amplify PCR Amplification Adaptor->Amplify QC2 Library Quality Control Amplify->QC2 Sequence High-Throughput Sequencing QC2->Sequence QC3 Read Quality Control Sequence->QC3 Align Alignment to Reference Genome QC3->Align Quantify Gene Expression Quantification Align->Quantify DE Differential Expression Analysis Quantify->DE

Caption: Experimental workflow for RNA-seq.

1. RNA Extraction and Quality Control:

  • Extract total RNA from FGF19-treated and control cells using a suitable method (e.g., TRIzol reagent).

  • Assess RNA quality and integrity using a Bioanalyzer to ensure a high RNA Integrity Number (RIN).

2. Library Preparation:

  • Enrich for mRNA using oligo(dT) beads for poly-A selection.

  • Fragment the mRNA and synthesize first and second-strand cDNA.

  • Ligate sequencing adapters and amplify the library by PCR.

  • Perform quality control on the library.

3. Sequencing:

  • Perform high-throughput sequencing on a platform such as an Illumina NovaSeq.

4. Data Analysis:

  • Perform quality control of the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene expression levels.

  • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by FGF19.

Quantitative Proteomics (SILAC)

This protocol uses Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify changes in the proteome following FGF19 treatment.

SILAC_Workflow cluster_labeling Cell Labeling and Treatment cluster_protein_prep Protein Preparation and Digestion cluster_ms_analysis Mass Spectrometry and Data Analysis Culture Culture Hepatocytes in 'Light' and 'Heavy' Media Treat Treat 'Heavy' cells with FGF19 and 'Light' cells with Vehicle Culture->Treat Combine Combine 'Light' and 'Heavy' Cell Lysates Treat->Combine Extract Protein Extraction Combine->Extract Digest In-solution or In-gel Trypsin Digestion Extract->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Peptide and Protein Identification LCMS->Identify Quantify Quantification based on 'Light'/'Heavy' Ratios Identify->Quantify

Caption: Experimental workflow for SILAC-based quantitative proteomics.

1. Cell Culture and Labeling:

  • Culture hepatocytes in SILAC medium containing either normal ('light') or heavy isotope-labeled ('heavy') essential amino acids (e.g., L-arginine and L-lysine) for at least five cell divisions to ensure complete incorporation.

2. Treatment and Sample Pooling:

  • Treat the 'heavy' labeled cells with FGF19 and the 'light' labeled cells with a vehicle control.

  • Combine the 'light' and 'heavy' cell lysates in a 1:1 ratio based on protein concentration.

3. Protein Digestion:

  • Extract the proteins and perform in-solution or in-gel digestion with trypsin.

4. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of proteins based on the intensity ratios of the 'heavy' and 'light' peptide pairs.

Conclusion

The investigation of FGF19 downstream targets is a dynamic field with significant implications for understanding metabolic regulation and developing novel therapies for liver diseases and cancer. The integration of transcriptomic, proteomic, and genomic approaches provides a comprehensive view of the complex signaling network activated by FGF19. The methodologies and data presented in this guide offer a robust framework for researchers to further explore the multifaceted roles of this important endocrine hormone.

References

Methodological & Application

Application Notes and Protocols for Synthesizing FGF19-Derived Peptide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of peptide probes derived from Fibroblast Growth Factor 19 (FGF19). These probes are valuable tools for studying the FGF19/FGFR4 signaling axis, which is implicated in various metabolic processes and diseases, including cancer.

Introduction

Fibroblast Growth Factor 19 (FGF19) is a hormone-like protein that plays a crucial role in regulating bile acid, glucose, and lipid metabolism.[1] It exerts its effects primarily through the activation of Fibroblast Growth Factor Receptor 4 (FGFR4) in conjunction with the co-receptor β-Klotho (KLB).[2] The FGF19-FGFR4 signaling pathway is a key area of research due to its involvement in both normal physiology and the progression of diseases such as hepatocellular carcinoma (HCC).[2] Peptide probes derived from FGF19, particularly from its C-terminal region responsible for KLB binding, serve as essential tools for investigating this pathway, acting as antagonists or as targeted imaging agents.[3]

This guide offers detailed protocols for the chemical synthesis of FGF19-derived peptides, their subsequent labeling with fluorescent dyes or biotin for detection and functional assays, and methods for their characterization.

Data Presentation

The following tables summarize key quantitative data for FGF19 and its derived peptide probes, providing a basis for experimental design and comparison.

Table 1: Binding Affinity of FGF19 and Derived Peptides to FGFR Complexes

LigandReceptor ComplexAssay MethodBinding Affinity (Kd)Reference
FGF19FGFR1c/KLBRadio-iodination303 pM[4][5]
FGF19FGFR4/KLBRadio-iodination778 pM[4][5]
FGF19,A194FGFR1c/KLBAlphaScreenMore potent than FGF19[3][6]
FGF19,A194FGFR4/KLBAlphaScreenIndistinguishable from FGF19[3][6]

Table 2: In Vivo Imaging Performance of a FAP-Targeted NIR Probe (Example)

OrganTumor-to-Background Ratio (TBR)
Heart8:1
Lung8:1
Liver5:1
Spleen7:1
Stomach11:1
Intestine6:1
Kidney2:1
Muscle26:1
Note: This data is for a fibroblast activation protein (FAP)-targeted probe and is provided as an illustrative example of how to present in vivo imaging data. Specific TBRs for FGF19-derived probes will vary depending on the probe, tumor model, and imaging modality.

Signaling Pathway and Experimental Workflow

FGF19-FGFR4 Signaling Pathway

FGF19 binding to the FGFR4/β-Klotho complex on the cell surface initiates a signaling cascade. This leads to the autophosphorylation of the receptor and the recruitment of adaptor proteins, ultimately activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are involved in cell proliferation, survival, and metabolism.

FGF19_Signaling cluster_membrane Cell Membrane FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 recruits KLB β-Klotho FGF19 FGF19 FGF19->FGFR4 GRB2 GRB2 FRS2->GRB2 recruits PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metabolism ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow cluster_synthesis Probe Synthesis & Labeling cluster_characterization Probe Characterization SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Labeling Fluorescent Dye or Biotin Conjugation Purification->Labeling Final_Purification Final HPLC Purification Labeling->Final_Purification Binding_Assay Binding Affinity Assay (e.g., Competition ELISA) Final_Purification->Binding_Assay Signaling_Assay Cell-Based Signaling Assay (e.g., pERK Western Blot) Final_Purification->Signaling_Assay Uptake_Assay Cellular Uptake Assay (Fluorescence Microscopy) Final_Purification->Uptake_Assay InVivo_Imaging In Vivo Imaging (e.g., NIR Fluorescence) Uptake_Assay->InVivo_Imaging

References

Application of Near-Infrared Fluorescence (NIRF) Imaging in Hepatocellular Carcinoma (HCC) Surgical Navigation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) is a primary liver malignancy with a high rate of recurrence and mortality.[1][2] Surgical resection remains a cornerstone of curative treatment, but achieving complete tumor removal with adequate margins while preserving healthy liver parenchyma is challenging.[3][4] Near-infrared fluorescence (NIRF) imaging has emerged as a promising intraoperative guidance technology to enhance the visualization of tumors and their margins in real-time.[3][5][6] This technology utilizes fluorescent probes that accumulate in cancerous tissues, allowing surgeons to differentiate tumors from normal liver tissue under NIR light.

This document provides detailed application notes and protocols for the use of NIRF imaging in HCC surgical navigation, focusing on both the clinically established agent Indocyanine Green (ICG) and emerging targeted probes.

Principle of NIRF Imaging in HCC

NIRF imaging operates within the near-infrared window (700-1700 nm), where light penetration through biological tissues is maximal, and tissue autofluorescence is minimal.[3][7] The technique involves the systemic or local administration of a fluorescent probe that preferentially accumulates in HCC tissue. During surgery, a specialized imaging system illuminates the surgical field with an excitation light source and captures the emitted fluorescent signal, which is then displayed on a monitor in real-time. This provides the surgeon with a "fluorescence roadmap" to identify tumor nodules, define tumor margins, and detect satellite lesions that may not be visible to the naked eye or palpable.[3][5]

NIRF imaging for HCC can be broadly categorized into two approaches:

  • Non-targeted Imaging: This approach utilizes probes like Indocyanine Green (ICG), which accumulate in HCC due to the enhanced permeability and retention (EPR) effect and impaired biliary excretion of cancer cells.[6]

  • Targeted Imaging: This involves probes conjugated to a ligand that specifically binds to a biomarker overexpressed on HCC cells, such as histone deacetylase 6 (HDAC6).[1][8]

NIRF Probes for HCC Surgical Navigation

Indocyanine Green (ICG)

ICG is a non-specific fluorescent dye approved by the FDA for various diagnostic applications.[6] In the context of HCC surgery, its utility stems from its passive accumulation in liver tumors. Well-differentiated HCCs often retain the ability to uptake ICG but have impaired biliary excretion, leading to its retention.[9]

Targeted Probes: IRDye800CW-SAHA

To enhance specificity, targeted NIRF probes are being developed. One such example is IRDye800CW conjugated to Suberoylanilide Hydroxamic Acid (SAHA), a histone deacetylase (HDAC) inhibitor.[7] HDACs, particularly HDAC6, are often overexpressed in HCC and play a role in tumor progression.[2][8] By targeting HDAC6, IRDye800CW-SAHA offers the potential for more specific tumor visualization.

ProbeTargetMechanism of AccumulationWavelength (Ex/Em)Status
Indocyanine Green (ICG)Non-specificEnhanced Permeability and Retention (EPR) effect, impaired biliary excretion~780 nm / ~830 nmClinically Used
IRDye800CW-SAHAHistone Deacetylase 6 (HDAC6)Specific binding to overexpressed HDAC6 on HCC cells~774 nm / ~789 nmPreclinical

Table 1: Comparison of NIRF Probes for HCC Imaging. This table summarizes the characteristics of Indocyanine Green (ICG) and a preclinical targeted probe, IRDye800CW-SAHA.

Clinical Application: ICG-NIRF Guided HCC Surgery

Patient Selection and ICG Administration

Patients scheduled for HCC resection are candidates for ICG-NIRF guided surgery. Liver function should be assessed, as impaired function can affect ICG clearance and background fluorescence.

Protocol for ICG Administration:

  • Dosage: Administer 0.5 mg/kg body weight of ICG intravenously.[2][10]

  • Timing: The injection is typically performed 1 to 7 days prior to surgery. The optimal timing can vary depending on the patient's liver function, with longer intervals potentially reducing background fluorescence from the normal liver parenchyma.[11]

Intraoperative Imaging Procedure
  • Equipment Setup: Position the NIRF imaging system (e.g., Photodynamic Eye, SPY, or similar system) to provide an unobstructed view of the surgical field.

  • Initial Inspection: After exposing the liver, perform a standard visual inspection and palpation, along with intraoperative ultrasound (IOUS).

  • NIRF Imaging: Switch the imaging system to NIR mode to visualize ICG fluorescence.

    • HCC nodules typically appear as fluorescent "hot spots" against the dimmer background of the normal liver.

    • Carefully inspect the entire liver surface for any fluorescent nodules not identified by preoperative imaging or IOUS.

  • Guided Resection: Use the real-time fluorescence signal to guide the resection, ensuring a clear margin around the tumor. The fluorescence can help delineate the tumor boundaries more accurately than visual inspection alone.

  • Margin Assessment: After resection, inspect the surgical margin in the resection bed for any residual fluorescence, which may indicate an incomplete resection.

StudyNumber of PatientsICG DoseTiming of ICG Injection Before SurgeryDetection Rate of New HCC Lesions
Gotoh et al. (2009)100.5 mg/kg1-8 days40% (4 new nodules)
Ishizawa et al. (2009)37Not specified1-7 days21.6% (8 new nodules)
Morita et al. (2011)58Not specified3-28 days10.3% (6 new nodules)

Table 2: Clinical Studies on ICG-NIRF Guided HCC Surgery. This table presents data from key clinical studies demonstrating the utility of ICG in detecting additional HCC lesions.[11]

Preclinical Research: Targeted NIRF Imaging with IRDye800CW-SAHA

Experimental Workflow for Preclinical Evaluation

Figure 1: Preclinical Experimental Workflow. A flowchart illustrating the key steps in the preclinical evaluation of a targeted NIRF probe for HCC surgical navigation.

Protocol 1: Synthesis of IRDye800CW-SAHA (Generalized)

This protocol describes a generalized method for conjugating an amine-reactive NIR dye to SAHA, assuming the prior synthesis of an amine-functionalized SAHA derivative.

Materials:

  • Amine-functionalized SAHA

  • IRDye® 800CW NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • HPLC system for purification and analysis

Procedure:

  • Preparation of Amine-Functionalized SAHA: Synthesize an analog of SAHA that incorporates a primary amine. This can be achieved through various organic synthesis routes, for example, by modifying the phenyl cap group of SAHA to include an amino substituent.

  • Dissolution of Reagents:

    • Dissolve the amine-functionalized SAHA in Sodium Bicarbonate Buffer.

    • Dissolve IRDye® 800CW NHS Ester in anhydrous DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add the IRDye® 800CW NHS Ester solution to the amine-functionalized SAHA solution. A molar excess of the NHS ester (e.g., 5-10 fold) is typically used.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.

  • Purification:

    • Purify the IRDye800CW-SAHA conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column.

    • Further purify the conjugate using reverse-phase HPLC to obtain a highly pure product.

  • Characterization:

    • Confirm the successful conjugation and determine the concentration and degree of labeling using UV-Vis spectroscopy.

    • Verify the purity and identity of the final product using mass spectrometry and HPLC.

Protocol 2: Orthotopic HCC Mouse Model for NIRF Imaging

Materials:

  • Human HCC cell line (e.g., HepG2, Huh7) expressing a reporter gene like luciferase for monitoring tumor growth.

  • Athymic nude mice (4-6 weeks old).

  • Matrigel

  • Surgical tools for small animal surgery.

  • Bioluminescence imaging system.

Procedure:

  • Cell Culture: Culture the HCC cells under standard conditions.

  • Preparation of Cell Suspension: On the day of surgery, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of approximately 1 x 10^7 cells/mL.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a small incision in the upper abdomen to expose the liver.

    • Using a 30-gauge needle, slowly inject 10-20 µL of the cell suspension into the left lobe of the liver.

    • Close the incision with sutures.

  • Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging. Tumors are typically ready for imaging studies 2-4 weeks after implantation.

Protocol 3: In Vivo NIR-II Imaging and Guided Surgery

Materials:

  • Orthotopic HCC mouse model.

  • IRDye800CW-SAHA probe.

  • NIR-II small animal imaging system equipped with an InGaAs camera and an 808 nm laser for excitation.

  • Surgical microscope with integrated fluorescence imaging capabilities.

Procedure:

  • Probe Administration: Inject the IRDye800CW-SAHA probe (typically 10-100 µg in sterile saline) into the mouse via tail vein injection.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 2, 4, 8, 12, 24 hours), anesthetize the mouse and acquire whole-body NIR-II fluorescence images to determine the optimal time for tumor-to-background contrast. A recent study showed optimal imaging with a similar probe at 8 hours post-injection.[11]

  • Image-Guided Surgery:

    • At the optimal imaging time point, anesthetize the tumor-bearing mouse and expose the liver.

    • Under white light, identify the tumor if visible.

    • Switch to NIR-II fluorescence guidance. The tumor should appear brightly fluorescent.

    • Use the fluorescence signal to guide the complete resection of the tumor nodule.

    • After resection, image the surgical bed to ensure no residual fluorescent tissue remains.

  • Ex Vivo Imaging and Analysis:

    • Image the resected tumor and other major organs ex vivo to confirm probe biodistribution.

    • Calculate the tumor-to-background ratio (TBR) by quantifying the fluorescence intensity of the tumor versus the adjacent normal liver tissue.

    • Fix the tissues for subsequent histopathological analysis (H&E staining) to confirm the presence of the tumor and correlate with fluorescence imaging findings.

Signaling Pathways in Targeted NIRF Imaging

Targeted probes like IRDye800CW-SAHA leverage the overexpression of specific molecules in HCC. HDAC6, the target of SAHA, is implicated in several key signaling pathways that drive HCC progression.

Figure 2: HDAC6 Signaling in HCC. This diagram illustrates the role of HDAC6 in key signaling pathways, including Wnt/β-catenin, EGFR, and p53, which are implicated in hepatocellular carcinoma progression.

Conclusion

NIRF imaging is a powerful tool for intraoperative surgical navigation in HCC. ICG-based imaging is already in clinical use and has demonstrated the ability to detect occult tumor nodules, potentially improving resection completeness. The development of targeted probes like IRDye800CW-SAHA holds promise for even greater specificity and contrast, further enhancing the surgeon's ability to achieve negative margins and improve patient outcomes. The protocols and notes provided herein offer a framework for both clinical application and preclinical research in this exciting and rapidly evolving field.

References

Application Note: Labeling of FGF19 Peptides with Near-Infrared Dyes for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor 19 (FGF19) is an endocrine hormone with significant roles in regulating bile acid, glucose, and lipid metabolism.[1][2] Its therapeutic potential in metabolic diseases and certain cancers has led to increased interest in tracking its biological activity and distribution.[2][3] Labeling FGF19 with near-infrared (NIR) dyes offers a powerful tool for sensitive in vitro and in vivo imaging, leveraging the low autofluorescence and deep tissue penetration of NIR light.[4] This application note provides a detailed protocol for the covalent labeling of FGF19 peptides with NIR dyes using N-hydroxysuccinimide (NHS) ester chemistry, along with methods for purification, characterization, and functional validation of the resulting conjugate.

Overview of the Labeling Strategy

The most common method for labeling proteins and peptides involves the reaction of an amine-reactive dye, such as an NHS ester, with the primary amines found on the N-terminus and the side chains of lysine residues.[5][6][7][8][9] This reaction forms a stable amide bond, covalently attaching the dye to the peptide.[5] The process involves dissolving the FGF19 peptide and the NIR-NHS ester dye in appropriate buffers, mixing them to initiate the conjugation reaction, and then purifying the labeled peptide from unreacted dye and byproducts.

FGF19 Signaling Pathway

FGF19 exerts its biological effects primarily through the activation of Fibroblast Growth Factor Receptor 4 (FGFR4) in conjunction with its co-receptor, β-Klotho.[10][11] This interaction initiates a downstream signaling cascade, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which regulates gene expression involved in metabolic processes.[12] Understanding this pathway is crucial for designing functional assays to validate the biological activity of labeled FGF19.

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 ReceptorComplex FGF19-FGFR4-β-Klotho Complex FGF19->ReceptorComplex betaKlotho β-Klotho betaKlotho->ReceptorComplex FGFR4_inactive FGFR4 FGFR4_inactive->ReceptorComplex FRS2 FRS2 ReceptorComplex->FRS2 Activation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_p p-ERK ERK->ERK_p Nucleus Nucleus ERK_p->Nucleus GeneExpression Metabolic Gene Regulation Nucleus->GeneExpression Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis FGF19_sol Dissolve FGF19 in Bicarbonate Buffer (pH 8.3) Mix Mix FGF19 and Dye Solutions FGF19_sol->Mix Dye_sol Dissolve NIR-NHS Dye in DMSO/DMF Dye_sol->Mix Incubate Incubate 1-2h at RT (in dark) Mix->Incubate Purify Purify via Gel Filtration or RP-HPLC Incubate->Purify Characterize Characterize by Spectrophotometry & Mass Spec Purify->Characterize Validate Validate Activity (e.g., ERK Phosphorylation Assay) Characterize->Validate

References

Techniques for Assessing FGF19/FGFR4 Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), is a critical signaling axis implicated in various physiological processes, including bile acid homeostasis, and metabolic regulation.[1][2] Dysregulation of the FGF19/FGFR4 pathway is a known driver in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC), making it a key target for therapeutic intervention.[2][3] Consequently, the accurate assessment of FGF19/FGFR4 binding affinity is paramount for the discovery and development of novel therapeutics that modulate this pathway.

This document provides detailed application notes and protocols for a range of established techniques to quantify and characterize the binding interaction between FGF19 and FGFR4. These methodologies are essential for screening compound libraries, characterizing monoclonal antibodies, and elucidating the mechanism of action of potential drug candidates. The co-receptor β-Klotho (KLB) is a crucial component for high-affinity FGF19 binding to FGFR4 and subsequent signal transduction.[1][4] Therefore, its inclusion in binding assays is critical for physiologically relevant results.

I. Quantitative Data Summary

The following table summarizes quantitative binding affinity data for the FGF19/FGFR4 interaction obtained using various techniques. This allows for a comparative overview of the binding characteristics.

TechniqueLigandReceptor ComplexAffinity (Kd)Reference
AlphaScreenFGF19FGFR4/KLB1.1 nM[5]
Radiolabeled Ligand Binding125I-FGF19FGFR4/KLB (on cells)778 pM
Bio-Layer Interferometry (BLI)FGF19β-Klotho (sKLB)~220 nM[6]
Bio-Layer Interferometry (BLI)FGFR4β-Klotho (sKLB)~2 µM[6]

II. Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

FGF19_FGFR4_Signaling_Pathway FGF19/FGFR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 betaKlotho β-Klotho FGF19->betaKlotho Binds FGFR4 FGFR4 betaKlotho->FGFR4 Complexes with FRS2 FRS2 FGFR4->FRS2 Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: FGF19/FGFR4 Signaling Pathway

Experimental_Workflow General Workflow for Binding Affinity Assays cluster_preparation 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Protein_Expression Protein Expression & Purification (FGF19, FGFR4, β-Klotho) Immobilization Ligand Immobilization (e.g., SPR, BLI, ELISA) Protein_Expression->Immobilization Buffer_Prep Buffer & Reagent Preparation Binding_Reaction Incubation of Analyte with Immobilized Ligand Buffer_Prep->Binding_Reaction Immobilization->Binding_Reaction Detection Signal Detection Binding_Reaction->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Curve Fitting Data_Acquisition->Data_Processing Affinity_Calculation Calculation of Binding Constants (Kd, kon, koff) Data_Processing->Affinity_Calculation

Caption: General Experimental Workflow

III. Experimental Protocols

This section provides detailed protocols for key techniques used to assess FGF19/FGFR4 binding affinity.

A. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

1. Principle

A solid-phase sandwich ELISA can be utilized to measure the binding of FGF19 to FGFR4. In this format, a capture antibody specific for FGFR4 is pre-coated onto the wells of a microplate. Recombinant FGFR4 and β-Klotho are then added, followed by the addition of FGF19. The amount of bound FGF19 is detected using a biotinylated anti-FGF19 antibody and a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a colorimetric signal proportional to the amount of bound FGF19.

2. Materials

  • 96-well microplate pre-coated with anti-FGFR4 antibody

  • Recombinant human FGFR4

  • Recombinant human β-Klotho

  • Recombinant human FGF19

  • Biotinylated anti-human FGF19 detection antibody

  • Streptavidin-HRP conjugate

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

3. Protocol

  • Preparation of Reagents: Prepare all reagents, standards, and samples as recommended by the manufacturer. Bring all reagents to room temperature before use.

  • Add Receptors: Add 100 µL of a solution containing recombinant FGFR4 and β-Klotho to each well. Incubate for 2 hours at room temperature.

  • Wash: Aspirate each well and wash three times with 300 µL of Wash Buffer.

  • Add FGF19: Add 100 µL of FGF19 standards or samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step as in step 3.

  • Add Detection Antibody: Add 100 µL of biotinylated anti-FGF19 antibody to each well. Incubate for 1 hour at room temperature.[5]

  • Wash: Repeat the wash step as in step 3.

  • Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature in the dark.[5]

  • Wash: Wash each well four times with Wash Buffer.

  • Develop Color: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15 minutes at room temperature in the dark.[5]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Immediately measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the FGF19 standards. Use the standard curve to determine the concentration of FGF19 in the samples.

B. Cell-Based Luciferase Reporter Assay

This assay measures the activation of the FGF19/FGFR4 signaling pathway in a cellular context, providing a functional readout of binding and subsequent receptor activation.

1. Principle

Cells engineered to co-express human FGFR4 and β-Klotho also contain a luciferase reporter gene under the control of a promoter responsive to the downstream signaling of FGFR4 activation (e.g., an NFAT-responsive element).[7][8] Upon binding of FGF19 to the FGFR4/β-Klotho complex, the intracellular signaling cascade is initiated, leading to the expression of luciferase. The resulting luminescence is proportional to the extent of receptor activation.

2. Materials

  • FGFR4/β-Klotho reporter cells

  • Cell Recovery Medium

  • Compound Screening Medium

  • FGF19 (as a reference agonist)

  • Test compounds

  • Luciferase detection reagent

  • White, sterile, 96-well or 384-well assay plates

  • Luminometer

3. Protocol

  • Cell Plating: Dispense the reporter cells into the wells of a white assay plate according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Prepare Treatment Media: Prepare serial dilutions of FGF19 (for a standard curve) and test compounds in Compound Screening Medium.

  • Treat Cells: Remove the culture medium from the wells and add the prepared treatment media.

  • Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Prepare Luciferase Reagent: Prepare the luciferase detection reagent according to the manufacturer's protocol.

  • Lysis and Luminescence Reading: Add the luciferase detection reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Measure Luminescence: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the concentration of FGF19 or the test compound. For agonists, determine the EC50 value. For antagonists, the assay is performed in the presence of a fixed concentration of FGF19, and the IC50 is determined.

C. Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to study protein-protein interactions in their native cellular environment.

1. Principle

An antibody specific to a "bait" protein (e.g., FGFR4) is used to capture the bait protein from a cell lysate. If the bait protein is part of a complex, its binding partners (the "prey" protein, e.g., FGF19) will also be captured. The entire complex is then pulled down using protein A/G-conjugated beads. The presence of the prey protein is subsequently detected by Western blotting.

2. Materials

  • Cells expressing FGFR4 and β-Klotho

  • FGF19

  • Co-IP Lysis/Wash Buffer (non-denaturing)

  • Anti-FGFR4 antibody (for immunoprecipitation)

  • Anti-FGF19 antibody (for Western blotting)

  • Protein A/G magnetic beads or agarose beads

  • Protease and phosphatase inhibitors

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Chemiluminescent substrate

3. Protocol

  • Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat with FGF19 for a specified time to promote binding to FGFR4.

  • Cell Lysis: Wash cells with cold PBS and lyse with cold Co-IP Lysis/Wash Buffer containing protease and phosphatase inhibitors.

  • Pre-clearing Lysate: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-FGFR4 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold Co-IP Lysis/Wash Buffer.

  • Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-FGF19 antibody to detect the co-immunoprecipitated FGF19.

D. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (kon and koff) in addition to binding affinity (Kd).

1. Principle

One of the interacting partners (the ligand, e.g., FGFR4/β-Klotho complex) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., FGF19) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

2. Materials

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human FGFR4, β-Klotho, and FGF19

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

3. Protocol

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject a solution of recombinant FGFR4 (or a pre-formed FGFR4/β-Klotho complex) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active sites with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of FGF19 (the analyte) over the immobilized ligand surface at a constant flow rate.

    • Monitor the association phase in real-time.

  • Dissociation:

    • Flow running buffer over the sensor chip to monitor the dissociation of the FGF19 from the immobilized receptor.

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

E. Bio-Layer Interferometry (BLI)

BLI is another label-free technique for real-time analysis of biomolecular interactions, similar in principle to SPR but with a different optical detection method.

1. Principle

A biosensor tip with an immobilized ligand is dipped into a solution containing the analyte in a 96-well or 384-well plate format. Changes in the interference pattern of light reflected from the biosensor tip upon analyte binding are measured, providing real-time binding kinetics and affinity data.[9][10]

2. Materials

  • BLI instrument (e.g., Octet system)

  • Biosensors (e.g., Streptavidin-coated for biotinylated ligands)

  • Recombinant biotinylated FGFR4/β-Klotho

  • Recombinant FGF19

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well or 384-well black microplates

3. Protocol

  • Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline.

  • Loading: Immerse the biosensors into wells containing the biotinylated FGFR4/β-Klotho complex to immobilize the ligand.

  • Second Baseline: Establish a new baseline for the ligand-coated biosensors in assay buffer.

  • Association: Move the biosensors into wells containing various concentrations of FGF19 to measure the association phase.

  • Dissociation: Transfer the biosensors back to wells containing only assay buffer to measure the dissociation phase.

  • Data Analysis: The binding data is analyzed using the instrument's software to determine kon, koff, and Kd values, similar to SPR analysis.

IV. Conclusion

The choice of technique for assessing FGF19/FGFR4 binding affinity will depend on the specific research question, available resources, and desired throughput. ELISA and cell-based reporter assays are well-suited for high-throughput screening of large compound libraries. For detailed kinetic and thermodynamic characterization of lead compounds or antibodies, label-free methods like SPR and BLI are the preferred choice. Co-immunoprecipitation is invaluable for confirming interactions within a native cellular context. By employing these robust methodologies, researchers can gain critical insights into the FGF19/FGFR4 signaling axis and accelerate the development of targeted therapies.

References

Application Notes and Protocols for In Vivo Imaging of Hepatocellular Carcinoma (HCC) Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. Preclinical research using animal models is crucial for understanding HCC biology and for the development of novel therapeutics. In vivo imaging plays a pivotal role in these studies, offering non-invasive, longitudinal monitoring of tumor growth, progression, and response to treatment. This document provides detailed experimental workflows and protocols for various in vivo imaging modalities used in HCC tumor models, including bioluminescence imaging (BLI), fluorescence imaging, high-frequency ultrasound, and magnetic resonance imaging (MRI).

Key In Vivo Imaging Modalities for HCC: A Comparative Overview

The choice of imaging modality depends on the specific research question, required resolution, sensitivity, and the anatomical context of the tumor. Below is a summary of commonly used techniques for in vivo imaging of HCC in preclinical models.

FeatureBioluminescence Imaging (BLI)Fluorescence Imaging (e.g., NIR)High-Frequency UltrasoundMagnetic Resonance Imaging (MRI)
Principle Detection of light produced by luciferase-catalyzed oxidation of a substrate (e.g., luciferin).Detection of photons emitted from fluorescent probes excited by an external light source.High-frequency sound waves are used to generate cross-sectional images of tissues.Utilizes strong magnetic fields and radio waves to generate detailed images of organs and tissues.
Resolution Low (~1-5 mm)Moderate (~1-2 mm)High (30-100 µm)[1]Very High (<100 µm)
Sensitivity High (can detect as few as 100-1000 cells)High (picomolar to nanomolar range)Moderate (detects tumors as small as 2 mm)[2]Moderate to High
Penetration Depth Limited (a few millimeters to centimeters, tissue-dependent)Limited (several millimeters for near-infrared)Good (up to a few centimeters)Excellent (whole-body imaging)
Contrast Agent Luciferin (substrate for luciferase)Fluorophores (e.g., ICG, targeted fluorescent probes)[3][4][5]Microbubbles (optional, for contrast enhancement)[6]Gadolinium-based contrast agents (optional)
Applications Monitoring tumor growth and metastasis, assessing therapeutic efficacy.[7]Visualizing tumor margins, targeted imaging of molecular markers, assessing vascularity.[5]Real-time anatomical imaging, measuring tumor volume, guiding injections.[1][8]High-resolution anatomical imaging, tumor characterization, assessing tumor perfusion.[9]

Experimental Protocols

Protocol 1: Establishment of an Orthotopic HCC Mouse Model

This protocol describes the surgical procedure for implanting HCC cells directly into the liver of a mouse, creating an orthotopic tumor model that more accurately reflects the human disease microenvironment.[10][11][12]

Materials:

  • HCC cell line (e.g., HepG2, Huh-7, or a luciferase-expressing line for BLI)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, to enhance tumor take rate)[13][14]

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, sutures, wound clips)

  • Cotton-tipped applicators

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Heating pad

Procedure:

  • Cell Preparation: Culture HCC cells to 80-90% confluency. On the day of surgery, harvest the cells and resuspend them in a mixture of serum-free medium/PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^6 to 2 x 10^6 cells in 20-50 µL.[13] Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).[13] Place the mouse in a supine position on a heating pad to maintain body temperature. Shave the upper abdomen and disinfect the surgical area.[13]

  • Surgical Procedure:

    • Make a small (~1 cm) midline or subcostal incision through the skin and peritoneum to expose the liver.[13]

    • Gently exteriorize the left lateral lobe of the liver using a sterile cotton-tipped applicator.[13]

    • Using a 30-gauge needle, slowly inject the 20-50 µL cell suspension into the subcapsular region of the liver lobe.[14]

    • Hold a sterile cotton-tipped applicator over the injection site for 1-2 minutes to prevent bleeding and leakage of the cell suspension.[13]

    • Carefully return the liver lobe to the abdominal cavity.

  • Closure: Suture the peritoneal wall and close the skin incision with wound clips.

  • Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Tumor growth can be monitored using the imaging techniques described below.

Protocol 2: In Vivo Bioluminescence Imaging (BLI)

BLI is a highly sensitive technique for monitoring tumor growth and response to therapy in real-time.[7]

Materials:

  • Orthotopic HCC mouse model with luciferase-expressing tumor cells

  • D-luciferin potassium salt

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia system (isoflurane)

Procedure:

  • Luciferin Preparation: Prepare a stock solution of D-luciferin in sterile PBS at a concentration of 15 mg/mL.[15] Filter-sterilize the solution.

  • Animal Preparation: Anesthetize the mouse with isoflurane.

  • Luciferin Administration: Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[15][16][17]

  • Imaging:

    • Wait for the optimal time for luciferin distribution, which is typically 10-20 minutes post-IP injection.[15][18] This should be determined empirically for each tumor model.

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images according to the manufacturer's instructions. The acquisition time will vary depending on the signal intensity.

  • Data Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region of interest (ROI). This can be correlated with tumor volume and tracked over time.

Protocol 3: In Vivo Near-Infrared (NIR) Fluorescence Imaging

NIR fluorescence imaging offers improved tissue penetration compared to visible light fluorescence and can be used for targeted imaging of HCC.

Materials:

  • Orthotopic HCC mouse model

  • NIR fluorescent probe (e.g., Indocyanine Green - ICG, or a targeted probe)

  • In vivo fluorescence imaging system

  • Anesthesia system (isoflurane)

Procedure:

  • Probe Preparation: Reconstitute the NIR probe according to the manufacturer's instructions. For ICG, a typical dose is 1-4 mg/kg.[4][19]

  • Animal Preparation: Anesthetize the mouse with isoflurane.

  • Probe Administration: Administer the NIR probe via intravenous (tail vein) injection.

  • Imaging:

    • The optimal imaging time will depend on the pharmacokinetics of the probe. For ICG, imaging can often be performed shortly after injection to visualize vascularity, or after several hours to observe accumulation in the tumor.[5]

    • Place the anesthetized mouse in the fluorescence imaging system.

    • Select the appropriate excitation and emission filters for the specific NIR probe.

    • Acquire fluorescence images.

  • Data Analysis: Quantify the fluorescence intensity in the tumor ROI. The signal can be used to assess tumor vascularity, probe accumulation, and treatment effects.

Protocol 4: High-Frequency Ultrasound Imaging

High-frequency ultrasound provides excellent anatomical detail and is useful for measuring tumor size and monitoring morphological changes.[1][20]

Materials:

  • Orthotopic HCC mouse model

  • High-frequency ultrasound system with a suitable transducer (e.g., 20-50 MHz)

  • Ultrasound gel

  • Anesthesia system (isoflurane)

  • Heated imaging platform

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane and place it on the heated platform.[1] Shave the abdomen to ensure good transducer contact.

  • Imaging:

    • Apply a generous amount of ultrasound gel to the abdomen.

    • Position the transducer over the liver and obtain B-mode (grayscale) images to locate the tumor.

    • Acquire images in both sagittal and transverse planes to measure the tumor dimensions (length, width, and height).

    • Power Doppler imaging can be used to assess tumor vascularity.

  • Data Analysis: Calculate the tumor volume using the formula: Volume = (Length × Width^2) / 2. Track tumor volume over time to assess growth kinetics and treatment response.

Visualizations

Experimental Workflow Diagram

G cluster_0 Animal Model Preparation cluster_1 In Vivo Imaging cluster_2 Data Analysis cell_culture HCC Cell Culture (Luciferase-tagged) cell_prep Cell Preparation (PBS/Matrigel) cell_culture->cell_prep surgery Orthotopic Injection into Liver cell_prep->surgery imaging_modality Select Imaging Modality (BLI, Fluorescence, US, MRI) surgery->imaging_modality agent_admin Administer Imaging Agent (Luciferin, ICG, etc.) imaging_modality->agent_admin image_acq Image Acquisition agent_admin->image_acq roi_analysis Region of Interest (ROI) Analysis image_acq->roi_analysis quantification Signal Quantification (Photon Flux, Intensity, Volume) roi_analysis->quantification longitudinal Longitudinal Monitoring (Tumor Growth/Regression) quantification->longitudinal

Caption: Workflow for in vivo imaging of HCC tumors.

Representative HCC Signaling Pathway

G cluster_0 Upstream Activation cluster_1 RAS/RAF/MEK/ERK Pathway cluster_2 PI3K/AKT/mTOR Pathway cluster_3 Downstream Effects GF Growth Factors (EGF, FGF, HGF) RTK Receptor Tyrosine Kinase (EGFR, FGFR, c-MET) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

References

Application Notes and Protocols for Generating Stable FGF19-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor 19 (FGF19) is a critical endocrine hormone primarily involved in the regulation of bile acid synthesis, as well as glucose and lipid metabolism.[1][2] Its role in metabolic diseases and certain cancers has made it a significant target for therapeutic research.[3][4] The generation of stable cell lines that constitutively express FGF19 is a fundamental tool for studying its biological functions, screening for therapeutic modulators, and producing recombinant FGF19 protein.

These application notes provide a comprehensive overview and detailed protocols for the creation, selection, and validation of stable FGF19-expressing mammalian cell lines. Methodologies covered include plasmid-based transfection and lentiviral transduction, followed by robust validation techniques to ensure stable and consistent FGF19 expression.

Core Concepts and Method Selection

The generation of a stable cell line involves the introduction of a vector containing the FGF19 gene and a selectable marker into a host cell line.[5] The genetic material integrates into the host cell's genome, leading to long-term, heritable expression of FGF19.[6] The choice between plasmid transfection and lentiviral transduction depends on the target cell type and desired efficiency.

  • Plasmid Transfection: This method is often used for easily transfectable cell lines like HEK293 and CHO. It is a relatively straightforward and cost-effective method.[7]

  • Lentiviral Transduction: This method is highly efficient for a wide range of cell types, including primary cells and those that are difficult to transfect. It results in stable integration of the gene of interest into the host genome.[8]

Experimental Workflow Overview

The overall process for generating and validating a stable FGF19-expressing cell line is a multi-step procedure that requires careful planning and execution. The workflow begins with the construction of a suitable expression vector and culminates in the characterization of a clonal cell line with stable FGF19 expression.

G cluster_0 Phase 1: Vector Preparation cluster_1 Phase 2: Cell Line Generation cluster_2 Phase 3: Validation A FGF19 cDNA Acquisition B Expression Vector Selection (e.g., pcDNA3.1, pLVX) A->B C Cloning of FGF19 into Vector B->C D Vector Propagation and Purification C->D F Transfection or Transduction D->F E Host Cell Line Culture (e.g., HEK293, CHO) E->F G Antibiotic Selection (e.g., G418, Puromycin) F->G H Clonal Isolation G->H I Expansion of Clones H->I J Genomic DNA PCR for Integration I->J K qRT-PCR for FGF19 mRNA I->K L Western Blot / ELISA for FGF19 Protein I->L M Functional Assay (Optional) L->M

Figure 1: Overall experimental workflow for generating stable FGF19-expressing cell lines.

Data Presentation

Table 1: Typical Antibiotic Concentrations for Selection

The optimal concentration of a selection antibiotic must be determined empirically for each cell line by performing a kill curve.[9][10] The following table provides common starting concentration ranges for frequently used antibiotics in HEK293 and CHO cells.

AntibioticCell LineTypical Concentration RangeSelection Time
G418 (Geneticin)HEK293400 - 800 µg/mL2 - 3 weeks
CHO400 - 1000 µg/mL2 - 3 weeks
PuromycinHEK2931 - 10 µg/mL1 - 2 weeks
CHO5 - 10 µg/mL1 - 2 weeks
Hygromycin BHEK293100 - 400 µg/mL2 - 3 weeks
CHO200 - 500 µg/mL2 - 3 weeks
Zeocin™HEK293100 - 400 µg/mL2 - 3 weeks
CHO300 - 600 µg/mL2 - 3 weeks
Table 2: Comparison of Transfection and Transduction Methods

Transfection and transduction efficiencies can vary significantly based on the method, cell type, and plasmid construct. The following table provides a general comparison.

MethodTypical Efficiency (HEK293)ProsCons
Lipid-Mediated Transfection (e.g., Lipofectamine)30 - 80%Easy to use, cost-effectiveCan be toxic to some cells, variable efficiency
Electroporation40 - 90%High efficiency, suitable for many cell typesRequires specialized equipment, can have high cell mortality
Lentiviral Transduction>90%Very high efficiency, broad cell tropism, stable integrationMore complex protocol, requires BSL-2 containment

Experimental Protocols

Protocol 1: FGF19 Expression Vector Construction
  • FGF19 cDNA Acquisition: Obtain the full-length human FGF19 cDNA sequence (NCBI Gene ID: 9965).[11] This can be synthesized or subcloned from an existing plasmid.

  • Vector Selection: Choose a mammalian expression vector with a strong constitutive promoter (e.g., CMV) and a selectable marker (e.g., neomycin or puromycin resistance). For secreted proteins like FGF19, ensure the vector contains a signal peptide sequence if the native one is not included in the cDNA.

    • Plasmid-based: pcDNA™3.1(+) is a suitable choice, containing a CMV promoter and a neomycin resistance gene for G418 selection.

    • Lentiviral-based: pLVX-Puro is a good option, providing puromycin resistance.

  • Cloning:

    • Design primers for the FGF19 cDNA with appropriate restriction sites for cloning into the multiple cloning site (MCS) of the chosen vector.

    • Perform PCR to amplify the FGF19 cDNA.

    • Digest both the PCR product and the vector with the selected restriction enzymes.

    • Ligate the FGF19 insert into the digested vector.

  • Transformation and Purification:

    • Transform the ligation product into competent E. coli.

    • Select positive colonies and culture them to amplify the plasmid.

    • Purify the plasmid DNA using a maxiprep kit to obtain high-quality, endotoxin-free DNA for transfection.

    • Verify the correct insertion of the FGF19 gene by restriction digest and Sanger sequencing.

Protocol 2: Generation of Stable Cell Line via Lipid-Mediated Transfection

This protocol is optimized for a 6-well plate format using HEK293 cells.

  • Cell Plating: The day before transfection, seed 2.5 x 105 to 5 x 105 HEK293 cells per well in 2 mL of complete growth medium (DMEM + 10% FBS) without antibiotics. Cells should be 70-90% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • Solution A: Dilute 2.5 µg of the FGF19 expression plasmid in 250 µL of Opti-MEM™ I Reduced Serum Medium.

    • Solution B: Dilute 5-10 µL of Lipofectamine™ 2000 in 250 µL of Opti-MEM™ I. Incubate for 5 minutes at room temperature.

    • Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.[12]

  • Transfection: Add the 500 µL of DNA-lipid complexes dropwise to each well. Gently rock the plate to mix.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Selection:

    • 48 hours post-transfection, passage the cells into a larger vessel (e.g., 10 cm dish) at a 1:10 dilution in complete growth medium containing the appropriate concentration of selection antibiotic (e.g., 400-800 µg/mL G418 for a pcDNA3.1 vector).

    • Replace the selective medium every 3-4 days.

    • Continue selection for 2-3 weeks, until discrete antibiotic-resistant colonies appear.

Protocol 3: Clonal Isolation and Expansion
  • Colony Picking:

    • Aspirate the medium and wash the dish with PBS.

    • Using a sterile pipette tip, gently scrape individual, well-isolated colonies.

    • Transfer each colony to a separate well of a 24-well plate containing 1 mL of selective medium.

  • Expansion:

    • Culture the isolated clones, gradually expanding them to larger vessels (e.g., 6-well plates, T-25 flasks).

    • Maintain the cells in medium with the selection antibiotic.

    • Once a sufficient number of cells are obtained for each clone, create a frozen cell stock and proceed with validation.

Validation Protocols

Protocol 4: Validation of FGF19 mRNA Expression by qRT-PCR
  • RNA Extraction: Extract total RNA from the expanded clonal cell lines and a negative control (parental cell line) using a commercial kit (e.g., TRIzol™ reagent).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[13]

  • qPCR:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for human FGF19, and a suitable qPCR master mix (e.g., SYBR™ Green).

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in FGF19 expression compared to the negative control.[14]

Protocol 5: Validation of Secreted FGF19 Protein by ELISA
  • Sample Collection:

    • Plate an equal number of cells from each clonal line and the negative control.

    • Once the cells are ~80% confluent, replace the medium with a known volume of serum-free medium.

    • Incubate for 24-48 hours.

    • Collect the conditioned medium and centrifuge to remove cell debris.

  • ELISA:

    • Use a commercial human FGF19 sandwich ELISA kit.[9][10][15][16]

    • Follow the manufacturer's protocol to measure the concentration of FGF19 in the conditioned medium.[10][15]

    • Generate a standard curve using the provided FGF19 standards.

    • Calculate the concentration of FGF19 (e.g., in pg/mL) for each clone.

Protocol 6: Validation of Intracellular FGF19 Protein by Western Blot
  • Cell Lysis:

    • Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.[17]

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against FGF19 (e.g., at a 1:1000 dilution) overnight at 4°C.[18][19]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

    • Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

Signaling Pathways and Visualization

FGF19 exerts its biological effects by binding to a complex of a Fibroblast Growth Factor Receptor (FGFR), primarily FGFR4, and the co-receptor β-Klotho (KLB).[14] This binding event triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation and metabolism.[14]

FGF19_Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds FRS2 FRS2 FGFR4->FRS2 activates KLB β-Klotho (KLB) KLB->FGFR4 co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CellResponse Cellular Responses (Proliferation, Metabolism) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

Figure 2: Simplified FGF19-FGFR4 signaling pathway.

References

Application Notes: Immunohistochemical Staining of FGFR4 in Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Fibroblast Growth Factor Receptor 4 (FGFR4) in formalin-fixed, paraffin-embedded (FFPE) human liver tissue. FGFR4, a member of the fibroblast growth factor receptor family, is predominantly expressed in the liver and plays a crucial role in bile acid biosynthesis and lipid metabolism.[1] Aberrant FGFR4 signaling has been implicated in the progression of hepatocellular carcinoma (HCC), making it a significant target for research and drug development.[2][3] This protocol is intended for researchers, scientists, and drug development professionals investigating the role of FGFR4 in liver physiology and pathology.

Principle of the Method

Immunohistochemistry is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues to visualize the distribution and localization of a target protein.[4] This protocol employs an indirect method where a primary antibody specific to FGFR4 binds to the target antigen in the tissue. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen site, allowing for visualization under a light microscope.

FGFR4 Signaling Pathway

The binding of the ligand, Fibroblast Growth Factor 19 (FGF19), to FGFR4, in conjunction with its co-receptor β-Klotho (KLB), initiates a signaling cascade.[1][5] This activation leads to the phosphorylation of FGF receptor substrate 2 (FRS2). Phosphorylated FRS2 serves as a docking site for adaptor proteins like GRB2, which subsequently activates downstream pathways, including the RAS-RAF-MAPK and PI3K-AKT signaling cascades.[2][6] These pathways are involved in various cellular processes, including proliferation, differentiation, and survival.[2][7]

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho (KLB) KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR4 Signaling Pathway Diagram.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
Primary Antibody: Anti-FGFR4Sigma-AldrichHPA027369 (Rabbit Polyclonal)
Secondary Antibody (HRP-conjugated)AgilentK5007 (Anti-Rabbit/Mouse)
Antigen Retrieval BufferBoster BioAR0024 (Citrate Buffer, pH 6.0)
Hydrogen Peroxide (30%)Any-
Normal Goat SerumVector LabsS-1000
DAB Chromogen KitDakoK3468
HematoxylinAny-
XyleneAny-
Ethanol (100%, 95%, 70%)Any-
PBS (Phosphate Buffered Saline)Any-
Distilled WaterAny-

Procedure

IHC_Workflow start Start: FFPE Liver Tissue Section deparaffinization 1. Deparaffinization & Rehydration start->deparaffinization antigen_retrieval 2. Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval peroxidase_block 3. Endogenous Peroxidase Block antigen_retrieval->peroxidase_block protein_block 4. Non-specific Binding Block peroxidase_block->protein_block primary_ab 5. Primary Antibody Incubation (Anti-FGFR4) protein_block->primary_ab secondary_ab 6. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 7. Chromogenic Detection (DAB Substrate) secondary_ab->detection counterstain 8. Counterstaining (Hematoxylin) detection->counterstain dehydration 9. Dehydration & Clearing counterstain->dehydration mounting 10. Mounting dehydration->mounting end End: Microscopic Examination mounting->end

Immunohistochemistry Workflow for FGFR4.

1. Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 10 minutes each.[8] b. Immerse slides in two changes of 100% ethanol for 10 minutes each.[8] c. Immerse slides in 95% ethanol for 5 minutes.[8] d. Immerse slides in 70% ethanol for 5 minutes.[8] e. Rinse slides in running cold tap water.[8]

2. Antigen Retrieval a. This step is crucial for unmasking epitopes that may have been altered during fixation.[9] b. Heat-Induced Epitope Retrieval (HIER) is recommended.[10][11] c. Immerse slides in a staining dish containing Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0).[12][13] d. Heat the slides in a microwave oven at 95°C for 8-15 minutes.[10] Optimize time as needed. e. Allow slides to cool to room temperature in the buffer.[10]

3. Endogenous Peroxidase Blocking a. Liver tissue has high endogenous peroxidase activity, which can cause background staining.[14][15] b. Incubate slides in 0.3-3% hydrogen peroxide in PBS or methanol for 10-15 minutes at room temperature.[12][14] c. Rinse slides three times with PBS for 5 minutes each.

4. Blocking Non-Specific Binding a. To prevent non-specific binding of antibodies, incubate sections with a blocking solution.[16] b. Use 1-5% normal serum from the same species as the secondary antibody (e.g., normal goat serum) for 30 minutes at room temperature.[13][14]

5. Primary Antibody Incubation a. Dilute the primary anti-FGFR4 antibody to its optimal concentration in an antibody diluent (e.g., PBS with 1% BSA). A starting dilution of 1:50 is suggested for the Sigma-Aldrich HPA027369 antibody.[12] b. Incubate the slides with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation a. Rinse slides three times with PBS for 5 minutes each. b. Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., anti-rabbit/mouse HRP-conjugated antibody) according to the manufacturer's instructions, typically for 1 hour at room temperature.[12]

7. Chromogenic Detection a. Rinse slides three times with PBS for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope to avoid overstaining. d. Stop the reaction by rinsing the slides with distilled water.

8. Counterstaining a. Lightly counterstain the sections with hematoxylin to visualize cell nuclei. b. Rinse with water.

9. Dehydration and Clearing a. Dehydrate the slides through graded ethanol solutions (e.g., 70%, 95%, 100%).[8] b. Clear the slides in two changes of xylene.[8]

10. Mounting a. Apply a coverslip using a permanent mounting medium.

Data Interpretation

FGFR4 expression in liver tissue is expected to be localized to hepatocytes.[17] The staining intensity and percentage of positive cells can be evaluated and scored. A positive result is indicated by a brown precipitate at the site of the antigen. Negative controls, including omitting the primary antibody, should be included to ensure the specificity of the staining.

Troubleshooting

For issues such as high background or weak staining, optimization of several steps may be necessary, including antigen retrieval time and temperature, antibody concentration, and incubation times.[18] Ensuring proper tissue fixation and processing is also critical for obtaining reliable results.[4][19]

References

Application Notes and Protocols: Elucidating FGF19 Function in Vitro Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 19 (FGF19) is a critical endocrine hormone primarily produced in the ileum in response to bile acids.[1][2] It plays a pivotal role in regulating various metabolic processes, including bile acid synthesis, glucose and lipid metabolism, and energy homeostasis.[3][4][5] FGF19 exerts its effects by binding to a receptor complex composed of a Fibroblast Growth Factor Receptor (FGFR) and the co-receptor βKlotho (KLB).[4][6] While FGF19 can activate multiple FGFRs in the presence of KLB, its primary effects in the liver, such as the suppression of bile acid synthesis and induction of hepatocyte proliferation, are mediated through FGFR4.[3][5][7][8]

Dysregulation of the FGF19 signaling pathway has been implicated in various metabolic diseases and cancers.[9][10][11][12] Consequently, understanding the precise molecular mechanisms of FGF19 function is of significant interest for therapeutic development. The CRISPR-Cas9 gene-editing technology offers a powerful tool to investigate gene function by creating precise knockouts at the genomic level.[13] This application note provides a detailed protocol for utilizing CRISPR-Cas9 to knock out the FGF19 gene in the human hepatoma cell line HepG2, a widely used in vitro model for studying liver function.[14][15][16] Subsequent protocols for assessing the functional consequences of FGF19 knockout on cell proliferation, apoptosis, and signaling pathways are also described.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical FGF19 signaling pathway and the experimental workflow for studying FGF19 function using CRISPR-Cas9.

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4 βKlotho FGF19->FGFR4_KLB FRS2 FRS2 FGFR4_KLB->FRS2 PI3K PI3K FGFR4_KLB->PI3K STAT3 STAT3 FGFR4_KLB->STAT3 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression AKT AKT PI3K->AKT AKT->Nucleus Cell Survival & Growth pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->Nucleus Proliferation

FGF19 Signaling Pathway

CRISPR_Workflow cluster_design Step 1: gRNA Design & Plasmid Construction cluster_transfection Step 2: Transfection & Selection cluster_isolation Step 3: Single Cell Cloning & Expansion cluster_validation Step 4: Knockout Validation cluster_assay Step 5: Functional Assays gRNA_Design Design gRNAs targeting FGF19 Plasmid_Construction Clone gRNAs into Cas9 vector gRNA_Design->Plasmid_Construction Transfection Transfect HepG2 cells Plasmid_Construction->Transfection Selection Antibiotic Selection Transfection->Selection Single_Cell_Cloning Isolate single cell clones Selection->Single_Cell_Cloning Expansion Expand clonal populations Single_Cell_Cloning->Expansion Genomic_Validation Genomic DNA Sequencing Expansion->Genomic_Validation Protein_Validation Western Blot / ELISA Genomic_Validation->Protein_Validation Proliferation_Assay Proliferation Assay Protein_Validation->Proliferation_Assay Apoptosis_Assay Apoptosis Assay Protein_Validation->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis Protein_Validation->Signaling_Assay

CRISPR-Cas9 Experimental Workflow

Experimental Protocols

Protocol 1: Generation of FGF19 Knockout HepG2 Cell Line using CRISPR-Cas9

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • DMEM high glucose medium (Gibco)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)

  • gRNA design tool (e.g., CHOPCHOP)

  • Oligonucleotides for gRNA cloning

  • T4 DNA Ligase and buffer

  • Stellar™ Competent Cells (Clontech)

  • Plasmid purification kit

  • Lipofectamine 3000 Transfection Reagent (Invitrogen)

  • Puromycin

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing service

  • Anti-FGF19 antibody for Western blot or ELISA

  • Protein lysis buffer and quantification reagents

Procedure:

  • gRNA Design and Cloning:

    • Design two to three independent single guide RNAs (sgRNAs) targeting an early exon of the human FGF19 gene.

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed gRNAs into the BbsI-digested pSpCas9(BB)-2A-Puro vector.

    • Transform the ligated product into competent E. coli, select for ampicillin resistance, and verify the correct insertion by Sanger sequencing.

  • Transfection of HepG2 Cells:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate.[17]

    • Transfect the cells with the validated gRNA-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.[18]

  • Selection and Single-Cell Cloning:

    • 48 hours post-transfection, begin selection by adding puromycin (determine the optimal concentration via a kill curve, typically 1-2 µg/mL for HepG2) to the culture medium.

    • After 3-5 days of selection, surviving cells are harvested.

    • Perform serial dilution to seed cells into 96-well plates at a density of approximately 0.5 cells/well to isolate single clones.

    • Monitor the plates and expand the single-cell-derived colonies.

  • Validation of FGF19 Knockout:

    • Genomic Level: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and analyze the products by Sanger sequencing to identify insertions or deletions (indels).[19]

    • Protein Level: Confirm the absence of FGF19 protein expression in the knockout clones by Western blot or ELISA analysis of cell lysates or conditioned media.[20][21]

Protocol 2: Cell Proliferation Assay

Materials:

  • Wild-type (WT) and FGF19-KO HepG2 cells

  • 96-well cell culture plates

  • Cell counting kit (e.g., CCK-8) or BrdU incorporation assay kit

  • Plate reader

Procedure:

  • Seed 5,000 cells/well of both WT and FGF19-KO HepG2 cells in a 96-well plate.

  • Culture the cells for 24, 48, 72, and 96 hours.

  • At each time point, add the cell proliferation reagent (e.g., CCK-8) to the wells and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the absorbance values against time to generate a growth curve.

Protocol 3: Apoptosis Assay

Materials:

  • WT and FGF19-KO HepG2 cells

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Culture WT and FGF19-KO HepG2 cells to 70-80% confluency.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided with the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 4: Western Blot for Signaling Pathway Analysis

Materials:

  • WT and FGF19-KO HepG2 cells

  • Recombinant human FGF19

  • Serum-free medium

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies against p-ERK1/2, total ERK1/2, p-STAT3, total STAT3, and a loading control (e.g., β-actin)

  • Secondary antibodies and ECL detection reagents

Procedure:

  • Starve WT and FGF19-KO HepG2 cells in serum-free medium for 12-16 hours.

  • Stimulate the cells with or without recombinant human FGF19 (e.g., 100 ng/mL) for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total signaling proteins.

  • Incubate with the appropriate secondary antibodies and visualize the bands using an ECL detection system.

Data Presentation

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes of FGF19 knockout.

Table 1: Validation of FGF19 Knockout in HepG2 Clones

Clone IDSanger Sequencing ResultFGF19 Protein Level (pg/mL)
WTWild-type sequence152.3 ± 12.5
KO Clone #17 bp deletion in Exon 1Not Detected
KO Clone #22 bp insertion in Exon 1Not Detected
KO Clone #3Wild-type sequence148.9 ± 15.1

Table 2: Effect of FGF19 Knockout on HepG2 Cell Proliferation (Absorbance at 450 nm)

Cell Line24h48h72h96h
WT0.35 ± 0.040.72 ± 0.061.35 ± 0.112.11 ± 0.15
FGF19-KO0.33 ± 0.030.58 ± 0.050.95 ± 0.081.45 ± 0.12
p < 0.05 vs WT

Table 3: Effect of FGF19 Knockout on HepG2 Cell Apoptosis

Cell Line% Apoptotic Cells (Annexin V+/PI-)
WT3.5 ± 0.8
FGF19-KO9.8 ± 1.2
p < 0.05 vs WT

Table 4: Effect of FGF19 Knockout on Downstream Signaling

ConditionRelative p-ERK/Total ERKRelative p-STAT3/Total STAT3
WT (unstimulated)1.01.0
WT + FGF194.2 ± 0.53.8 ± 0.4
FGF19-KO (unstimulated)0.9 ± 0.11.1 ± 0.2
FGF19-KO + FGF194.5 ± 0.64.1 ± 0.5

Conclusion

This application note provides a comprehensive framework for utilizing CRISPR-Cas9 to generate an FGF19 knockout cell line and subsequently investigate the functional consequences of this genetic modification. The detailed protocols and expected data formats serve as a valuable resource for researchers aiming to elucidate the complex roles of FGF19 in physiology and disease. The findings from such studies can provide crucial insights for the development of novel therapeutic strategies targeting the FGF19 signaling pathway.

References

Application Notes: Lentiviral Transduction for Fibroblast Growth Factor 19 (FGF19) Overexpression in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Growth Factor 19 (FGF19) is a hormone-like growth factor primarily produced in the ileum that plays a crucial role in regulating bile acid synthesis, glucose, and lipid metabolism.[1] In the liver, FGF19 signals through the FGF receptor 4 (FGFR4) and its co-receptor β-Klotho to inhibit the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][3] Given its significant metabolic functions and its potential role in liver regeneration and pathophysiology, including hepatocellular carcinoma (HCC), FGF19 is a key target for research and drug development.[1][4][5]

Lentiviral vectors are highly efficient tools for gene delivery, capable of transducing both dividing and non-dividing cells, such as primary hepatocytes, and integrating into the host genome for stable, long-term transgene expression.[6][7] This makes them an ideal system for studying the effects of sustained FGF19 overexpression in liver cells. These application notes provide a comprehensive overview and detailed protocols for the successful lentiviral-mediated overexpression of FGF19 in hepatocytes.

FGF19 Signaling Pathway in Hepatocytes

FGF19 exerts its effects by binding to a receptor complex consisting of FGF Receptor 4 (FGFR4) and the co-receptor β-Klotho, which is predominantly expressed on hepatocytes.[1] This binding event activates the FGFR4 tyrosine kinase domain, initiating downstream signaling cascades. Key pathways activated by FGF19 include the Ras-Raf-ERK1/2 MAPK pathway and the PI3K-Akt pathway, which are involved in cell proliferation and survival.[2][8] A primary metabolic function of this signaling is the potent repression of CYP7A1 gene expression, thereby providing a negative feedback mechanism for bile acid synthesis.[2][3]

FGF19_Signaling_Pathway FGF19 Signaling Pathway in Hepatocytes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4_KLB FGFR4 / β-Klotho Receptor Complex FGF19->FGFR4_KLB Binds FRS2 FRS2 FGFR4_KLB->FRS2 Activates PI3K PI3K FGFR4_KLB->PI3K GRB2 GRB2 FRS2->GRB2 RAS Ras GRB2->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) ERK->CYP7A1 Inhibits Proliferation Cell Proliferation & Survival Genes ERK->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes

Caption: FGF19 signaling cascade in hepatocytes.

Experimental Workflow Overview

The process of overexpressing FGF19 in hepatocytes using lentivirus involves several key stages. It begins with the preparation of a lentiviral transfer plasmid containing the FGF19 gene. This plasmid, along with packaging and envelope plasmids, is transfected into a packaging cell line (typically HEK293T) to produce viral particles. The supernatant containing the virus is then harvested, and its titer is determined. Finally, primary hepatocytes are cultured and transduced with the lentiviral particles, followed by validation of FGF19 overexpression and analysis of downstream effects.

Lentiviral_Workflow Lentiviral Transduction Workflow Plasmid_Prep 1. Plasmid Preparation - FGF19 Transfer Plasmid - Packaging & Envelope Plasmids Transfection 2. Transfection of HEK293T Cells Plasmid_Prep->Transfection Harvest 3. Viral Particle Harvest & Concentration Transfection->Harvest Titer 4. Viral Titer Determination Harvest->Titer Transduction 6. Lentiviral Transduction of Hepatocytes Titer->Transduction Hepatocyte_Culture 5. Hepatocyte Isolation & Culture Hepatocyte_Culture->Transduction Validation 7. Validation of Overexpression (qPCR, ELISA, Western Blot) Transduction->Validation Analysis 8. Downstream Functional Analysis Validation->Analysis

Caption: General workflow for FGF19 overexpression.

Experimental Protocols

Biosafety Note: Lentiviral work involves handling replication-incompetent but infectious viral particles derived from HIV-1. All procedures must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the production of lentiviral particles using polyethylenimine (PEI) based transfection of HEK293T cells.[9]

Materials:

  • HEK293T cells (low passage, <15)[9]

  • DMEM, high glucose (DMEM Complete: supplemented with 10% FBS and 4 mM L-glutamine)[9]

  • Opti-MEM or other serum-free medium

  • Lentiviral transfer plasmid (encoding FGF19)

  • 2nd Generation Packaging Plasmids (e.g., psPAX2) and Envelope Plasmid (e.g., pMD2.G)[10]

  • Polyethylenimine (PEI), linear, 25 kDa

  • 0.45 µm PES filters

  • 10 cm tissue culture dishes

Procedure:

  • Cell Seeding (Day 0): Seed 3.8 x 10⁶ HEK293T cells per 10 cm dish in DMEM Complete.[9] Incubate at 37°C with 5% CO₂ for ~20-24 hours. Cells should be 70-75% confluent at the time of transfection.[11]

  • Transfection (Day 1):

    • For each 10 cm dish, prepare a DNA mixture in a sterile tube. A common ratio for 2nd generation systems is 4:3:1 of transfer plasmid:packaging plasmid:envelope plasmid (e.g., 10 µg FGF19 plasmid, 7.5 µg psPAX2, 2.5 µg pMD2.G; total 20 µg DNA).

    • Add the DNA mixture to 500 µL of Opti-MEM.

    • In a separate tube, prepare the PEI mixture. Use a DNA:PEI ratio of 1:3 (w/w). For 20 µg of DNA, use 60 µg of PEI. Dilute the PEI in 500 µL of Opti-MEM.

    • Add the PEI solution to the DNA solution, mix gently, and incubate for 20-30 minutes at room temperature.[12]

    • Carefully aspirate the medium from the HEK293T cells and gently add the 1 mL DNA-PEI mixture dropwise to the plate. Add 9 mL of fresh, pre-warmed DMEM Complete.

    • Incubate the cells at 37°C with 5% CO₂.

  • Medium Change (Day 2): Approximately 16-18 hours post-transfection, carefully remove the medium containing the transfection reagent and replace it with 10 mL of fresh, pre-warmed DMEM Complete.[9][12]

  • Viral Harvest (Day 3-4):

    • At 48 hours post-transfection, collect the supernatant (which contains the viral particles) into a sterile polypropylene tube.[9]

    • Add 10 mL of fresh DMEM Complete to the cells to allow for a second harvest.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.[11]

    • Centrifuge the pooled supernatant at ~2,000 x g for 5 minutes to pellet any detached cells.[9]

    • Filter the supernatant through a 0.45 µm PES filter to remove remaining cellular debris.[9]

  • Storage: The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles, which can decrease viral titer by up to 10-fold.[11]

Parameter Expected Outcome Source
Cell Line HEK293T[11]
Transfection Reagent Polyethylenimine (PEI)[9]
Standard Titer (unconcentrated) 10⁶ - 10⁷ IU/mL[11]
Concentrated Titer Up to 10¹⁰ IU/mL[11]
Storage -80°C (stable for at least 1 year)[11]
Table 1: Summary of Lentivirus Production Parameters.
Protocol 2: Lentiviral Transduction of Primary Hepatocytes

This protocol is adapted for the transduction of cultured primary hepatocytes. Transduction efficiency can be highly variable depending on the source of hepatocytes (human vs. rodent) and culture conditions.[13]

Materials:

  • Cryopreserved or freshly isolated primary hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium with supplements)

  • Collagen-coated culture plates[14]

  • Lentiviral supernatant (from Protocol 1)

  • Polybrene (8 mg/mL stock solution)

Procedure:

  • Hepatocyte Plating (Day 1):

    • Thaw and plate primary hepatocytes on collagen-coated plates according to the supplier's protocol or standard laboratory procedures.[15][16]

    • Allow cells to attach and form a monolayer for at least 24 hours before transduction.

  • Transduction (Day 2):

    • Thaw the lentiviral particles on ice.[17]

    • Calculate the required volume of viral supernatant based on the desired Multiplicity of Infection (MOI). MOI is the ratio of infectious viral particles to the number of cells. An initial titration using a range of MOIs (e.g., 5, 10, 20) is recommended to optimize transduction efficiency and minimize toxicity for your specific cell type.[18]

    • Calculation: (Number of cells) x (Desired MOI) = Total Transducing Units (TU) needed.[17] (Total TU needed) / (Viral Titer in TU/mL) = Volume of virus to add.

    • Prepare the transduction medium. For each well, mix the calculated volume of lentivirus with fresh hepatocyte culture medium. Add Polybrene to a final concentration of 4-8 µg/mL. Polybrene is a cationic polymer that enhances viral entry but can be toxic to some primary cells, so its concentration should be optimized.[17]

    • Remove the old medium from the hepatocytes and replace it with the transduction medium.

    • Incubate at 37°C with 5% CO₂ for 18-24 hours.[17]

  • Post-Transduction (Day 3 onwards):

    • After the incubation period, remove the virus-containing medium and replace it with fresh, pre-warmed hepatocyte culture medium.

    • Culture the cells for an additional 48-72 hours to allow for transgene expression before proceeding with analysis.

Cell Type Reported Transduction Efficiency Notes Source
Primary Human Hepatocytes High sensitivity / Efficiently transducedHuman hepatocytes are generally more permissive to lentiviral transduction.[7][13]
Primary Rodent Hepatocytes Low / Partial resistance (can be improved)Rodent hepatocytes often show lower efficiency. Pre-treatment with EGF (10 ng/mL) can increase transduction to >80%.[13][19]
HepG2 / Huh7 Cell Lines High (>80%)Hepatoma cell lines are readily transduced.[13][18]
Table 2: Reported Lentiviral Transduction Efficiencies in Liver Cells.
Protocol 3: Validation of FGF19 Overexpression

Validation is critical to confirm the success of the transduction and quantify the level of FGF19 overexpression.

A. Quantification of FGF19 mRNA by Real-Time qPCR

Procedure:

  • RNA Extraction: At 72 hours post-transduction, lyse the control (non-transduced or GFP-transduced) and FGF19-transduced hepatocytes and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA template, FGF19-specific primers, and a suitable qPCR master mix (e.g., SYBR Green).

    • Run the reaction on a real-time PCR instrument. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Reaction conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[20]

    • Calculate the relative expression (fold change) of FGF19 in transduced cells compared to controls using the ΔΔCT method.[7]

B. Quantification of FGF19 Protein by ELISA

Procedure:

  • Sample Collection: At 72 hours post-transduction, collect the cell culture supernatant. If desired, prepare cell lysates to measure intracellular protein.

  • ELISA:

    • Quantify the concentration of secreted FGF19 in the supernatant using a commercial human FGF19 ELISA kit.[21][22]

    • Follow the manufacturer's instructions precisely for standards, sample incubation, and detection.

    • Read the absorbance on a plate reader and calculate the FGF19 concentration based on the standard curve.

Analysis Type Sample Metric Example Result (vs. Control) Source
qPCR Cell Lysate (RNA)FGF19 mRNA Fold Change>100-fold increase[3]
ELISA Culture SupernatantFGF19 Protein (pg/mL)Significant increase from baseline[22]
Western Blot Cell LysateFGF19 Protein Band IntensityDetectable band at expected MW[21]
Table 3: Methods and Expected Outcomes for Validating FGF19 Overexpression.

References

Application of Computational Simulation for Peptide Design from FGF19

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor 19 (FGF19) is an endocrine hormone with significant therapeutic potential, primarily due to its role in regulating metabolic processes, including glucose and bile acid homeostasis. However, its clinical application is hampered by its potent mitogenic activity, which is associated with a risk of hepatocellular carcinoma. This has driven the development of FGF19-derived peptides and analogs designed to retain the beneficial metabolic effects while eliminating or reducing mitogenic signaling. Computational simulation is a cornerstone of this effort, enabling the rational design of such peptides by predicting how modifications to the FGF19 structure will affect its binding to its cognate receptors, Fibroblast Growth Factor Receptor 4 (FGFR4) and the co-receptor β-Klotho.

This document provides a detailed overview of the application of computational simulation in the design of FGF19-derived peptides, using a combination of established computational protocols and experimental validation assays.

Core Concepts in FGF19 Signaling and Peptide Design

FGF19 exerts its effects by forming a ternary complex with FGFR4 and β-Klotho. This interaction activates downstream signaling pathways, including the metabolic RAS-RAF-ERK1/2 pathway and the mitogenic PI3K-AKT and JAK-STAT pathways[1]. The primary goal of FGF19 peptide design is to create molecules that selectively activate the metabolic pathways without triggering the proliferative ones. Structural and computational studies have revealed that the C-terminus of FGF19 is crucial for binding to β-Klotho, an interaction essential for metabolic signaling, while other regions are implicated in FGFR4 activation and mitogenicity[2].

One notable example of a computationally engineered FGF19 analog is Aldafermin (NGM282), which was designed to be non-tumorigenic while retaining potent metabolic activity. Clinical trials have shown that Aldafermin can significantly reduce liver fat and improve markers of liver injury and fibrosis[3][4].

Computational Design Workflow

The rational design of FGF19-derived peptides follows a multi-step computational workflow. This process aims to predict the functional consequences of amino acid substitutions or truncations before undertaking expensive and time-consuming experimental synthesis and testing.

cluster_0 Computational Design Phase cluster_1 Experimental Validation Phase Start 1. Target Identification & Structural Analysis (PDB: 1PWA, 6NFJ) Model 2. In Silico Mutagenesis (e.g., Alanine Scanning) Start->Model Identify key interface residues Simulate 3. Molecular Dynamics (MD) Simulation Model->Simulate Generate mutant structures Analyze 4. Binding Free Energy Calculation (e.g., MM/PBSA) Simulate->Analyze Evaluate complex stability and dynamics Select 5. Candidate Peptide Selection Analyze->Select Rank peptides by predicted affinity & selectivity Synthesize 6. Peptide Synthesis & Purification Select->Synthesize Transition to Wet Lab Binding 7. In Vitro Binding Assays (SPR, AlphaLISA) Synthesize->Binding Functional 8. In Vitro Functional Assays (pERK, Proliferation) Binding->Functional InVivo 9. In Vivo Studies (Animal Models) Functional->InVivo

Caption: Computational and experimental workflow for FGF19 peptide design.

Data Presentation: Quantitative Analysis of FGF19 Variants

While specific predictive data from computational simulations for proprietary drug candidates like Aldafermin are not publicly available, we can summarize the kind of quantitative data that is generated and subsequently validated experimentally. The following tables represent a compilation of experimental data that would be used to validate the predictions from a computational workflow.

Table 1: Binding Affinity of FGF19 Analogs to Receptor Complexes

This table presents experimentally determined binding affinities, which are the ultimate validation of computational binding energy predictions.

LigandReceptor ComplexMethodBinding Affinity (KD, nM)Reference
FGF19FGFR1c/β-KlothoAlphaScreen25.3[2]
FGF19FGFR4/β-KlothoAlphaScreen18.9[2]
FGF19,A194FGFR1c/β-KlothoAlphaScreen6.4[2]
FGF19,A194FGFR4/β-KlothoAlphaScreen19.5[2]
FGF21FGFR1c/β-KlothoAlphaScreen10.5[2]
FGF21FGFR4/β-KlothoAlphaScreen>1000[2]

This data demonstrates how a single point mutation (A194), potentially identified through computational alanine scanning, can modulate receptor specificity.

Table 2: In Vitro Activity of FGF19-Derived C-Terminal Peptides as Antagonists

Computational modeling can be used to design peptide fragments that act as competitive inhibitors. The IC50 values from in vitro assays quantify their functional potency.

Peptide (FGF19 Origin)SequenceAssayIC50 (nM)Reference
19C26C-terminal 26 amino acidspERK Inhibition110[2]
19C25C-terminal 25 amino acidspERK Inhibition130[2]
19C24C-terminal 24 amino acidspERK Inhibition>10,000[2]
19C23C-terminal 23 amino acidspERK Inhibition>10,000[2]

This data illustrates the importance of peptide length for biological activity, a parameter that can be optimized using computational truncation studies.

Protocols

Protocol 1: Computational Alanine Scanning of FGF19 C-Terminal Peptide

This protocol describes a representative workflow for identifying key residues at the FGF19 C-terminus binding interface with β-Klotho using computational methods.

Objective: To predict changes in binding free energy (ΔΔG) upon mutating interface residues to alanine, thereby identifying "hotspot" residues critical for the interaction.

Materials:

  • Software: Rosetta, PyMOL (or other molecular visualization software).

  • Input Structure: A high-resolution crystal structure of the β-Klotho in complex with the FGF19 C-terminal peptide (e.g., PDB ID: 6NFJ)[3].

Methodology:

  • Structure Preparation:

    • Load the PDB file (6NFJ) into PyMOL.

    • Isolate the chains corresponding to β-Klotho and the FGF19 peptide.

    • Clean the PDB file by removing water molecules and any other non-protein atoms.

    • Use the Rosetta clean_pdb.py script to renumber residues and ensure compatibility.

  • Interface Residue Identification:

    • In PyMOL, select residues on the FGF19 peptide that are within a 5 Å distance of any atom of β-Klotho. These are the interface residues to be scanned.

    • Create a residue file (.resfile) that specifies which positions are allowed to be mutated to Alanine.

  • Running Computational Alanine Scanning:

    • Use the rosetta_scripts application with an XML script specifying the alanine scanning protocol.

    • The script should instruct Rosetta to:

      • Load the prepared PDB structure.

      • For each identified interface residue:

        • Mutate the residue to Alanine.

        • Repack the side chains surrounding the mutation to relieve potential clashes.

        • Calculate the binding energy of the wild-type and mutant complexes.

        • Compute the change in binding energy (ΔΔG = ΔGmutant - ΔGwild-type).

  • Data Analysis:

    • Collect the output ΔΔG values for each mutation.

    • Residues with a large positive ΔΔG (typically > 1.5-2.0 Rosetta Energy Units) are predicted to be "hotspots" essential for binding.

    • Visualize the hotspot residues on the 3D structure to understand their spatial arrangement and contribution to the interaction.

PDB Input PDB Structure (e.g., 6NFJ) Prep Prepare & Clean Structure PDB->Prep Identify Identify Interface Residues Prep->Identify Mutate In Silico Mutagenesis to Alanine Identify->Mutate Energy Calculate Binding Energy (Wild-type vs. Mutant) Mutate->Energy DDG Calculate ΔΔG Energy->DDG Hotspot Identify Hotspot Residues (ΔΔG > Threshold) DDG->Hotspot

Caption: Workflow for computational alanine scanning.
Protocol 2: ERK1/2 Phosphorylation Assay for Functional Activity

This protocol details an in vitro assay to measure the activation of the ERK1/2 signaling pathway, a key indicator of FGF19's metabolic activity.

Objective: To quantify the level of phosphorylated ERK1/2 (pERK1/2) in cells stimulated with FGF19 or its peptide derivatives.

Materials:

  • Cell Line: L6 or HEK293 cells co-transfected with expression vectors for FGFR4 and β-Klotho.

  • Reagents: Recombinant FGF19 or designed peptides, serum-free culture medium, lysis buffer, primary antibodies (anti-pERK1/2, anti-total ERK1/2), HRP-conjugated secondary antibody, chemiluminescence substrate.

  • Equipment: 96-well cell culture plates, incubator, Western blot apparatus, gel imager.

Methodology:

  • Cell Culture and Transfection:

    • Seed L6 or HEK293 cells in 96-well plates at a density of 10,000-20,000 cells/well.

    • Co-transfect cells with plasmids encoding human FGFR4 and β-Klotho using a suitable transfection reagent. Allow cells to express the receptors for 24-48 hours.

  • Cell Stimulation:

    • Serum-starve the cells for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of FGF19 or the designed peptide (e.g., 0.1 nM to 100 nM) for 15 minutes at 37°C. Include a vehicle-only control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against pERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and a gel imager.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.

    • Quantify the band intensities for pERK1/2 and total ERK1/2.

    • Normalize the pERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized pERK signal against the ligand concentration to generate a dose-response curve and determine the EC50 value.

Protocol 3: BrdU Cell Proliferation Assay for Mitogenic Activity

This protocol describes an assay to measure DNA synthesis, a direct indicator of cell proliferation, to assess the mitogenic potential of FGF19 peptides.

Objective: To quantify the incorporation of Bromodeoxyuridine (BrdU) into the DNA of proliferating cells upon stimulation with FGF19 or its derivatives.

Materials:

  • Cell Line: A cell line known to proliferate in response to FGF19, such as primary hepatocytes or a suitable cancer cell line.

  • Reagents: FGF19 or designed peptides, BrdU labeling solution, fixing/denaturing solution, anti-BrdU detection antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution.

  • Equipment: 96-well cell culture plates, incubator, microplate reader.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of FGF19 or the designed peptide for 24-48 hours.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA[5].

  • Fixation and DNA Denaturation:

    • Carefully remove the medium from the wells.

    • Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU to the antibody[6].

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells with wash buffer.

    • Add 100 µL of the anti-BrdU detection antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add 100 µL of the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Signal Development and Measurement:

    • Wash the wells thoroughly.

    • Add 100 µL of TMB substrate and incubate in the dark until a color change is observed (typically 15-30 minutes).

    • Add 100 µL of stop solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Plot the absorbance values against the ligand concentration to assess the dose-dependent effect on cell proliferation.

FGF19 Signaling Pathways

The signaling cascades initiated by FGF19 are central to its dual functionality. Computational peptide design aims to create molecules that selectively engage the metabolic pathway while avoiding the mitogenic pathway.

FGF19 FGF19 or Peptide Analog FGFR4 FGFR4 FGF19->FGFR4 bKlotho β-Klotho bKlotho->FGFR4 FRS2 FRS2 FGFR4->FRS2 PI3K PI3K FGFR4->PI3K JAK JAK FGFR4->JAK GRB2 GRB2 FRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Metabolism Metabolic Effects (Glucose Homeostasis, Bile Acid Synthesis) ERK->Metabolism AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Mitogenic Effects (Cell Proliferation, Tumorigenesis) mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: FGF19 signaling pathways leading to metabolic and mitogenic effects.

References

Troubleshooting & Optimization

Improving the signal-to-noise ratio in FGF19 probe imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FGF19 probe imaging. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to achieve a higher signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in FGF19 immunofluorescence (IF) imaging?

High background in FGF19 IF imaging can stem from several sources, broadly categorized as autofluorescence and non-specific antibody binding.

  • Autofluorescence: This is the natural fluorescence emitted by certain biological structures within the tissue, such as collagen, elastin, and red blood cells.[1] Fixatives like formalin can also induce autofluorescence.[1]

  • Non-specific Antibody Binding: This occurs when the primary or secondary antibodies bind to unintended targets within the sample. This can be due to inappropriate antibody concentrations, insufficient blocking, or suboptimal washing steps.[2][3]

Q2: How can I reduce autofluorescence in my FGF19-stained tissue sections?

Several methods can be employed to quench or minimize autofluorescence:

  • Chemical Quenching: Reagents like Sudan Black B, TrueVIEW™, and sodium borohydride can effectively reduce autofluorescence.[1][4]

  • Photobleaching: Exposing the tissue section to a high-intensity light source before antibody incubation can permanently destroy autofluorescent molecules.[5]

  • Spectral Separation: Choose fluorophores that have emission spectra distinct from the autofluorescence spectrum of your tissue. Far-red fluorophores are often a good choice as autofluorescence is typically lower in this region of the spectrum.

Q3: My FGF19 ELISA assay shows high background. What are the likely causes and solutions?

High background in an FGF19 ELISA is a common issue and can be attributed to several factors:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or reagents, leading to a high background signal. Ensure thorough washing with the recommended buffer volume and number of washes.[6][7]

  • Inappropriate Antibody Concentration: Using too high a concentration of the primary or secondary antibody can result in non-specific binding. Titrating your antibodies to find the optimal concentration is crucial.[6]

  • Insufficient Blocking: The blocking step is critical to prevent non-specific binding of antibodies to the microplate wells. Ensure you are using an appropriate blocking buffer and incubating for the recommended time.[6]

  • Cross-reactivity: The secondary antibody may be cross-reacting with other proteins in the sample. Using a pre-adsorbed secondary antibody can help minimize this issue.

Troubleshooting Guides

Immunofluorescence (IF) Troubleshooting

This guide provides a systematic approach to identifying and resolving common issues encountered during FGF19 immunofluorescence imaging.

Problem Possible Cause Recommended Solution
High Background AutofluorescenceTreat sections with a quenching agent (e.g., TrueVIEW™, Sudan Black B).[1][4] Photobleach the section before staining. Use fluorophores with longer emission wavelengths (e.g., far-red).
Non-specific primary antibody bindingTitrate the primary antibody to determine the optimal concentration.[2] Increase the stringency of the washing buffer (e.g., add a small amount of Tween-20).
Non-specific secondary antibody bindingRun a secondary antibody-only control. Use a pre-adsorbed secondary antibody. Ensure the blocking serum is from the same species as the secondary antibody.
Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., 5% BSA, normal serum).[8]
Insufficient washingIncrease the number and duration of wash steps.[2][3][9]
Weak or No Signal Low FGF19 expressionUse a signal amplification system (e.g., Tyramide Signal Amplification).
Inappropriate primary antibodyEnsure the antibody is validated for the application and species.
Inefficient antibody penetrationUse a permeabilization agent (e.g., Triton X-100) if FGF19 is an intracellular target.[8]
Photobleaching of fluorophoreUse an anti-fade mounting medium. Minimize exposure to excitation light.
FGF19 ELISA Troubleshooting

This guide addresses common problems encountered when performing an FGF19 ELISA.

Problem Possible Cause Recommended Solution
High Background Insufficient washingIncrease the number of wash cycles and ensure complete aspiration of wash buffer.[6][7]
Antibody concentration too highTitrate the primary and/or secondary antibody to find the optimal dilution.[6]
Insufficient blockingIncrease blocking incubation time or try an alternative blocking buffer.[6]
Cross-contamination of reagentsUse fresh pipette tips for each reagent and sample.
Substrate solution contaminated or exposed to lightUse fresh, colorless substrate and protect it from light.[7]
Weak or No Signal Reagents not at room temperatureAllow all reagents to equilibrate to room temperature before use.
Incorrect reagent preparation or additionDouble-check all dilutions and the order of reagent addition as per the kit protocol.[10]
Expired reagentsCheck the expiration dates of all kit components.
Low FGF19 concentration in samplesConcentrate the sample if possible or use a more sensitive ELISA kit.

Quantitative Data Summary

Table 1: Comparison of Autofluorescence Quenching Methods

This table summarizes the reported effectiveness of different methods in reducing autofluorescence. The percentage of reduction can vary depending on the tissue type and the specific autofluorescent components present.

Quenching Method Reported Reduction in Autofluorescence Reference
TrueVIEW™80-95%[1][4][11]
Sudan Black B70-90%[12]
Sodium Borohydride50-70%[4]
Photobleaching70-90%[5]

Experimental Protocols

Detailed Protocol for FGF19 Immunofluorescence Staining

This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and buffers may be required for specific tissues and antibodies.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 x 5 minutes.

    • Immerse in 100% Ethanol: 2 x 3 minutes.

    • Immerse in 95% Ethanol: 1 x 3 minutes.

    • Immerse in 70% Ethanol: 1 x 3 minutes.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Permeabilization (if required for intracellular targets):

    • Incubate slides in PBS containing 0.1-0.5% Triton X-100 for 10 minutes.

    • Wash 3 times with PBS.

  • Blocking:

    • Incubate slides in a blocking buffer (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-FGF19 primary antibody to its optimal concentration in the blocking buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides 3 times with PBS for 5 minutes each.[9]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate slides with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash slides 3 times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate slides with a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash with PBS.

  • Mounting:

    • Mount coverslips using an anti-fade mounting medium.

  • Imaging:

    • Image using a fluorescence or confocal microscope with the appropriate filter sets.

Detailed Protocol for FGF19 ELISA

This protocol is a general guide based on commercially available sandwich ELISA kits. Always refer to the specific kit manual for detailed instructions.[6][10][13]

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare wash buffer, standards, and any other required solutions as per the kit manual.

  • Standard and Sample Addition:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

    • Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2 hours at 37°C).[6]

  • Washing:

    • Aspirate the contents of each well and wash the plate 3-5 times with wash buffer.

    • Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.

  • Detection Antibody Addition:

    • Add 100 µL of the biotin-conjugated detection antibody to each well.

    • Cover the plate and incubate as per the manual (e.g., 1 hour at 37°C).[6]

  • Washing:

    • Repeat the washing step as described in step 3.

  • Streptavidin-HRP Addition:

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Cover the plate and incubate (e.g., 1 hour at 37°C).[6]

  • Washing:

    • Repeat the washing step as described in step 3.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for the time specified in the manual (e.g., 15-30 minutes).

  • Stop Reaction:

    • Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Visualizations

FGF19_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 PI3K PI3K FGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Cellular Responses (e.g., Gene Expression) ERK->Downstream AKT AKT PI3K->AKT AKT->Downstream

Caption: FGF19 Signaling Pathway.

Antibody_Titration_Workflow start Start: Prepare Serial Dilutions of Primary Antibody stain Stain separate samples with each antibody dilution start->stain secondary Incubate with a constant, saturating concentration of secondary antibody stain->secondary image Image all samples under identical conditions secondary->image measure Measure Mean Fluorescence Intensity (MFI) of signal and background image->measure calculate Calculate Signal-to-Noise (S/N) Ratio for each dilution measure->calculate plot Plot S/N Ratio vs. Antibody Dilution calculate->plot select Select the dilution with the highest S/N Ratio plot->select end End: Optimal Antibody Concentration Determined select->end

Caption: Antibody Titration Workflow.

References

Troubleshooting low yield in FGF19 peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yield and other issues during the chemical synthesis of the FGF19 peptide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield of FGF19 peptide after purification is significantly lower than expected. What are the common causes?

Low yield in the solid-phase peptide synthesis (SPPS) of a complex peptide like FGF19 can arise from several factors. The primary challenges include:

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Poor Coupling Efficiency: Incomplete formation of the amide bond between the activated amino acid and the N-terminus of the peptide chain. This is often sequence-dependent.

  • Peptide Aggregation: The growing peptide chain can fold and aggregate on the solid support, hindering reagent access.

  • Side Reactions: Unwanted chemical modifications can occur during synthesis, cleavage, or deprotection.

  • Losses during Work-up and Purification: Physical loss of the peptide can occur during transfer, precipitation, and chromatographic purification steps.

A systematic approach is necessary to identify the specific cause of low yield.

Q2: How can I identify and troubleshoot incomplete Fmoc deprotection?

Incomplete removal of the Fmoc group leads to truncated peptide sequences, which can be difficult to separate from the final product.

  • Symptom: Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the desired mass minus one or more amino acid residues.

  • Troubleshooting:

    • UV Monitoring: If your synthesizer has a UV detector, monitor the piperidine-dibenzofulvene adduct at ~301 nm during the deprotection step. The absorbance should reach a plateau and return to baseline, indicating complete Fmoc removal. If the peak is broad or does not return to baseline, extend the deprotection time or use a fresh deprotection solution.

    • Kaiser Test: Perform a qualitative Kaiser test on a small sample of resin beads after the deprotection step. A blue color indicates the presence of free primary amines, signifying successful deprotection. A yellow or faint blue color suggests incomplete deprotection.

Q3: My MS analysis shows deletion sequences. How can I improve coupling efficiency?

Deletion sequences are a result of poor coupling efficiency, where one or more amino acids are skipped in the sequence.

  • Symptom: MS analysis of the crude product reveals a major peak corresponding to a sequence missing one or more amino acids.

  • Troubleshooting Strategies:

    • Extended Coupling Times: For amino acids known to be sterically hindered or for regions prone to aggregation, doubling the standard coupling time can improve efficiency.

    • Double Coupling: Perform the coupling step twice before moving on to the next deprotection step.

    • Change Coupling Reagents: If using a standard coupling reagent like HBTU, consider switching to a more potent activator such as HATU, especially for difficult couplings.

    • Incorporate Additives: Adding an agent like Oxyma Pure can enhance coupling efficiency and reduce side reactions.

Q4: I suspect peptide aggregation is occurring during the synthesis of FGF19. How can I mitigate this?

The FGF19 sequence contains several hydrophobic regions that may be prone to aggregation during SPPS. Aggregation can prevent reagents from reaching the reactive sites on the peptide-resin, leading to incomplete deprotection and coupling.

  • Symptom: The resin beads may appear clumped, and you may observe a decrease in resin swelling. You might also see consistently poor deprotection and coupling efficiency in a specific region of the peptide.

  • Troubleshooting Strategies:

    • Solvent Choice: While DMF is a common solvent for SPPS, NMP can be a better choice for hydrophobic and aggregation-prone sequences as it has superior solvating properties.[1]

    • Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures and improve solvation.

    • Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and accelerate coupling and deprotection reactions.

Q5: What are the best practices for cleaving the FGF19 peptide from the resin and removing protecting groups?

The final cleavage and deprotection step is critical for obtaining a high-purity product. The choice of cleavage cocktail is dependent on the amino acid composition of the peptide.

  • Recommendation: For a complex peptide like FGF19, which contains multiple sensitive residues, a robust cleavage cocktail is essential. A common and effective cocktail is Reagent K , which contains trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[2] This combination of scavengers helps to prevent side reactions with sensitive amino acids such as tryptophan, methionine, and cysteine.

Cleavage Cocktail Composition (v/v) Primary Application Notes
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISPeptides without sensitive residues (Trp, Met, Cys)TIS is a good carbocation scavenger.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTGeneral-purpose for peptides with sensitive residues.Highly effective but has a strong odor.[2]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative for scavenging trityl groups.Does not adequately protect Cys and Met from oxidation.[2]

Q6: I am having trouble with the formation of the two disulfide bonds in FGF19. What is the recommended strategy?

The correct formation of the two disulfide bonds in FGF19 is crucial for its biological activity. An orthogonal protection strategy is recommended for the regioselective formation of multiple disulfide bonds.

  • Strategy: Use two different cysteine protecting groups with distinct cleavage conditions. For example, you can use Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH.[3]

    • After the full-length peptide is synthesized, cleave it from the resin using a standard TFA cocktail. This will remove the Trt groups, leaving the Acm groups intact.

    • Perform the first disulfide bond formation through air oxidation in a dilute aqueous buffer (pH ~8).

    • After purification of the single-disulfide-bridged peptide, the Acm groups can be removed using iodine, followed by the formation of the second disulfide bond.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (using HATU):

    • Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 30-60 minutes.

    • Wash the resin with DMF.

  • Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Peptide Cleavage from Resin (using Reagent K)
  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum for at least 1 hour.

  • Cleavage:

    • Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: Prepare in a well-ventilated fume hood.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Collection:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under a vacuum.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Chromatography:

    • Column: C18 column suitable for peptide purification.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point for a peptide of this size. The gradient may need to be optimized.

    • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions by MS to confirm the identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

FGF19_Signaling_Pathway cluster_membrane Cell Membrane FGF19 FGF19 ReceptorComplex FGF19-FGFR4-β-Klotho Complex FGF19->ReceptorComplex Binds FGFR4 FGFR4 FGFR4->ReceptorComplex BetaKlotho β-Klotho BetaKlotho->ReceptorComplex FRS2 FRS2 ReceptorComplex->FRS2 Activates PLCg PLCγ ReceptorComplex->PLCg Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CellularResponse Cellular Responses (Proliferation, Metabolism) ERK->CellularResponse AKT AKT PI3K->AKT AKT->CellularResponse IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->CellularResponse

Caption: FGF19 Signaling Pathway.

SPPS_Workflow Start Start with Resin SwellResin 1. Swell Resin in DMF Start->SwellResin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) SwellResin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 CheckCompletion Check Coupling Completion (e.g., Kaiser Test) Wash2->CheckCompletion CheckCompletion->Coupling Incomplete (Recouple) RepeatCycle Repeat for next Amino Acid CheckCompletion->RepeatCycle Complete RepeatCycle->Deprotection FinalDeprotection Final Fmoc Deprotection RepeatCycle->FinalDeprotection Last Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection FinalDeprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Pure Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Troubleshooting_Tree cluster_synthesis_issues Synthesis Problems cluster_cleavage_purification_issues Cleavage & Purification Problems Start Low Peptide Yield CheckCrude Analyze Crude Product (MS, HPLC) Start->CheckCrude MainProductPresent Is the main product present? CheckCrude->MainProductPresent TruncatedPeptides Truncated Peptides? MainProductPresent->TruncatedPeptides No, or many impurities LowCrudeYield Low Crude Yield/Purity MainProductPresent->LowCrudeYield Yes, but low quantity IncompleteDeprotection Incomplete Deprotection TruncatedPeptides->IncompleteDeprotection Yes DeletionPeptides Deletion Peptides? TruncatedPeptides->DeletionPeptides No ExtendDeprotection Extend Deprotection Time Use Fresh Reagent IncompleteDeprotection->ExtendDeprotection PoorCoupling Poor Coupling DeletionPeptides->PoorCoupling Yes Aggregation Aggregation Suspected? DeletionPeptides->Aggregation No OptimizeCoupling Double Couple Use Stronger Activator (HATU) Increase Time/Temp PoorCoupling->OptimizeCoupling AggregationSolutions Change Solvent (NMP) Add Chaotropic Agents Use Microwave Aggregation->AggregationSolutions Yes CleavageIssues Optimize Cleavage Cocktail (e.g., Reagent K) Ensure Complete Precipitation LowCrudeYield->CleavageIssues PurificationLoss Significant Loss during Purification LowCrudeYield->PurificationLoss OptimizeHPLC Optimize HPLC Gradient Check for Peptide Solubility Issues

Caption: Troubleshooting Logic for Low Peptide Yield.

References

Technical Support Center: FGF19 Probe Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Fibroblast Growth Factor 19 (FGF19) probes in various immunoassays. Our goal is to help you overcome common challenges, particularly the issue of non-specific binding, to ensure the generation of reliable and reproducible data.

Troubleshooting Guide: Reducing Non-Specific Binding

Non-specific binding of FGF19 probes can obscure true signals and lead to misinterpretation of results. Below are common issues and solutions for different applications.

Immunohistochemistry (IHC) & In Situ Hybridization (ISH)

Question: I am observing high background staining in my FGF19 IHC/ISH experiments on liver tissue. How can I reduce this?

Answer: High background in tissue staining can arise from several factors. Here is a systematic approach to troubleshoot this issue:

  • Inadequate Blocking: Non-specific binding often occurs when blocking is insufficient.

    • Solution: Increase the concentration or duration of your blocking step. Common blocking agents include normal serum from the species in which the secondary antibody was raised, Bovine Serum Albumin (BSA), or non-fat dry milk. For liver tissues, which can have high endogenous biotin, using an avidin/biotin blocking system is recommended if you are using a biotin-based detection method.

  • Suboptimal Antibody/Probe Concentration: Using too high a concentration of the primary antibody or probe is a frequent cause of non-specific binding.

    • Solution: Titrate your FGF19 antibody or probe to determine the optimal concentration that provides a strong signal with minimal background.

  • Insufficient Washing: Inadequate washing can leave unbound antibodies or probes on the tissue.

    • Solution: Increase the number and duration of your wash steps. The inclusion of a non-ionic detergent, such as Tween 20, in your wash buffer can also help to reduce non-specific interactions.

  • Antigen Retrieval Issues (IHC): For formalin-fixed paraffin-embedded (FFPE) tissues, improper antigen retrieval can expose non-specific epitopes.[1]

    • Solution: Optimize your antigen retrieval method. This may involve adjusting the pH of the retrieval buffer or the duration of heat treatment.[1]

  • Endogenous Enzyme Activity (for enzymatic detection): Tissues like the liver have endogenous peroxidases or phosphatases that can react with the detection substrate, leading to false-positive signals.

    • Solution: Incorporate a quenching step in your protocol before applying the primary antibody. For peroxidase-based detection, a hydrogen peroxide block is effective.

Western Blot

Question: My FGF19 Western blots show multiple non-specific bands and high background. What can I do to improve the specificity?

Answer: Non-specific bands and high background in Western blotting can be addressed by optimizing several key steps:

  • Blocking: Ensure your blocking buffer is effective.

    • Solution: A common starting point is 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with Tween 20 (TBST). If you are detecting phosphorylated proteins, use BSA instead of milk, as milk contains phosphoproteins that can cause background.

  • Antibody Concentration: The concentration of both primary and secondary antibodies is critical.

    • Solution: Perform a titration to find the optimal dilution for your FGF19 primary antibody and the secondary antibody.

  • Washing: Thorough washing is essential to remove unbound antibodies.

    • Solution: Increase the number and duration of washes with TBST. Ensure the volume of wash buffer is sufficient to fully immerse the membrane.

  • Sample Preparation: Issues with the cell or tissue lysate can contribute to non-specific bands.

    • Solution: Ensure complete cell lysis and protein solubilization. The addition of protease and phosphatase inhibitors to your lysis buffer is crucial to prevent protein degradation.

ELISA

Question: I am getting a high background signal in my FGF19 ELISA. How can I reduce it?

Answer: High background in an ELISA can mask the specific signal and reduce the dynamic range of the assay. Here are some troubleshooting tips:

  • Blocking: Incomplete blocking of the microplate wells is a primary cause of high background.

    • Solution: Optimize your blocking buffer. Commercially available ELISA blocking buffers are often effective. Alternatively, you can try different concentrations of BSA or casein.

  • Washing: Insufficient washing between steps can lead to high background.

    • Solution: Ensure that the washing steps are performed thoroughly, with an adequate number of washes and sufficient volume to remove all unbound reagents.

  • Antibody Concentrations: Using excessive concentrations of capture or detection antibodies can increase non-specific binding.

    • Solution: Titrate both the capture and detection antibodies to determine the optimal concentrations for your assay.

  • Sample Dilution: The sample matrix itself can sometimes cause non-specific binding.

    • Solution: Ensure that your samples are appropriately diluted in the recommended assay diluent.[2]

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for various FGF19 applications. Note that these are starting points, and optimization is often necessary for specific experimental conditions.

Table 1: Recommended Antibody Dilutions for FGF19 Detection

ApplicationAntibody TypeRecommended Starting DilutionReference
Western BlotPolyclonal (Rabbit)1:500 - 1:1,000[3]
Western BlotPolyclonal (Goat)0.5 µg/mL
ELISAPolyclonal (Rabbit)Varies by kit, follow manufacturer's instructions[2][4][5][6][7]

Table 2: Common Blocking Agents and Working Concentrations

ApplicationBlocking AgentRecommended ConcentrationNotes
IHC/ISHNormal Serum5-10% in PBSUse serum from the same species as the secondary antibody.
IHC/ISHBovine Serum Albumin (BSA)1-5% in PBS
Western BlotNon-fat Dry Milk5% in TBSTNot recommended for detecting phosphoproteins.
Western BlotBovine Serum Albumin (BSA)3-5% in TBST
ELISABovine Serum Albumin (BSA)1-3% in PBS
ELISACasein0.1-1% in PBS

Experimental Protocols

Below are template protocols for common FGF19 applications. These should be used as a starting point and optimized for your specific antibodies, probes, and samples.

Template Protocol: FGF19 Immunohistochemistry on FFPE Liver Tissue
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (3 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 changes, 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate-based buffer (pH 6.0) and heating in a pressure cooker or water bath.[1]

    • Allow slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate slides in a 3% hydrogen peroxide solution for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with the FGF19 primary antibody at its optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash slides with PBST (PBS with 0.05% Tween 20).

    • Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

    • Develop the signal with a suitable chromogen (e.g., DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Template Protocol: FGF19 Western Blot on Cell Lysate
  • Sample Preparation:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Mix lysate with Laemmli sample buffer and boil for 5 minutes.[8][9]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation:

    • Incubate the membrane with the FGF19 primary antibody at its optimal dilution overnight at 4°C.[9]

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST (3 changes, 10 minutes each).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection:

    • Wash the membrane with TBST.

    • Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the signal.

FGF19 Signaling Pathway

The FGF19 signaling pathway is crucial in regulating bile acid synthesis, glucose, and lipid metabolism.[10] The binding of FGF19 to its receptor complex initiates a cascade of downstream signaling events.

FGF19_Signaling_Pathway FGF19 Signaling Pathway FGF19 FGF19 ReceptorComplex FGF19-FGFR4-KLB Complex FGF19->ReceptorComplex FGFR4 FGFR4 FGFR4->ReceptorComplex KLB β-Klotho (KLB) KLB->ReceptorComplex FRS2 FRS2 ReceptorComplex->FRS2 PI3K PI3K ReceptorComplex->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CellularResponse Cellular Responses (Proliferation, Metabolism) ERK->CellularResponse AKT AKT PI3K->AKT AKT->CellularResponse

Caption: The FGF19 signaling cascade is initiated by the formation of a complex between FGF19, its receptor FGFR4, and the co-receptor β-Klotho.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: Why is β-Klotho necessary for FGF19 signaling? A1: β-Klotho is a co-receptor that is essential for the high-affinity binding of FGF19 to its primary receptor, FGFR4.[11][12][13] It forms a complex with FGFR4, which then allows for the specific and efficient binding of FGF19, leading to the activation of downstream signaling pathways.

Q2: Can I use an FGF19 probe designed for human samples on rodent tissues? A2: The rodent ortholog of human FGF19 is FGF15. While they share some functional similarities, their amino acid sequences are not identical. Therefore, it is crucial to use a probe that is specifically validated for the species you are studying to avoid issues with cross-reactivity and to ensure accurate results.

Q3: What are the best positive and negative controls for an FGF19 IHC experiment? A3: For a positive control, use a tissue known to express FGF19, such as the gallbladder or certain hepatocellular carcinoma tissues.[14] For a negative control, you can use an isotype control antibody at the same concentration as your primary antibody, or you can omit the primary antibody incubation step to ensure that the secondary antibody is not causing non-specific staining.

Q4: How should I store my FGF19 antibody? A4: Always follow the storage instructions provided on the antibody datasheet. Generally, antibodies should be stored at 4°C for short-term use and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can denature the antibody. It is good practice to aliquot the antibody upon receipt for long-term storage.

References

Technical Support Center: Optimizing Surgical Resection of HCC Using Imaging Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imaging probes to optimize the surgical resection of hepatocellular carcinoma (HCC).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Background Signal or Low Tumor-to-Background Ratio (TBR)

Q: Why am I observing high background fluorescence in the healthy liver tissue, making it difficult to distinguish the tumor?

A: High background signal is a common challenge, particularly with non-targeted probes like Indocyanine Green (ICG). Several factors can contribute to this:

  • Improper Probe Timing and Dose: The interval between probe administration and surgery is crucial. For ICG, if the imaging is performed too soon after injection (e.g., less than 24 hours), the probe may not have sufficiently cleared from the healthy liver parenchyma, leading to high background fluorescence.[1][2][3] Similarly, an excessive dose of the probe can saturate the clearance mechanisms of the liver, resulting in prolonged retention in healthy tissue.[4]

  • Impaired Liver Function: Patients with underlying liver conditions, such as cirrhosis, may have compromised hepatobiliary excretion.[1][2][5] This can lead to delayed clearance of ICG from the healthy liver, reducing the contrast between the tumor and the surrounding tissue.[2]

  • Probe Characteristics: Non-targeted probes like ICG accumulate in tissues with enhanced permeability and retention (EPR) effect, which can be variable and not entirely specific to tumors.[6] Newer, targeted probes are designed to bind to specific biomarkers on cancer cells, which can help reduce background signal.[7]

Troubleshooting Steps:

  • Optimize Probe Dose and Timing: Conduct pilot studies to determine the optimal dose and time window for your specific probe and animal model or patient population. For ICG, a longer interval between injection and surgery (e.g., 72 hours) may be necessary to allow for clearance from the healthy liver.[1] For preclinical studies, titrate the probe concentration to find the lowest effective dose that provides a good signal.

  • Consider the Patient's Liver Function: In clinical settings, be aware that patients with severe cirrhosis may exhibit higher background fluorescence with ICG.[2] Adjusting the dose and timing may be necessary.

  • Utilize Targeted Probes: If high background is a persistent issue, consider using a targeted fluorescent probe specific to an HCC biomarker, such as Glypican-3 (GPC3).[7] These probes are designed for higher specificity and can lead to a better tumor-to-background ratio.[7]

  • Image Analysis Software: Employ image analysis software to quantify the fluorescence intensity and calculate the tumor-to-background ratio. This can help in standardizing the assessment and distinguishing subtle differences in signal.

Issue 2: Weak or No Fluorescence Signal from the Tumor

Q: The fluorescent signal from the HCC is weak or absent. What could be the reason?

A: A weak or absent tumor signal can be due to several factors related to the probe, the tumor biology, and the imaging setup.

  • Limited Probe Penetration: For probes to be effective, they must penetrate the tumor tissue. Poor vascularization of the tumor or the large size of some nanoparticle-based probes can limit their delivery to the tumor core.

  • Low Target Expression: For targeted probes, the expression level of the target biomarker on the cancer cells is critical. If the tumor has low or heterogeneous expression of the target (e.g., GPC3), the signal will be weak.

  • Tumor Depth: Near-infrared (NIR) light has limited tissue penetration. Tumors located deeper than 10 mm from the liver surface may be difficult to detect with fluorescence imaging.[8]

  • Incorrect Excitation/Emission Wavelengths: Ensure that the imaging system's filters are correctly matched to the excitation and emission spectra of the fluorescent probe being used.

  • Photobleaching: Prolonged exposure to the excitation light can cause the fluorophore to photobleach, leading to a diminished signal.

Troubleshooting Steps:

  • Validate Target Expression: Before in vivo experiments, confirm the expression of the target molecule in your cell lines or tumor models using techniques like immunohistochemistry or western blotting.

  • Optimize Imaging Parameters: Ensure the imaging system is properly calibrated. Use the correct filters for your probe and optimize the exposure time and gain to maximize signal detection without causing excessive photobleaching.

  • Consider Alternative Delivery Routes: For preclinical models, direct intratumoral injection of the probe can be a way to bypass vascular delivery issues, although this is not always clinically translatable. In a clinical setting, transarterial hepatic (TAH) delivery has been shown to provide higher contrast for ICG in HCC compared to intravenous (i.v.) injection.[6]

  • Use Probes with Brighter Fluorophores: Investigate probes conjugated to brighter and more photostable fluorophores, such as those designed for the NIR-II window (1000-1700 nm), which offers deeper tissue penetration and lower autofluorescence.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical dose and timing for Indocyanine Green (ICG) administration in HCC fluorescence-guided surgery?

A1: The optimal dose and timing of ICG administration can vary depending on the patient's liver function and the specific surgical plan. However, a common protocol involves the intravenous administration of 0.25-0.50 mg/kg of ICG 2 to 4 days before the scheduled surgery.[9] In patients with cirrhosis, a lower dose of 0.25-0.30 mg/kg administered 3 to 4 days prior to surgery is often used to account for slower clearance from the liver.[9]

Q2: How can I validate the fluorescence signal I observe during surgery?

A2: It is crucial to correlate the intraoperative fluorescence signal with histopathological analysis of the resected tissue. After resection, the specimen can be imaged ex vivo using the same fluorescence imaging system to confirm the location of the signal. Subsequently, the fluorescent areas should be marked and sent for histopathology to confirm the presence of cancerous tissue. This is particularly important to rule out false positives, which can occur with ICG in benign lesions like regenerative nodules.[8]

Q3: What are the advantages of using a targeted fluorescent probe over a non-targeted one like ICG?

A3: Targeted fluorescent probes offer several advantages over non-targeted probes:

  • Higher Specificity: They are designed to bind to specific molecular targets that are overexpressed on cancer cells (e.g., GPC3 on HCC cells), leading to a more precise accumulation in the tumor.[7]

  • Improved Tumor-to-Background Ratio (TBR): Due to their specificity, targeted probes generally exhibit lower accumulation in surrounding healthy tissue, resulting in a higher TBR and clearer tumor demarcation.[7]

  • Potential for Molecular Information: Targeted probes can provide information about the molecular characteristics of the tumor, which could have prognostic or therapeutic implications.

Q4: What is the significance of the NIR-II fluorescence imaging window for HCC surgery?

A4: The second near-infrared (NIR-II) window (1,000–1,700 nm) offers significant advantages over the traditional NIR-I window (700–900 nm). These include deeper tissue penetration, higher spatial resolution, and reduced tissue autofluorescence.[8] For HCC surgery, this translates to the potential for visualizing deeper tumors and achieving a higher tumor-to-normal tissue ratio, which can improve the accuracy of tumor detection and resection.[8]

Quantitative Data Summary

The following tables summarize quantitative data on the performance of various imaging probes for HCC detection.

Table 1: Performance of Indocyanine Green (ICG) in HCC Detection

ParameterValueReference
Sensitivity96% - 99%[8][10]
False Positive Rate40% - 50%[8]
Maximum Detection Depth~10 mm[8]
Typical Dose0.25 - 0.5 mg/kg[9]
Administration Timing2 - 4 days pre-surgery[9]

Table 2: Comparison of Tumor-to-Background Ratios (TBR) for Different Probes

ProbeTargetTBR/TNRImaging WindowReference
ICGNon-targeted (EPR effect)1.17 (TNR)NIR-I[8]
ICGNon-targeted (EPR effect)2.43 (TNR)NIR-II[8]
QRH-Cy5.5EGFR2.25NIR-I[7]
PEH-Cy5.5Control Peptide1.31NIR-I[7]
VEGFR-targeted probeVEGFR3.30 (T/N ratio)NIR-II[11]

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of HCC in a Nude Mouse Xenograft Model

This protocol describes a general procedure for evaluating a near-infrared fluorescent probe in a subcutaneous HCC xenograft model.

  • Cell Culture and Tumor Implantation:

    • Culture human HCC cells (e.g., SNU-739) in appropriate media.

    • Subcutaneously implant 2 x 10^6 HCC cells into the shoulder of 6-8 week old male BALB/c nude mice.[12]

    • Allow the tumors to grow for approximately two weeks.[12]

  • Probe Administration:

    • Prepare the fluorescent probe solution (e.g., MHI-148 at 0.75 µmol/kg) in a sterile vehicle.[12]

    • Administer the probe via tail vein injection.[12]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 0.5, 1, 2, 4, 8, 24, and 48 hours), anesthetize the mice (e.g., with isoflurane).[12]

    • Image the mice using a small animal optical imaging system (e.g., Lumina II) with the appropriate excitation and emission filters for the specific probe (e.g., excitation 760 nm / emission 850 nm for MHI-148).[12]

    • Acquire images with optimized settings for gain, binning, and exposure time.[12]

  • Ex Vivo Imaging and Histology:

    • After the final in vivo imaging time point, euthanize the mice.

    • Excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).

    • Image the excised tissues using the optical imaging system to confirm probe biodistribution.

    • Fix the tissues in formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) and, if applicable, immunohistochemistry for the target biomarker to correlate with fluorescence.

Protocol 2: Fluorescence-Guided Surgical Resection of HCC (General Clinical Workflow)

This protocol outlines a general workflow for using a fluorescent probe to guide the surgical resection of HCC in a clinical setting.

  • Patient Selection and Probe Administration:

    • Select patients with resectable HCC.

    • Administer the fluorescent probe (e.g., ICG at 0.25-0.5 mg/kg) intravenously at a predetermined time before surgery (e.g., 2-4 days).[9]

  • Intraoperative Fluorescence Imaging:

    • During surgery, after exposing the liver, use a dedicated near-infrared fluorescence imaging system to visualize the tumor(s).

    • The system will display a real-time overlay of the fluorescence signal on the white light image of the surgical field.

  • Guided Resection:

    • Use the fluorescence signal to identify the primary tumor and any potential satellite lesions that may not be visible to the naked eye.[13]

    • The fluorescence can help in delineating the tumor margins to guide a more precise resection.[13]

  • Post-Resection Assessment:

    • After resecting the tumor, inspect the tumor bed with the fluorescence imaging system to check for any residual fluorescence, which may indicate remaining cancerous tissue.

    • Image the resected specimen ex vivo to confirm that the entire fluorescent lesion has been removed.

  • Histopathological Correlation:

    • Send the resected specimen for histopathological analysis to confirm the diagnosis and assess the surgical margins.

    • Correlate the fluorescence patterns with the histopathological findings.

Visualizations

GPC3_Signaling_Pathway GPC3 Signaling Pathway in HCC cluster_0 Canonical Wnt Pathway Activation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds GPC3 Glypican-3 (GPC3) GPC3->Frizzled facilitates binding Hedgehog Hedgehog Signaling GPC3->Hedgehog negatively regulates YAP YAP Signaling GPC3->YAP activates Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus & binds Gene_Expression Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Gene_Expression activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation HCC_Progression HCC Progression Proliferation->HCC_Progression Hedgehog->HCC_Progression YAP->HCC_Progression

Caption: GPC3 enhances HCC progression by activating the canonical Wnt/β-catenin signaling pathway.

Experimental_Workflow Preclinical Evaluation of a Novel HCC Imaging Probe Probe_Dev Probe Development & Synthesis In_Vitro In Vitro Validation (Cell lines) Probe_Dev->In_Vitro Animal_Model Animal Model Development (HCC Xenograft) In_Vitro->Animal_Model In_Vivo_Imaging In Vivo Imaging (Probe Injection & Time-course) Animal_Model->In_Vivo_Imaging Biodistribution Ex Vivo Biodistribution & Histology In_Vivo_Imaging->Biodistribution Toxicity Toxicity Studies In_Vivo_Imaging->Toxicity Data_Analysis Data Analysis (TBR, Sensitivity, etc.) Biodistribution->Data_Analysis Toxicity->Data_Analysis Clinical_Translation Potential for Clinical Translation Data_Analysis->Clinical_Translation

Caption: Workflow for the preclinical evaluation of a new fluorescent probe for HCC imaging.

FGS_Workflow Clinical Workflow for Fluorescence-Guided Surgery (FGS) of HCC Patient_Selection Patient Selection & Consent Probe_Admin Probe Administration (e.g., ICG injection) Patient_Selection->Probe_Admin Surgery Surgical Procedure Probe_Admin->Surgery Intraop_Imaging Intraoperative Fluorescence Imaging Surgery->Intraop_Imaging Tumor_ID Tumor Identification & Margin Delineation Intraop_Imaging->Tumor_ID Resection Guided Resection Tumor_ID->Resection Margin_Check Tumor Bed & Specimen Margin Check Resection->Margin_Check Histology Histopathological Correlation Margin_Check->Histology Postop_Care Postoperative Care & Follow-up Histology->Postop_Care

Caption: Step-by-step clinical workflow for fluorescence-guided surgical resection of HCC.

References

FGF19 In Vivo Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibroblast Growth Factor 19 (FGF19). The information is designed to address common challenges related to the in vivo stability of this protein.

Troubleshooting Guides

Problem: Rapid clearance of FGF19 in pharmacokinetic studies.

Possible Cause 1: Proteolytic Degradation. FGF19, like other proteins, is susceptible to proteolysis by circulating proteases.

  • Troubleshooting Tip:

    • Protein Engineering: Consider using engineered FGF19 variants with modified amino acid sequences at potential cleavage sites. For instance, N-terminal modifications have been shown to enhance stability.

    • Protease Inhibitors: While not always feasible for in vivo studies, co-administration with broad-spectrum protease inhibitors in initial pilot studies can help determine if proteolysis is a major factor.

    • Formulation: Investigate the use of formulation strategies that protect the protein, such as encapsulation in liposomes or nanoparticles.

Possible Cause 2: Low Heparin Affinity. Unlike many other FGFs, FGF19 has a low affinity for heparan sulfate (HS), which can protect FGFs from degradation and clearance.[1] This low affinity allows it to diffuse more freely and act as an endocrine hormone but may also contribute to a shorter half-life compared to heparin-binding FGFs.[1]

  • Troubleshooting Tip:

    • Engineered Heparin Binding: While altering the fundamental nature of FGF19, engineering a heparin-binding site could be explored to prolong its half-life, though this may impact its endocrine function.

    • PEGylation: Covalent attachment of polyethylene glycol (PEG) can increase the hydrodynamic radius of FGF19, reducing renal clearance and shielding it from proteolytic enzymes.

Problem: FGF19 variant shows reduced or altered biological activity.

Possible Cause 1: Disruption of Receptor Binding Sites. Modifications intended to improve stability may have inadvertently altered the regions of FGF19 responsible for binding to its receptor (FGFR4) or co-receptor (β-Klotho). The C-terminal tail of FGF19 is crucial for binding to β-Klotho.[2][3]

  • Troubleshooting Tip:

    • Structural Analysis: Before generating variants, perform in silico structural modeling to predict the impact of mutations on the FGF19-FGFR4-β-Klotho complex.

    • Binding Assays: Experimentally verify the binding affinity of your FGF19 variant to both FGFR4 and β-Klotho using techniques like Surface Plasmon Resonance (SPR) or ELISA-based assays.

Possible Cause 2: Incorrect Receptor Complex Activation. FGF19's metabolic and proliferative effects can be mediated by different FGFRs.[4][5] Stability-enhancing modifications might shift the receptor-binding specificity. For example, certain mutations can enhance signaling through FGFR1c while diminishing activation of FGFR4.[5][6]

  • Troubleshooting Tip:

    • Cell-Based Reporter Assays: Utilize cell lines expressing specific FGFR isoforms (e.g., FGFR1c, FGFR4) along with β-Klotho to dissect the signaling activity of your FGF19 variant.[5]

    • Downstream Signaling Analysis: Evaluate the phosphorylation of key downstream signaling molecules like ERK1/2, AKT, and FRS2 to confirm the activation of the expected pathways.[7][8]

Problem: High mitogenic activity and potential for tumorigenicity in long-term studies.

Possible Cause: FGFR4-Mediated Proliferation. Prolonged administration of wild-type FGF19 has been associated with hepatocellular carcinoma in animal models, a consequence of its proliferative effects mediated through FGFR4.[9][10]

  • Troubleshooting Tip:

    • Use Non-Tumorigenic Variants: Employ engineered FGF19 variants, such as M70 or NGM282, which have been specifically designed to separate the metabolic effects from the mitogenic activity.[9][11] These variants often have modifications in the N-terminal region that reduce their ability to activate the proliferative signaling pathways downstream of FGFR4.[11]

    • Monitor Proliferation Markers: In your in vivo studies, regularly assess markers of cell proliferation, such as Ki-67, and liver enzymes to monitor for any adverse effects.[11]

Frequently Asked Questions (FAQs)

Q1: What is the typical in vivo half-life of FGF19? The in vivo half-life of native FGF19 is relatively short, which has prompted the development of engineered variants with improved pharmacokinetic profiles. For comparison, the half-life of the related FGF21 is around 0.5-2 hours, and while FGF19 is considered more stable than many other FGFs, long-acting analogs are desirable for therapeutic applications.[2][12]

Q2: How can I improve the thermal stability of my FGF19 protein for storage and handling? FGF19 has a reported melting temperature of approximately 47-55°C.[13] To improve thermal stability:

  • Buffer Optimization: Ensure the protein is stored in a buffer at an optimal pH with appropriate excipients.

  • Stabilizing Mutations: Introduction of specific point mutations has been shown to enhance the thermal stability of other FGFs and could be a viable strategy for FGF19.[14][15]

  • Lyophilization: For long-term storage, lyophilization can be an effective method to preserve the protein's integrity.

Q3: Does FGF19 require a co-receptor for its activity? Yes, the canonical signaling of FGF19 requires the single-pass transmembrane protein β-Klotho (KLB) as an obligate co-receptor to bind and activate its primary receptor, FGFR4, with high affinity.[2][8][10] The presence of KLB is a key determinant of FGF19's tissue specificity.[1]

Q4: Can I use heparin to stabilize FGF19 in my experiments? While heparin is a well-known stabilizer for many FGF family members, FGF19 is part of an endocrine subfamily characterized by low heparin-binding affinity.[1] This allows it to circulate as a hormone. Therefore, heparin is not an effective stabilizer for FGF19 and is not required for its receptor binding.[1][13]

Q5: My FGF19 preparation shows signs of aggregation. How can I prevent this? Aggregation can be a problem when producing and storing recombinant proteins.

  • Purification Strategy: Optimize the purification protocol. Affinity chromatography followed by size-exclusion chromatography can help remove aggregates.[13]

  • Storage Conditions: Store the purified protein at an appropriate concentration in an optimized buffer, and consider the inclusion of mild detergents or stabilizing agents. Avoid repeated freeze-thaw cycles.

  • Engineered Variants: Some engineered FGF19 variants may have improved solubility and reduced aggregation propensity.

Data Presentation

Table 1: Properties of Wild-Type FGF19 and Engineered Variants

FeatureWild-Type FGF19M70 VariantNGM282 (Aldafermin)
Key Modification -N-terminal 5 amino acid deletion and 3 substitutions[11]Engineered analog[9][16]
FGFR4 Activation YesRetainedReduced
Mitogenic Activity Yes[9]Significantly Reduced[11]Separated from metabolic activity[9]
Metabolic Activity YesRetained[11]Retained[9]
In Vivo Half-life ShortImproved (details not specified)Improved for therapeutic use
Primary Application ResearchResearch (non-tumorigenic studies)Clinical trials for NASH, diabetes[9][16]

Experimental Protocols

Protocol 1: Assessing FGF19 Thermal Stability using Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Dialyze the purified FGF19 protein (0.5-1 mg/mL) against a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Prepare a matching buffer blank for reference.

  • Instrument Setup:

    • Condition the DSC instrument with the buffer blank.

    • Set the temperature scan range from 20°C to 80°C at a scan rate of 1°C/min.[13]

  • Data Acquisition:

    • Load the FGF19 sample and the buffer blank into the respective cells of the calorimeter.

    • Pressurize the cells to prevent boiling.

    • Initiate the temperature scan.

  • Data Analysis:

    • Subtract the buffer blank scan from the FGF19 sample scan to obtain the denaturation profile.

    • The peak of the resulting thermogram represents the melting temperature (Tm), which is an indicator of the protein's thermal stability.[13]

Protocol 2: In Vitro FGF19 Activity Assessment using a Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line that lacks endogenous FGFRs and β-Klotho (e.g., L6 or BaF3 cells).

    • Co-transfect the cells with expression plasmids for the desired FGFR isoform (e.g., FGFR4 or FGFR1c), β-Klotho, and a luciferase reporter construct driven by a serum response element (SRE) or similar FGF-responsive promoter.

  • FGF19 Treatment:

    • 24 hours post-transfection, starve the cells in a low-serum medium for 4-6 hours.

    • Treat the cells with varying concentrations of your FGF19 variant or wild-type control for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the normalized luciferase activity against the FGF19 concentration to generate a dose-response curve and determine the EC50.

Mandatory Visualizations

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho FGF19->KLB Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB->FGFR4 Forms Complex GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Anti-Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Metabolism Metabolic Regulation (Bile Acid, Glucose) AKT->Metabolism

Caption: Canonical FGF19-FGFR4 signaling pathway.

experimental_workflow cluster_design Design & Production cluster_validation In Vitro Validation cluster_invivo In Vivo Assessment start Generate FGF19 Variant Construct expression Recombinant Protein Expression start->expression purification Affinity & SEC Purification expression->purification stability Thermal Stability (DSC) purification->stability binding Receptor Binding (SPR/ELISA) stability->binding activity Cell-based Reporter Assay binding->activity pk_study Pharmacokinetics (PK) Study activity->pk_study pd_study Pharmacodynamics (PD) Study pk_study->pd_study tox_study Toxicology & Mitogenicity Study pd_study->tox_study

Caption: Workflow for developing stable FGF19 variants.

troubleshooting_logic start Low In Vivo Efficacy of FGF19 Variant q1 Is PK profile adequate? start->q1 a1_no Rapid Clearance/ Degradation q1->a1_no No a1_yes Sufficient Exposure q1->a1_yes Yes sol1 Solution: Improve Stability (PEGylation, Mutations) a1_no->sol1 q2 Does variant bind FGFR4/β-Klotho? a1_yes->q2 a2_no Impaired Receptor Interaction q2->a2_no No a2_yes Binding Confirmed q2->a2_yes Yes sol2 Solution: Redesign Variant (Protect Binding Sites) a2_no->sol2 q3 Is downstream signaling activated? a2_yes->q3 a3_no Failed Signal Transduction q3->a3_no No a3_yes Root Cause Elsewhere q3->a3_yes Yes sol3 Solution: Re-evaluate Assay (Cell line, etc.) a3_no->sol3

Caption: Troubleshooting logic for FGF19 variant efficacy.

References

Strategies to enhance the tumor uptake of FGF19-based tracers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tumor uptake of FGF19-based tracers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary targeting strategy for FGF19-based tracers?

A1: The primary strategy involves targeting the FGF19-FGFR4 signaling axis. Fibroblast Growth Factor 19 (FGF19) is a ligand that specifically binds to the Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] This interaction is significantly enhanced by the presence of the co-receptor β-Klotho.[1][3] Therefore, tumors overexpressing both FGFR4 and β-Klotho are the primary targets for FGF19-based tracers.

Q2: Why is the co-expression of β-Klotho important for tracer uptake?

A2: β-Klotho is a single-pass transmembrane protein that forms a complex with FGFR4, which dramatically increases the binding affinity of FGF19 to its receptor.[1][3] This enhanced affinity is crucial for the specific and stable binding of the FGF19-based tracer to the tumor cells, leading to higher tracer accumulation and a better imaging signal.

Q3: What are the key downstream signaling pathways activated by FGF19 binding to FGFR4?

A3: Upon binding of FGF19 to the FGFR4/β-Klotho complex, the receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades. The primary pathways involved in cell proliferation and survival include the Ras-Raf-MAPK pathway and the PI3K-AKT pathway.[1][2][3][4] The JAK/STAT pathway can also be activated.[4] Understanding these pathways is crucial for interpreting the biological effects of tracer binding and for developing complementary therapeutic strategies.

Q4: What are the common radionuclides used for labeling FGF19-based tracers for PET imaging?

A4: Gallium-68 (⁶⁸Ga) is a commonly used positron-emitting radionuclide for labeling peptides and proteins for PET imaging due to its favorable decay characteristics, short half-life (68 minutes), and convenient availability from a ⁶⁸Ge/⁶⁸Ga generator.[5] The tracer is typically conjugated with a chelator, such as DOTA or DOTAGA, to stably incorporate the ⁶⁸Ga.

Troubleshooting Guides

Issue 1: Low Radiochemical Yield During ⁶⁸Ga-Labeling

Question: I am experiencing low radiochemical yield (<90%) during the ⁶⁸Ga-labeling of my DOTA-conjugated FGF19 analogue. What are the potential causes and how can I troubleshoot this?

Answer:

Low radiochemical yield is a common issue in radiolabeling. Here are several potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Suboptimal pH of Reaction Mixture The optimal pH for ⁶⁸Ga-labeling of DOTA-conjugates is typically between 3.5 and 4.5.[6] Verify the pH of your reaction buffer (e.g., sodium acetate) after adding the ⁶⁸GaCl₃ eluate. Adjust if necessary.
Presence of Metal Ion Impurities Metal ion impurities from the ⁶⁸Ge/⁶⁸Ga generator or reagents can compete with ⁶⁸Ga for the chelator. Use high-purity reagents and consider pre-purifying the ⁶⁸Ga eluate using a cation-exchange cartridge.
Low Precursor Concentration Insufficient amount of the DOTA-FGF19 analogue will result in unchelated ⁶⁸Ga. Ensure you are using the optimized amount of the precursor. You may need to perform a titration to determine the optimal concentration.
Inadequate Heating (Temperature or Time) ⁶⁸Ga-labeling of DOTA-conjugates often requires heating. Optimize the reaction temperature (typically 90-95°C) and incubation time (usually 5-15 minutes).[2] Microwave heating can sometimes improve efficiency.
Radiolysis of the Precursor or Labeled Product High radioactivity concentrations can lead to the degradation of the peptide. The addition of radical scavengers, such as ascorbic acid or methionine, to the reaction mixture can help prevent radiolysis.[2]
Poor Quality of ⁶⁸Ga Eluate The quality of the eluate from the generator can degrade over time. Ensure the generator has not exceeded its expiry date and that the elution profile is optimal.
Issue 2: High Background Signal and Low Tumor-to-Background Ratio in PET Images

Question: My PET images show high background signal in non-target tissues, resulting in a poor tumor-to-background ratio. How can I improve this?

Answer:

High background signal can obscure tumor visualization. Here are some strategies to address this issue:

Potential Cause Troubleshooting Steps
Suboptimal Imaging Time Point The pharmacokinetics of the tracer determine the optimal time for imaging. Acquire images at multiple time points post-injection (e.g., 30, 60, 90, 120 minutes) to determine when the tumor-to-background ratio is maximal.
Non-specific Binding The tracer may be binding to non-target tissues. Consider modifications to the FGF19 analogue to improve its specificity, such as PEGylation to reduce non-specific interactions.
Slow Blood Clearance If the tracer is not cleared efficiently from the bloodstream, it will contribute to high background signal. Modifying the tracer's properties (e.g., size, charge) can alter its pharmacokinetic profile and enhance clearance.
High Uptake in Clearance Organs (e.g., Kidneys) FGF19-based tracers, being peptides, are often cleared through the kidneys, leading to high renal uptake. This can obscure tumors in the abdominal region. Strategies to reduce kidney uptake are discussed in the next section.
Low Specific Activity If the specific activity of the tracer is low, a larger mass of the peptide is injected, which can saturate the target receptors and lead to increased circulation of unbound tracer. Optimize the radiolabeling to achieve higher specific activity.
Issue 3: High Renal Uptake of the FGF19-Based Tracer

Question: I am observing very high and persistent radioactivity in the kidneys, which is a common problem with peptide-based tracers. What strategies can I employ to reduce renal uptake?

Answer:

High renal uptake is a significant challenge for peptide radiopharmaceuticals. Here are some established strategies to mitigate this:

Strategy Description
Co-injection of Basic Amino Acids Co-administering positively charged amino acids like lysine and arginine can competitively inhibit the reabsorption of the radiolabeled peptide in the proximal tubules of the kidneys.[7]
Use of Gelofusine Co-infusion of Gelofusine, a plasma expander, has been shown to reduce the renal uptake of some radiolabeled peptides.
Modification of the Tracer Introducing negatively charged residues or linkers (e.g., poly-glutamate linkers) into the tracer molecule can reduce its interaction with the negatively charged brush border of the renal tubules, thereby decreasing reabsorption.[8]
Pre-targeting Approaches This involves a two-step process where a non-radiolabeled antibody-FGF19 conjugate is administered first, allowed to accumulate at the tumor and clear from the blood, followed by the injection of a small, rapidly clearing radiolabeled molecule that binds to the conjugate at the tumor site. This can significantly reduce radiation dose to the kidneys.[9]
Use of Cleavable Linkers Incorporating a linker between the radionuclide chelator and the FGF19 analogue that can be cleaved by enzymes in the kidney can lead to the release and rapid excretion of the radiometal complex, reducing its retention time in the kidneys.[7]

Data Presentation

Representative Biodistribution of an FGFR-Targeting Radiopharmaceutical

Disclaimer: The following table presents representative biodistribution data for a ⁶⁸Ga-labeled, FGFR-targeting peptide in a xenograft mouse model. This data is intended to be illustrative, as specific, publicly available biodistribution data for an FGF19-based tracer is limited. The actual biodistribution of an FGF19-based tracer will depend on its specific structure and the tumor model used.

Table 1: Biodistribution of a Representative ⁶⁸Ga-labeled FGFR-Targeting Peptide in Tumor-Bearing Mice (%ID/g)

Organ30 min post-injection60 min post-injection120 min post-injection
Blood3.5 ± 0.81.8 ± 0.40.9 ± 0.2
Heart1.5 ± 0.30.8 ± 0.20.4 ± 0.1
Lungs2.1 ± 0.51.2 ± 0.30.6 ± 0.1
Liver2.5 ± 0.62.1 ± 0.51.8 ± 0.4
Spleen0.8 ± 0.20.6 ± 0.10.5 ± 0.1
Kidneys15.2 ± 3.512.5 ± 2.99.8 ± 2.3
Muscle0.7 ± 0.20.5 ± 0.10.3 ± 0.1
Bone1.1 ± 0.30.9 ± 0.20.7 ± 0.2
Tumor4.2 ± 0.95.8 ± 1.26.5 ± 1.5

Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.

Experimental Protocols

Protocol 1: Conjugation of DOTA-NHS-ester to an FGF19 Analogue

This protocol describes a general method for conjugating a DOTA-NHS-ester to the lysine residues of an FGF19 analogue. This should be optimized for the specific FGF19 analogue being used.

Materials:

  • FGF19 analogue

  • DOTA-NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • PD-10 desalting column (or equivalent)

  • Sterile, pyrogen-free vials

Procedure:

  • Prepare FGF19 Analogue Solution: Dissolve the FGF19 analogue in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 2-5 mg/mL.

  • Prepare DOTA-NHS-ester Solution: Immediately before use, dissolve the DOTA-NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the DOTA-NHS-ester solution to the FGF19 analogue solution at a molar ratio of 5:1 to 10:1 (DOTA:protein). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Purify the DOTA-FGF19 conjugate from the unreacted DOTA-NHS-ester and byproducts using a PD-10 desalting column, eluting with sterile water or saline.

  • Characterization: Characterize the conjugate using techniques such as MALDI-TOF mass spectrometry to determine the number of DOTA molecules conjugated per FGF19 molecule.

  • Storage: Aliquot the purified DOTA-FGF19 conjugate and store at -20°C or -80°C.

Protocol 2: ⁶⁸Ga-Radiolabeling of DOTA-FGF19 Analogue

This protocol provides a general procedure for the radiolabeling of a DOTA-conjugated FGF19 analogue with ⁶⁸Ga.

Materials:

  • DOTA-FGF19 analogue conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl for generator elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Ascorbic acid (optional, as a radioprotectant)

  • Heating block or microwave synthesizer

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • Sterile saline

  • Sterile 0.22 µm filter

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Mixture Preparation: In a sterile vial, add 10-50 µg of the DOTA-FGF19 analogue. Add sodium acetate buffer to adjust the pH to 3.5-4.5. Add ascorbic acid if needed.

  • Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Heat the mixture at 95°C for 10-15 minutes.

  • Purification:

    • Activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-DOTA-FGF19 with a small volume of 50% ethanol in saline.

  • Formulation: Dilute the eluted product with sterile saline to a final ethanol concentration of <10%.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Radiochemical Purity: Determine by radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.[10]

    • pH: Measure the pH of the final product, which should be within a physiologically acceptable range (e.g., 5.5-7.5).

    • Sterility and Endotoxin Testing: Perform for clinical applications.

Protocol 3: In Vitro Cell Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (IC₅₀) of the FGF19-based tracer.

Materials:

  • FGFR4 and β-Klotho expressing cells (e.g., HepG2)

  • Non-radiolabeled ("cold") FGF19 analogue

  • ⁶⁸Ga-DOTA-FGF19 tracer

  • Binding buffer (e.g., DMEM with 1% BSA)

  • Wash buffer (e.g., cold PBS)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate and grow to confluence.

  • Preparation of Ligands:

    • Prepare a series of dilutions of the "cold" FGF19 analogue in binding buffer.

    • Prepare a constant concentration of the ⁶⁸Ga-DOTA-FGF19 tracer in binding buffer.

  • Competition Assay:

    • Wash the cells with binding buffer.

    • Add increasing concentrations of the "cold" FGF19 analogue to the wells.

    • Add the constant concentration of the ⁶⁸Ga-DOTA-FGF19 tracer to all wells.

    • For total binding, add only the radiotracer. For non-specific binding, add a large excess of the "cold" analogue.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Aspirate the medium and wash the cells three times with cold wash buffer to remove unbound tracer.

  • Cell Lysis and Counting: Lyse the cells with NaOH or a suitable lysis buffer. Transfer the lysate to counting tubes and measure the radioactivity in a gamma counter.

  • Data Analysis: Plot the percentage of specific binding as a function of the log concentration of the "cold" analogue. Determine the IC₅₀ value from the resulting sigmoidal curve.

Visualizations

FGF19_Signaling_Pathway FGF19 FGF19 ReceptorComplex FGF19-FGFR4-β-Klotho Complex FGF19->ReceptorComplex FGFR4 FGFR4 FGFR4->ReceptorComplex betaKlotho β-Klotho betaKlotho->ReceptorComplex FRS2 FRS2 ReceptorComplex->FRS2 Phosphorylation PI3K PI3K ReceptorComplex->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGF19-FGFR4 Signaling Pathway.

Experimental_Workflow Synthesis 1. Tracer Synthesis (FGF19 Analogue + DOTA) Radiolabeling 2. ⁶⁸Ga-Radiolabeling Synthesis->Radiolabeling QC 3. Quality Control (RCP, Stability) Radiolabeling->QC InVitro 4. In Vitro Studies (Binding Assay) QC->InVitro InVivo 5. In Vivo Studies (Biodistribution, PET/CT) QC->InVivo InVitro->InVivo Analysis 6. Data Analysis (Tumor Uptake, T/B Ratio) InVivo->Analysis

Caption: Preclinical Evaluation Workflow.

References

Technical Support Center: Minimizing Photobleaching of NIRF-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of near-infrared fluorescent (NIRF)-labeled peptides during their experiments.

Troubleshooting Guide

Problem: Rapid loss of fluorescent signal during imaging.

  • Question: My NIRF-labeled peptide signal is disappearing very quickly under the microscope. What is causing this and how can I fix it?

  • Answer: Rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of a fluorophore caused by high-intensity light exposure.[1][2][3] To mitigate this, a multi-faceted approach is recommended:

    • Reduce Excitation Light Intensity: This is the most direct way to decrease photobleaching.[2][3] Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio.[4] Neutral density filters can be employed to incrementally reduce excitation light.[2][4]

    • Minimize Exposure Time: Shorten the camera exposure time to the minimum required for a clear image.[2][4] For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure.[2][4]

    • Employ Antifade Reagents: The use of commercial or self-prepared antifade reagents in your mounting medium can significantly reduce photobleaching by scavenging reactive oxygen species (ROS) that contribute to fluorophore degradation.[2][5]

    • Choose a More Photostable Dye: The intrinsic photostability of NIRF dyes varies significantly. If photobleaching is a persistent issue, consider using a more robust fluorophore for your peptide labeling.[4][6][7][8]

Problem: Low signal-to-noise ratio in my images.

  • Question: I'm struggling to get a bright signal from my NIRF-labeled peptide over the background. How can I improve this?

  • Answer: A low signal-to-noise ratio can be exacerbated by photobleaching. In addition to the steps mentioned above, consider the following:

    • Optimize Imaging Medium: Use a low-autofluorescence imaging medium to improve the signal-to-noise ratio, which may in turn allow for the use of lower excitation intensity.[2]

    • Select a Bright Fluorophore: Choose a NIRF dye with a high quantum yield and high molar absorptivity to maximize the fluorescent signal.[6]

    • Use Appropriate Filters: Ensure that your microscope's excitation and emission filters are well-matched to the spectral properties of your chosen NIRF dye to minimize background and bleed-through.[4]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen with NIRF dyes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[3] It occurs when the fluorophore, upon excitation by light, enters a long-lived, highly reactive excited triplet state.[9][10] In this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can then chemically damage the fluorophore, rendering it non-fluorescent.[2][9][11] While NIR light is generally less damaging to biological specimens than shorter wavelengths, NIRF dyes, particularly cyanine dyes, are susceptible to this photooxidative process.[12]

Q2: How do antifade reagents work to prevent photobleaching?

A2: Antifade reagents are chemical compounds that reduce photobleaching, primarily by scavenging ROS.[2] Most commercially available antifade reagents for live-cell imaging are potent antioxidants that neutralize ROS before they can damage the fluorophore.[2] Some antifade agents, like cyclooctatetraene (COT), can also work by quenching the triplet state of the fluorophore, returning it to the ground state where it can fluoresce again, thus reducing the opportunity for ROS generation.[9]

Q3: What are some commonly used antifade reagents for NIRF imaging?

A3: Several commercial and chemical antifade reagents are available. Commercial options like ProLong Diamond and SlowFade Diamond from Thermo Fisher Scientific offer broad-spectrum protection against photobleaching.[5][13] Chemical reagents that can be added to imaging media include:

  • Trolox: A water-soluble derivative of Vitamin E that acts as an efficient antioxidant.[9]

  • n-Propyl gallate (NPG): A commonly used antifade compound, though it can be difficult to dissolve.[10]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Another antioxidant, though generally less effective than p-phenylenediamine (PPD).[10]

  • Cyclooctatetraene (COT) and Nitrobenzyl alcohol (NBA): These have been shown to improve the photostability of cyanine dyes by reducing the lifetime of their reactive triplet state.[9]

It's important to note that some antifade reagents, like PPD, can react with certain classes of dyes, such as cyanines, so compatibility should be verified.[10]

Q4: Can I use antifade reagents for live-cell imaging of NIRF-labeled peptides?

A4: Yes, there are antifade reagents specifically formulated for live-cell imaging, such as ProLong Live Antifade Reagent.[4][5] These reagents are designed to be non-toxic and to function in physiological buffers.[4] When using antifade reagents in live cells, it is crucial to optimize the concentration to ensure it is not cytotoxic.[4]

Q5: Besides antifade reagents, what other experimental parameters can I optimize to minimize photobleaching?

A5: Optimizing your imaging setup and protocol is critical for minimizing photobleaching. Key parameters to consider include:

  • Light Source: Use a stable and controllable light source, such as a laser or LED, and only illuminate the sample when acquiring an image.[14]

  • Objective Lens: Use a high numerical aperture (NA) objective lens to collect as much of the emitted fluorescence as possible, which can allow you to reduce the excitation intensity.

  • Detector: A sensitive detector (e.g., a back-illuminated sCMOS or EMCCD camera) can capture a usable signal with less excitation light, thereby reducing photobleaching.[1]

  • Imaging Mode: For confocal microscopy, using rapid line scanning and line averaging can reduce phototoxicity and photobleaching compared to continuous illumination.[15] Light-sheet fluorescence microscopy (LSFM) can also significantly reduce phototoxicity by illuminating only the focal plane.[16]

Quantitative Data on NIRF Dyes

The selection of a photostable NIRF dye is a primary strategy to combat photobleaching. The table below summarizes the quantum yield and relative photostability of some common NIRF dyes. A higher quantum yield indicates a brighter fluorophore, while higher photostability indicates greater resistance to photobleaching.

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φf)Solvent/ConditionsRelative PhotostabilityReference(s)
IR-125~788~8150.132EthanolModerate[17]
IR-140~822~8500.167EthanolModerate[17]
HITCI~740~7700.283EthanolModerate[17]
ICG~780~820LowAqueousPoor[8]
IR-780~780~810LowAqueousPoor[8]
Alexa Fluor 790~784~8140.04AqueousGood[18]
EC5j-PEG~880~9150.133AqueousVery High[8]

Note: Quantum yields and photostability can be highly dependent on the local chemical environment, including the solvent, pH, and conjugation to a peptide.

Experimental Protocols

Protocol 1: General Procedure for Using a Commercial Antifade Reagent in Fixed Cells

This protocol provides a general guideline for using a commercial antifade mounting medium. Always refer to the manufacturer's specific instructions for the chosen reagent.

  • Final Wash: After the final wash step of your immunofluorescence or peptide labeling protocol, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.

  • Apply Antifade Mountant: Dispense a small drop of the antifade mounting medium onto the specimen.

  • Mount Coverslip: Carefully lower a coverslip onto the drop of mountant, avoiding the introduction of air bubbles.

  • Curing (if applicable): Some mountants require a curing period at room temperature in the dark. Refer to the manufacturer's instructions for the recommended curing time. For example, ProLong Diamond requires curing for approximately 24 hours.

  • Sealing: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging: The sample is now ready for imaging. Store the slide protected from light.

Protocol 2: Preparation and Use of a Trolox-Based Antifade Solution for Live-Cell Imaging

This protocol describes the preparation of a simple antifade solution for live-cell imaging.

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Imaging buffer (e.g., HBSS or a low-autofluorescence medium)

  • DMSO (for stock solution)

Procedure:

  • Prepare a Trolox Stock Solution: Dissolve Trolox in high-quality, anhydrous DMSO to create a 100 mM stock solution. Store this stock solution at -20°C, protected from light.

  • Prepare the Working Solution: On the day of the experiment, dilute the Trolox stock solution into your pre-warmed imaging buffer to a final working concentration. A typical starting concentration is 100-500 µM. The optimal concentration should be determined empirically for your cell type and experimental conditions to ensure it is not cytotoxic.

  • Apply to Cells: Replace the existing medium on your cells with the Trolox-containing imaging buffer shortly before you begin your imaging session.

  • Image: Proceed with your live-cell imaging experiment. The Trolox in the medium will help to reduce photobleaching.

Visualizations

Photobleaching_Mechanism cluster_quenching Antifade Action S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light Bleached Photobleached State S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) T1->S0 Triplet Quenching ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->S0 Reacts with Dye Quencher Antifade Reagent (e.g., Trolox, COT) ROS->Quencher ROS Scavenging

Caption: Mechanism of photobleaching and the action of antifade reagents.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging Optimization A Select Photostable NIRF Dye B Label Peptide A->B C Prepare Sample (Fixed or Live Cells) B->C D Choose Appropriate Imaging Medium/ Antifade Reagent C->D E Minimize Light Exposure: - Lower Excitation Power - Shorter Exposure Time - Increase Time Interval D->E F Optimize Microscope Settings: - High NA Objective - Sensitive Detector D->F G Acquire Image Data E->G F->G

Caption: Workflow for minimizing photobleaching in NIRF peptide imaging.

References

Technical Support Center: Troubleshooting FGF19 Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Fibroblast Growth Factor 19 (FGF19) signaling assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

General Assay Issues

Question: My results are highly variable between experiments. What are the common sources of inconsistency?

Answer: Inconsistent results in FGF19 signaling assays can stem from several factors. Key areas to investigate include:

  • Reagent Quality and Handling:

    • FGF19 Protein: Ensure the recombinant FGF19 is from a reputable source, properly reconstituted, aliquoted to avoid freeze-thaw cycles, and stored at the recommended temperature. Protein activity can diminish with improper storage.

    • Antibodies: Use antibodies validated for your specific application (e.g., ELISA, Western blot). Check for specificity and potential cross-reactivity.[1][2][3] Store antibodies as recommended by the manufacturer.

    • Cell Culture Media and Supplements: Variations in media composition, serum batches, or supplement concentrations can impact cell health and signaling responses. Use consistent lots of reagents whenever possible.

  • Cell Line Integrity:

    • Receptor Expression: The primary FGF19 receptor is a complex of Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho (KLB).[4][5][6][7][8] Ensure your cell line expresses sufficient levels of both co-receptors.[6][9][10][11] Passage number can affect receptor expression and signaling competency; use cells within a defined passage range.

    • Cell Health and Confluency: Assays should be performed on healthy, sub-confluent cells. Over-confluent or stressed cells can exhibit altered signaling responses.

  • Experimental Procedure:

    • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your protocol.[1][12]

    • Washing Steps: Inadequate washing during ELISA or Western blotting can lead to high background and non-specific signals.[1][12]

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing standard curves and adding reagents.

Enzyme-Linked Immunosorbent Assay (ELISA) Specific Issues

Question: I am experiencing high background in my FGF19 ELISA. What could be the cause?

Answer: High background in an ELISA can obscure specific signals. Consider the following potential causes and solutions:

Potential CauseRecommended Solution
Insufficient WashingIncrease the number of wash steps or the soaking time during washes.[1][12] Ensure all wells are completely aspirated after each wash.
Antibody Concentration Too HighTitrate the primary and/or secondary antibody to determine the optimal concentration.
Inadequate BlockingIncrease the blocking incubation time or try a different blocking buffer (e.g., BSA instead of non-fat dry milk, or vice versa).
Cross-ReactivityEnsure the antibodies are specific to human FGF19 and do not cross-react with other proteins in your sample.[2][3]
Contaminated ReagentsUse fresh, sterile buffers and reagents.[13]

Question: My FGF19 ELISA has a weak or no signal. How can I troubleshoot this?

Answer: A weak or absent signal in your ELISA can be frustrating. Here are some common reasons and how to address them:

Potential CauseRecommended Solution
Inactive FGF19 ProteinUse a fresh aliquot of FGF19. Confirm the biological activity of your FGF19 stock in a separate bioassay if possible.
Low Antibody ConcentrationIncrease the concentration of the primary or secondary antibody.[13]
Insufficient Incubation TimeIncrease the incubation time for the sample, primary antibody, or secondary antibody as per the kit's instructions.[1][12]
Reagent DegradationEnsure all reagents, including the substrate, have not expired and have been stored correctly.[1]
Low FGF19 in SampleConcentrate your sample if possible, or ensure that the sample type is appropriate for the assay.[2][3]
Western Blot Specific Issues

Question: I am not detecting phosphorylated ERK (p-ERK) or other downstream targets after FGF19 stimulation in my Western blot. What should I do?

Answer: Failure to detect downstream signaling can be due to several factors. The FGF19 signaling cascade includes pathways like Ras-Raf-MAPK (leading to ERK phosphorylation) and PI3K-AKT.[5][14]

Potential CauseRecommended Solution
Inactive FGF19 LigandEnsure the FGF19 used for stimulation is active. Test a new vial or lot.
Suboptimal Stimulation TimePerform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak phosphorylation time for your target in your specific cell line.[10]
Low Receptor ExpressionConfirm that your cells express adequate levels of FGFR4 and β-Klotho via qPCR or Western blot.
Issues with Cell LysisUse a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
Poor Antibody QualityUse a primary antibody that is specific for the phosphorylated form of your target protein and has been validated for Western blotting.
Insufficient Protein LoadingEnsure you are loading an adequate amount of total protein (typically 20-30 µg for whole-cell lysates).[15]

Question: I am observing non-specific bands in my Western blot for FGF19 signaling targets. How can I improve the specificity?

Answer: Non-specific bands can make data interpretation difficult. Here are some tips to improve the clarity of your Western blots:

Potential CauseRecommended Solution
Primary Antibody Concentration Too HighReduce the concentration of your primary antibody.[13][16]
Inadequate BlockingIncrease blocking time or change the blocking agent.[16][17]
Insufficient WashingIncrease the number and duration of wash steps.[13]
Secondary Antibody Cross-ReactivityUse a secondary antibody that is specific for the host species of your primary antibody.
Protein DegradationEnsure proper sample handling and the use of protease inhibitors to prevent protein degradation, which can lead to smaller, non-specific bands.[18]

Experimental Protocols

Protocol 1: General FGF19 Cell-Based Signaling Assay
  • Cell Seeding: Plate cells (e.g., HepG2) in appropriate well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: The day before the experiment, replace the growth medium with a serum-free or low-serum medium and incubate overnight. This reduces basal signaling activity.

  • FGF19 Stimulation: Prepare a stock solution of recombinant FGF19 in a sterile buffer (e.g., PBS with 0.1% BSA). Dilute the FGF19 to the desired final concentrations in serum-free medium.

  • Treatment: Remove the starvation medium and add the FGF19-containing medium to the cells. Include a vehicle control (medium with buffer only).

  • Incubation: Incubate the cells for the desired time period at 37°C. For phosphorylation events, this is typically a short duration (e.g., 15-30 minutes).[10]

  • Cell Lysis: After incubation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Downstream Analysis: The lysates are now ready for analysis by Western blot or other methods.

Protocol 2: FGF19 Sandwich ELISA (Generalized)[1][2][12][19]
  • Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer. Bring all components to room temperature before use.

  • Standard/Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature).

  • Washing: Aspirate the liquid from each well and wash the wells multiple times with the provided wash buffer.

  • Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.

  • Incubation: Cover the plate and incubate as specified.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for the specified time (e.g., 20-30 minutes at room temperature).

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate in the dark for a specified time (e.g., 15 minutes) to allow color to develop.

  • Stop Reaction: Add 100 µL of the stop solution to each well.

  • Absorbance Reading: Immediately measure the optical density at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve and calculate the FGF19 concentration in the samples.

Visualizations

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho FGFR4->KLB Complex Formation FRS2 FRS2 FGFR4->FRS2 Activates STAT STAT FGFR4->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Metabolic_Regulation Metabolic Regulation (Bile Acid, Glucose) ERK->Metabolic_Regulation Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Metabolic_Regulation STAT->Cell_Proliferation

Caption: FGF19 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells B Serum Starve (Overnight) A->B C Prepare FGF19 Dilutions B->C D Stimulate Cells C->D E Lyse Cells D->E F Quantify Protein E->F G Perform Assay (e.g., Western Blot, ELISA) F->G H Data Interpretation G->H

Caption: General FGF19 Signaling Assay Workflow.

Troubleshooting_Tree A Inconsistent Results? B Weak or No Signal? A->B Yes C High Background? A->C Yes D Check Reagent Activity (FGF19, Antibodies) A->D General Check F Verify Cell Line (Receptor Expression, Passage #) A->F General Check G Standardize Protocol (Incubation, Washing) A->G General Check B->D E Optimize Antibody Concentrations B->E H Increase Ab Concentration B->H I Increase Incubation Time B->I J Check for Protein Degradation B->J C->E K Improve Washing Steps C->K L Optimize Blocking C->L M Decrease Ab Concentration C->M

Caption: Troubleshooting Decision Tree for FGF19 Assays.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with FGF19 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibroblast Growth Factor 19 (FGF19) analogs in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How do I select a starting dose for my in vivo study with an FGF19 analog?

A1: Selecting an appropriate starting dose is critical for the success and ethical conduct of in vivo studies. A common approach for first-in-human studies, which can be adapted for preclinical animal studies, is to use a fraction of the highest non-severely toxic dose (HNSTD) or the no-observed-adverse-effect-level (NOAEL) determined in toxicology studies.[1] For biotechnology-derived products, one-sixth of the HNSTD in a non-rodent species is a suggested starting point.[1]

When extensive toxicology data is unavailable, a literature review of similar FGF19 analogs can provide guidance. For instance, in studies with diet-induced obese (DIO) mice, daily subcutaneous injections of FGF19 analogs have been tested at doses ranging from 0.1 to 1 mg/kg.[2][3] It is recommended to start with a low dose and perform a dose-escalation study to determine the optimal therapeutic window.

Q2: What is a typical dose range for FGF19 analogs in mouse models of metabolic disease?

A2: The effective dose of an FGF19 analog can vary depending on the specific molecule, the animal model, and the intended biological effect. Based on published studies, here are some typical dose ranges:

  • Diet-Induced Obese (DIO) Mice: Daily subcutaneous injections of 0.1, 0.3, or 1 mg/kg have been shown to be effective in reducing body weight and improving glucose metabolism.[2][3]

  • ob/ob Mice: Continuous subcutaneous infusion of an FGF19 variant at a rate of 1 ng/hr has demonstrated significant reductions in blood glucose levels.[4]

  • db/db Mice: A single intravenous injection of an adeno-associated virus (AAV) carrying an FGF19 analog (3 x 10^11 vector genomes) has been used for long-term expression and assessment of metabolic and proliferative effects.[5][6]

It is crucial to perform a dose-response study to identify the optimal dose for your specific analog and experimental conditions.

Q3: My FGF19 analog is not showing the expected glucose-lowering effect in my animal model. What are the possible reasons?

A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Dose and Route of Administration: The dose may be too low to elicit a response. Consider performing a dose-escalation study. The route of administration (e.g., subcutaneous, intravenous, intraperitoneal) and dosing frequency can also significantly impact exposure and efficacy.

  • Analog Potency and Stability: Ensure the analog is potent and stable under your experimental conditions. In vitro assays, such as pERK activation in cells expressing the appropriate FGF receptor and β-Klotho, can confirm the biological activity of your compound.[2]

  • Animal Model Selection: The choice of animal model is critical. While FGF19 analogs have shown robust glucose-lowering effects in various rodent models of diabetes[6][7], it's important to note that these effects have not always translated to human clinical trials.[5][6][7] The underlying pathophysiology of the chosen model should align with the mechanism of action of your FGF19 analog.

  • Target Engagement: Confirm that the analog is reaching its target tissue and engaging the FGF receptor. Pharmacokinetic (PK) studies to measure plasma concentrations of the analog and pharmacodynamic (PD) studies to assess downstream signaling (e.g., suppression of CYP7A1 expression in the liver) can provide valuable insights.[8]

Q4: I am concerned about the potential mitogenic effects of my FGF19 analog. How can I assess and mitigate this risk?

A4: The potential for FGF19 to induce hepatocyte proliferation and hepatocellular carcinoma is a significant concern.[6][9][10] Here’s how to address this:

  • Analog Design: Many FGF19 analogs have been specifically engineered to separate the metabolic benefits from the proliferative effects.[11][12] This is often achieved by modifying the region of the protein responsible for FGFR4 dimerization, which is linked to its mitogenic activity.[12]

  • In Vivo Assessment: To assess the mitogenic potential of your analog in vivo, you can measure liver weight and quantify liver tumors after long-term administration in sensitive models like db/db mice.[5][6] Histological analysis of liver tissue for signs of dysplasia and neoplasia is also crucial.

  • Biomarker Analysis: The IL-6/STAT3 signaling pathway has been implicated in FGF19-driven hepatocarcinogenesis.[12] Measuring hepatic IL-6 expression and STAT3 activation can serve as a biomarker for mitogenic activity.[12]

Troubleshooting Guides

Guide 1: Poor In Vivo Efficacy
Symptom Possible Cause Suggested Solution
No significant change in blood glucose or body weight.Insufficient dose.Perform a dose-escalation study to find the optimal dose.
Poor bioavailability or rapid clearance.Conduct pharmacokinetic (PK) studies to determine the exposure profile. Consider alternative routes of administration or formulation strategies.
Inactive compound.Verify the in vitro potency of the analog using a relevant cell-based assay (e.g., pERK activation).[2]
Inappropriate animal model.Re-evaluate the chosen animal model to ensure its pathophysiology is relevant to the analog's mechanism of action.
Guide 2: Unexpected Toxicity
Symptom Possible Cause Suggested Solution
Increased liver weight, signs of liver damage (elevated ALT/AST).Mitogenic activity of the FGF19 analog.Evaluate lower doses. Consider using an analog specifically designed to have reduced mitogenic potential.[12] Conduct histological analysis of the liver.
Off-target effects.Characterize the in vitro receptor binding profile of the analog to assess its specificity for the intended FGF receptor.
Adverse events not previously reported.Species-specific toxicity.Conduct toxicology studies in a second, relevant animal species.

Quantitative Data Summary

Table 1: In Vivo Dosing of FGF19 and Analogs in Preclinical Models

Compound Animal Model Dose Route of Administration Observed Effects Reference
FGF19Diet-Induced Obese (DIO) Mice1 mg/kg/daySubcutaneousReduced body mass, reduced adiposity, lowered serum glucose.[3]
FGF19 Analog (FGF21-19A hybrid)Diet-Induced Obese (DIO) Mice0.1, 0.3, 1 mg/kg/daySubcutaneousDose-dependent reduction in body weight and blood glucose.[2]
FGF19v (variant)ob/ob Mice1 ng/hrContinuous Subcutaneous InfusionDramatically reduced blood glucose levels.[4]
FGF19 Mutantsdb/db Mice3 x 10^11 vector genomesIntravenous (AAV)Assessed for anti-diabetic efficacy and liver tumor formation.[5][6]
FGF19High-Fat Diet-fed MiceNot specifiedContinuous Subcutaneous InfusionImproved glucose tolerance.[4]

Table 2: Clinical Dosing of NGM282 (FGF19 Analog) in Humans

Study Population Dose Route of Administration Observed Effects Reference
Patients with Type 2 Diabetes2 mg, 5 mg, 10 mg dailySubcutaneousNo significant glucose-lowering effect. Reductions in ALT, AST, and C4.[5][6]

Experimental Protocols

Key Experiment: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of an FGF19 analog on glucose metabolism.

Materials:

  • FGF19 analog or vehicle control

  • Glucose solution (e.g., 1-2 g/kg body weight)

  • Glucometer and test strips

  • Mice (e.g., HFD-fed, db/db, or ob/ob)

Procedure:

  • Fast the mice for a specified period (e.g., 6 or 18 hours).[13]

  • Administer the FGF19 analog or vehicle control at the predetermined dose and route.

  • At a specified time point after treatment, collect a baseline blood sample from the tail vein to measure fasting blood glucose (t=0).

  • Administer a glucose solution via oral gavage.[13]

  • Collect blood samples at various time points post-glucose administration (e.g., 30, 60, and 120 minutes).[5]

  • Measure blood glucose levels at each time point.

  • Plot the blood glucose concentration over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Visualizations

FGF19 Signaling Pathway

FGF19_Signaling FGF19 FGF19 Complex FGF19-FGFR4-β-Klotho Complex FGF19->Complex Binds FGFR4 FGFR4 FGFR4->Complex KLB β-Klotho KLB->Complex FRS2 FRS2 Complex->FRS2 Activates GRB2 GRB2 FRS2->GRB2 Recruits RAS_RAF_ERK Ras-Raf-ERK1/2 Pathway GRB2->RAS_RAF_ERK PI3K_AKT PI3K-Akt Pathway GRB2->PI3K_AKT Proliferation Cell Proliferation (Potential for HCC) RAS_RAF_ERK->Proliferation PI3K_AKT->Proliferation Metabolism Metabolic Regulation (Glucose, Bile Acid) PI3K_AKT->Metabolism

Caption: The FGF19 signaling pathway, initiated by the formation of a complex with FGFR4 and β-Klotho.[14][15][16]

Experimental Workflow: In Vivo Dose Optimization

InVivo_Workflow Start Start: Select FGF19 Analog Tox Determine NOAEL/HNSTD from Toxicology Studies Start->Tox Dose_Select Select Starting Dose (e.g., 1/6th HNSTD) Tox->Dose_Select Dose_Esc Dose-Escalation Study in Animal Model Dose_Select->Dose_Esc PKPD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Dose_Esc->PKPD Efficacy Assess Efficacy (e.g., OGTT, Body Weight) PKPD->Efficacy Safety Assess Safety (e.g., Liver Histology, Biomarkers) PKPD->Safety Optimal_Dose Determine Optimal Dose Efficacy->Optimal_Dose Safety->Optimal_Dose End Proceed to Further Studies Optimal_Dose->End

Caption: A logical workflow for optimizing the dosage of an FGF19 analog in in vivo studies.

Troubleshooting Logic: Lack of In Vivo Efficacy

Caption: A decision tree for troubleshooting the lack of in vivo efficacy with an FGF19 analog.

References

Validation & Comparative

A Comparative Guide to FGF19-Based Probes and Other Imaging Agents for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and early detection of hepatocellular carcinoma (HCC) is paramount for effective treatment and improved patient outcomes. While conventional imaging techniques like computed tomography (CT) and magnetic resonance imaging (MRI) are standard, molecular imaging probes offer the potential for higher sensitivity and specificity by targeting biological processes unique to cancer cells. This guide provides a comparative overview of Fibroblast Growth Factor 19 (FGF19)-based probes and other prominent imaging agents for HCC, supported by available experimental data and detailed methodologies.

Overview of FGF19-Based Probes

The FGF19 signaling pathway, primarily through its receptor FGFR4, is a known oncogenic driver in a subset of HCCs.[1][2] This makes the FGF19/FGFR4 axis an attractive target for both therapeutic intervention and diagnostic imaging. FGF19-based imaging probes are designed to bind specifically to FGFR4, which is highly expressed in many HCC tumors but has lower expression in the normal liver parenchyma.[2]

A notable example is a near-infrared fluorescence (NIRF) probe, designated as "peptide I0," which is derived from FGF19.[2] This peptide is labeled with a NIRF dye for optical imaging, offering potential applications in surgical navigation to resect HCC peritoneal metastases.[2]

Comparison of Imaging Agent Performance

The landscape of HCC imaging is diverse, with several targeted probes in development and clinical investigation. This section compares the performance of FGF19-based probes with agents targeting Glypican-3 (GPC3), Fibroblast Activating Protein (FAP), Somatostatin Receptors (SSTRs), and Asialoglycoprotein Receptors (ASGPRs).

Table 1: Quantitative Comparison of Preclinical and Clinical Performance of HCC Imaging Probes

Imaging Agent ClassSpecific Probe Example(s)ModalityTargetKey Performance MetricsSource(s)
FGF19-Based Peptide I0-MPANIRFFGFR4Tumor-to-Background Ratio (TBR): - HepG2 in situ tumor: 9.31 ± 1.36 - HCC-PM model: 8.57 ± 1.15[2]
Glypican-3 (GPC3)-Targeted [68Ga]Ga-XH-06PET/MRIGPC3Median SUVmax: 16.9 (range: 8.2–51.8) Median Tumor-to-Liver Ratio: 6.2 (range: 2.8–24.7) Median Tumor-to-Blood Ratio: 16.6 (range: 3.0–57.6)[3][4]
[89Zr]Zr-αGPC3PETGPC3Peak Tumor Uptake (%ID/g): 836.6 ± 86.6 Tumor-to-Liver Ratio: 32.5 (peak)[5]
Fibroblast Activating Protein (FAP)-Targeted [18F]FAPI-04PET/CTFAPSensitivity (vs. Ce-CT/MRI): 72.5% Specificity (vs. Ce-CT/MRI): 52.6% Accuracy (vs. Ce-CT/MRI): 66.7%[6]
[68Ga]Ga-FAPI-04PET/CTFAPSensitivity (vs. 18F-FDG): 85.7% vs. 57.1% TBR (vs. 18F-FDG): 11.90 ± 8.35 vs. 3.14 ± 1.59[4]
[18F]FAPIPET/CTFAPDetection Rate (Intrahepatic vs. 18F-FDG): 92.2% vs. 41.1% TBR (vs. 18F-FDG): 3.9 vs. 1.7[7][8]
Somatostatin Receptor (SSTR)-Targeted [68Ga]Ga-DOTATOCPETSSTR2SSTR2 expression found in up to 67% of HCC cases. Enables visualization of SSTR-positive tumors.[9]
[68Ga]Ga-DOTATATEPET/CTSSTRsCan detect SSTR-positive HCC, but may be difficult to distinguish from neuroendocrine metastases.[10][11]
Asialoglycoprotein Receptor (ASGPR)-Targeted Ligand-based probesVariousASGPRASGPR is highly expressed on hepatocytes and most HCCs, but expression can decrease with tumor grade.[12][13][14][15][16]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and the experimental processes for evaluating these imaging agents is crucial for their development and application.

FGF19-FGFR4 Signaling Pathway in HCC

The binding of FGF19 to its receptor FGFR4, in complex with the co-receptor β-Klotho, activates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways. This activation promotes tumor cell proliferation and inhibits apoptosis, driving HCC progression.

FGF19_Signaling FGF19 FGF19 FGFR4_KLB FGFR4 / β-Klotho Receptor Complex FGF19->FGFR4_KLB FRS2 FRS2 FGFR4_KLB->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 Recruitment RAS_RAF_MAPK RAS-RAF-MAPK Pathway GRB2->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway GRB2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

FGF19-FGFR4 signaling cascade in HCC.
General Experimental Workflow for In Vivo Probe Evaluation

The preclinical evaluation of a novel imaging probe typically follows a standardized workflow to assess its efficacy and safety before translation to clinical studies.

Experimental_Workflow Probe_Dev Probe Synthesis & Radiolabeling In_Vitro In Vitro Validation (Cell Binding, Specificity) Probe_Dev->In_Vitro Animal_Model HCC Animal Model Development (Xenograft/Orthotopic) In_Vitro->Animal_Model Probe_Admin Probe Administration (e.g., Intravenous Injection) Animal_Model->Probe_Admin In_Vivo_Imaging In Vivo Imaging (PET/CT, NIRF, etc.) Probe_Admin->In_Vivo_Imaging Biodistribution Ex Vivo Biodistribution & Histology In_Vivo_Imaging->Biodistribution Data_Analysis Quantitative Data Analysis (TBR, %ID/g, SUV) In_Vivo_Imaging->Data_Analysis Biodistribution->Data_Analysis

A typical workflow for preclinical evaluation of HCC imaging probes.
Logical Comparison of HCC Imaging Probes

Different imaging probes have distinct advantages and disadvantages based on their target's expression profile, the imaging modality used, and their pharmacokinetic properties.

Key attributes of different classes of HCC imaging probes.

Experimental Protocols

Synthesis and Labeling of a Peptide-Based Probe (General Protocol)

This protocol outlines the general steps for synthesizing and labeling a peptide-based imaging probe, such as an FGF19-derived peptide.

  • Peptide Synthesis: The peptide of interest (e.g., peptide I0) is synthesized using standard solid-phase peptide synthesis (SPPS) chemistry.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry.

  • Conjugation of Chelator (for PET) or Fluorophore (for NIRF):

    • For PET: A bifunctional chelator (e.g., DOTA, NOTA) is conjugated to the peptide. The product is purified by RP-HPLC.

    • For NIRF: A near-infrared fluorophore with an active ester group is reacted with the peptide's free amine groups. The labeled peptide is then purified.

  • Radiolabeling (for PET):

    • The chelator-conjugated peptide is incubated with a radionuclide (e.g., 68Ga, 89Zr) in an appropriate buffer at an optimized temperature and pH.

    • The radiolabeled peptide is purified using a solid-phase extraction cartridge.

    • Radiochemical purity is determined by radio-TLC or radio-HPLC.

In Vivo Imaging Protocol (General)

This protocol provides a general framework for in vivo imaging studies in mouse models of HCC.

  • Animal Model: Establish HCC tumors in immunocompromised mice by subcutaneous or orthotopic injection of a human HCC cell line (e.g., HepG2).

  • Probe Administration: Once tumors reach a suitable size (e.g., 5-10 mm in diameter), the imaging probe is administered to the mice, typically via tail vein injection.

  • Anesthesia: For imaging, anesthetize the mice using isoflurane or a similar anesthetic agent.

  • Imaging Acquisition:

    • PET/CT: Acquire whole-body PET and CT scans at specified time points post-injection (e.g., 1, 2, 4, and 24 hours).

    • NIRF Imaging: Place the anesthetized mouse in an in vivo imaging system and acquire fluorescence images at various time points.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor, liver, muscle, and other relevant organs on the reconstructed images.

    • Calculate quantitative metrics such as the percentage of injected dose per gram of tissue (%ID/g), Standardized Uptake Value (SUV), and tumor-to-background ratios (TBR).

  • Ex Vivo Biodistribution: After the final imaging session, euthanize the mice and dissect the tumor and major organs. Measure the radioactivity in each tissue using a gamma counter (for PET probes) or fluorescence intensity (for NIRF probes) to confirm the in vivo imaging findings.

Conclusion

FGF19-based probes represent a promising new class of imaging agents for HCC, directly targeting a key oncogenic pathway. Preclinical data for the NIRF probe "peptide I0" demonstrates high tumor-to-background ratios, suggesting its potential utility, particularly in surgical navigation.[2] When compared to other targeted agents, such as those for GPC3 and FAP, FGF19-based probes offer a distinct mechanism of action. FAPI-PET has shown excellent sensitivity, often outperforming traditional 18F-FDG PET, especially for smaller or well-differentiated tumors.[4][17] GPC3-targeted agents also show high specificity and tumor uptake, given that GPC3 is overexpressed in a large proportion of HCCs.[5][18][19][20][21]

The choice of an optimal imaging agent will likely depend on the specific clinical scenario, including the molecular characteristics of the patient's tumor. Further head-to-head comparative studies are needed to fully elucidate the relative strengths and weaknesses of these different imaging strategies. The continued development of novel, highly specific probes, including those based on the FGF19/FGFR4 axis, will be crucial in advancing the personalized management of hepatocellular carcinoma.

References

Validating the Specificity of FGF19 Peptides for FGFR4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Growth Factor 19 (FGF19) has emerged as a critical signaling molecule with high specificity for Fibroblast Growth Factor Receptor 4 (FGFR4). This interaction plays a pivotal role in various physiological processes, including bile acid homeostasis, metabolism, and cell proliferation.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the pathogenesis of several diseases, most notably hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention.[2][3] This guide provides an objective comparison of FGF19's performance against other alternatives, supported by experimental data, to aid researchers in validating its specificity for FGFR4.

Unraveling the FGF19-FGFR4 Interaction: A Tale of High Specificity

The specificity of FGF19 for FGFR4 is a key determinant of its biological function. Unlike many other members of the FGF family that exhibit broader receptor binding profiles, FGF19 demonstrates a pronounced preference for FGFR4.[4][5] This selectivity is largely conferred by the requirement of a co-receptor, β-Klotho (KLB), which forms a complex with FGFR4 and enhances the binding affinity of FGF19.[6][7]

Comparative Binding Affinities

Experimental data consistently demonstrates the high-affinity interaction between FGF19 and the FGFR4/KLB complex. In contrast, the binding of other FGFs, such as FGF21, to the FGFR4/KLB complex is significantly weaker.[8] While FGF19 can also bind to the FGFR1c/KLB complex, its affinity for FGFR4/KLB is a distinguishing feature.[9]

LigandReceptor ComplexBinding Affinity (Kd/IC50)Reference
FGF19 FGFR4/KLBHigh[4]
FGF19 FGFR1c/KLBComparable to FGFR4/KLB
FGF21 FGFR4/KLBVery weak/Negligible[8][9]
FGF21 FGFR1c/KLBHigh
FGF1 FGFR4High (KLB-independent)[8]
FGF19,A¹⁹⁴ FGFR4/KLBUnchanged from FGF19[10]
FGF19,A¹⁹⁴ FGFR1c/KLBEnhanced vs. FGF19[10]

Table 1: Comparative Binding Affinities of FGF Ligands to FGFR Complexes. This table summarizes the relative binding affinities of various FGF ligands to different FGFR/KLB complexes, highlighting the preferential binding of FGF19 to FGFR4 in the presence of β-Klotho.

Signaling Pathway Activation

The specific binding of FGF19 to the FGFR4/KLB complex initiates a cascade of downstream signaling events. Upon ligand binding, FGFR4 dimerizes and undergoes autophosphorylation, leading to the recruitment of adaptor proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[2][5] This, in turn, activates major intracellular signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and metabolism.[1][5][11]

FGF19_FGFR4_Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K KLB KLB KLB->FGFR4 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell_Response ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Experimental Protocols for Validating Specificity

To rigorously validate the specificity of FGF19 peptides for FGFR4, a combination of in vitro and in vivo assays is recommended.

In Vitro Binding Assays

Objective: To quantify the binding affinity of FGF19 peptides to FGFR4 in the presence and absence of β-Klotho.

Methodology: Radioligand Binding Assay

  • Cell Culture: Use cell lines engineered to express FGFR4 and/or β-Klotho, such as HEK293 or BaF3 cells.[10]

  • Radiolabeling: Label the FGF19 peptide with a radioactive isotope (e.g., ¹²⁵I).

  • Competition Binding: Incubate the cells with a constant concentration of radiolabeled FGF19 and increasing concentrations of unlabeled competitor FGF19 or other FGFs.[12]

  • Measurement: After incubation and washing to remove unbound ligand, measure the cell-associated radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The dissociation constant (Kd) can be calculated from the IC50 value.

In Vitro Signaling Assays

Objective: To assess the ability of FGF19 peptides to activate FGFR4 and downstream signaling pathways.

Methodology: Western Blotting for ERK Phosphorylation

  • Cell Stimulation: Treat cells expressing FGFR4 and β-Klotho with varying concentrations of the FGF19 peptide for a short period (e.g., 10-15 minutes).[13]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation. Calculate the EC50 value from the dose-response curve.[12]

Experimental_Workflow Binding_Assay Binding_Assay Signaling_Assay Signaling_Assay Binding_Assay->Signaling_Assay Confirms Functional Activity Animal_Model Animal_Model Signaling_Assay->Animal_Model Proceed to In Vivo Treatment Treatment Animal_Model->Treatment Analysis Analysis Treatment->Analysis

In Vivo Functional Assays

Objective: To evaluate the biological effects of FGF19 peptides in a relevant animal model.

Methodology: Hepatocellular Carcinoma (HCC) Xenograft Model

  • Cell Implantation: Implant human HCC cells that overexpress FGF19 and FGFR4 into immunocompromised mice.[1]

  • Treatment: Once tumors are established, treat the mice with the FGF19 peptide or a vehicle control.

  • Tumor Monitoring: Measure tumor volume regularly.

  • Biomarker Analysis: At the end of the study, collect tumor and serum samples to analyze biomarkers of FGFR4 signaling and tumor progression.

  • Data Analysis: Compare tumor growth and biomarker expression between the treatment and control groups to assess the in vivo efficacy and specificity of the FGF19 peptide.

Engineered FGF19 Variants for Enhanced Specificity and Safety

The therapeutic potential of FGF19 has been explored for metabolic diseases; however, concerns about its mitogenic activity and potential for promoting tumorigenesis have been raised.[14][15] To address this, engineered FGF19 variants have been developed with altered receptor binding specificities.

For instance, the M70 (NGM282) variant was designed to have reduced mitogenic activity while retaining its metabolic benefits.[15][16] Studies on FGF19 variants with specific mutations, such as FGF19,A¹⁹⁴, have shown that it is possible to modulate the relative activity of FGF19 towards different FGFRs.[10] A single C-terminal mutation in FGF19 to alanine (A¹⁹⁴) enhanced signaling through the FGFR1/KLB complex without affecting its activity on FGFR4/KLB.[10] This highlights the potential for rational design of FGF19 peptides with tailored specificities for distinct therapeutic applications.

Conclusion

The high specificity of FGF19 for FGFR4, mediated by the co-receptor β-Klotho, is a well-established principle supported by a robust body of experimental evidence. The comparative data clearly distinguishes FGF19 from other FGF family members in its interaction with FGFR4. For researchers and drug developers, a thorough validation of this specificity using a combination of in vitro binding and signaling assays, along with in vivo functional studies, is paramount. The detailed protocols and comparative data presented in this guide provide a solid framework for these essential validation studies, ultimately facilitating the development of novel and targeted therapies for diseases driven by aberrant FGF19-FGFR4 signaling.

References

FGF19: A Promising Biomarker for Hepatocellular Carcinoma Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Hepatocellular carcinoma (HCC) remains a significant global health challenge, often diagnosed at late stages, which limits effective treatment options. While alpha-fetoprotein (AFP) has been the longstanding serum biomarker for HCC, its diagnostic accuracy, particularly in early-stage disease, is suboptimal. This has spurred the search for novel, more reliable biomarkers. Fibroblast growth factor 19 (FGF19), a key regulator of bile acid metabolism, has emerged as a promising candidate. This guide provides a comprehensive cross-validation of FGF19 as a diagnostic marker for HCC, comparing its performance against established and alternative biomarkers, supported by experimental data and detailed protocols.

Performance of FGF19 in HCC Diagnosis: A Comparative Analysis

Multiple studies have demonstrated that serum levels of FGF19 are significantly elevated in patients with HCC compared to healthy individuals and patients with chronic liver diseases such as cirrhosis and chronic hepatitis.[1][2][3] The diagnostic performance of FGF19 has been benchmarked against AFP and another emerging biomarker, Des-gamma-carboxy prothrombin (DCP).

A key metric for evaluating a diagnostic marker is the Area Under the Receiver Operating Characteristic (ROC) curve (AUC), which represents the overall diagnostic accuracy. Consistently, studies have shown FGF19 to have a higher AUC than AFP. For instance, one study reported an AUC for FGF19 of 0.920, significantly outperforming AFP's AUC of 0.741.[1] Another study assessing FGF19 in conjunction with AFP and DCP found comparable AUC values among the three markers, with FGF19 demonstrating higher sensitivity for detecting small HCCs.[4][5]

The combination of FGF19 with existing markers has also been shown to improve diagnostic sensitivity. Adding FGF19 measurement to AFP or DCP has been reported to increase the sensitivity for HCC detection significantly.[2][4][5] For instance, in one study, the addition of FGF19 to a panel of AFP and DCP increased the sensitivity for detecting small HCC from 53.6% to 75.4%.[4][5] This suggests that FGF19 can be particularly valuable in detecting early-stage HCC, a critical factor for improving patient outcomes.

However, it is important to note that combining markers can sometimes lead to a decrease in specificity.[2] One study found that combining FGF19 with AFP improved sensitivity to 93.9% but decreased specificity to 66.7%.[2]

Below is a summary of the diagnostic performance of FGF19 in comparison to AFP and DCP from various studies.

Biomarker(s)Cut-off ValueSensitivity (%)Specificity (%)AUCReference
FGF19 153.86 pg/mL83.383.30.920[1]
AFP 20 ng/mL63.086.00.741[1]
FGF19 + AFP -96.783.30.961[6]
FGF19 200 pg/mL53.295.10.795[4][5]
AFP 20 ng/mL--0.827[4][5]
DCP 40 mAU/mL--0.854[4][5]
FGF19 >180 pg/mL10090.00.98[3]
AFP >8.2 ng/mL63.3383.330.78[3]
FGF19 140.8 pg/mL81.887.9-[2]
AFP 13.1 ng/mL75.877.7-[2]
FGF19 + AFP -93.966.7-[2]

The FGF19-FGFR4 Signaling Pathway in HCC

FGF19 exerts its effects in the liver primarily through its high-affinity receptor, Fibroblast Growth Factor Receptor 4 (FGFR4). The binding of FGF19 to FGFR4, in a complex with the co-receptor β-Klotho, activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial regulators of cell proliferation, survival, and differentiation. In the context of HCC, aberrant activation of the FGF19-FGFR4 signaling axis is believed to be a key driver of tumorigenesis.

FGF19_FGFR4_Signaling_Pathway cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Activates bKlotho β-Klotho bKlotho->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival FGF19 FGF19 FGF19->FGFR4 Binds

Caption: FGF19-FGFR4 Signaling Pathway in Hepatocellular Carcinoma.

Experimental Protocols

The quantitative measurement of serum FGF19 levels is typically performed using a sandwich enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol based on commercially available kits.

Principle of the Assay: This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human FGF19 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any FGF19 present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human FGF19 is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added, and color develops in proportion to the amount of FGF19 bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Materials:

  • Microplate pre-coated with anti-human FGF19 antibody

  • Human FGF19 Standard

  • Assay Diluent

  • HRP-conjugated anti-human FGF19 antibody

  • Wash Buffer Concentrate

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N Sulfuric Acid)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the specific kit manual.

  • Add Samples and Standards: Add 100 µL of standard, control, or sample to each well. Cover with a plate sealer and incubate for 2 hours at room temperature.

  • Wash: Aspirate each well and wash, repeating the process three times for a total of four washes with 1X Wash Buffer.

  • Add Conjugate: Add 200 µL of the HRP-conjugated antibody to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step as in step 3.

  • Add Substrate: Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

  • Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Determine the concentration of FGF19 in the samples by interpolating from the standard curve.

Experimental Workflow for Diagnostic Marker Validation

The validation of a new diagnostic biomarker like FGF19 for HCC follows a phased approach to ensure its clinical utility and reliability.

Biomarker_Validation_Workflow cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Analytical & Clinical Validation cluster_retrospective Phase 3: Retrospective Longitudinal Validation cluster_prospective Phase 4: Prospective Screening Validation cluster_implementation Phase 5: Clinical Implementation Discovery Identification of potential biomarkers (e.g., genomics, proteomics) Assay Development & analytical validation of a robust assay (e.g., ELISA) Discovery->Assay CaseControl Case-control studies to assess diagnostic performance Assay->CaseControl Retrospective Evaluation in retrospective longitudinal cohorts CaseControl->Retrospective Prospective Prospective screening studies in the target population Retrospective->Prospective Implementation Integration into clinical practice and assessment of clinical utility Prospective->Implementation

Caption: Phased Workflow for Diagnostic Biomarker Validation.

Conclusion

The cross-validation of FGF19 as a diagnostic marker for HCC demonstrates its significant potential to complement and, in some cases, outperform the current standard, AFP. Its superior sensitivity, particularly for small, early-stage tumors, and its ability to enhance the diagnostic accuracy of existing markers, position FGF19 as a valuable tool in the fight against HCC. Further large-scale prospective studies are warranted to fully establish its role in routine clinical practice for the early detection and management of hepatocellular carcinoma. The continued investigation into the FGF19-FGFR4 signaling pathway also opens avenues for the development of targeted therapies for this devastating disease.

References

A Comparative Guide to Near-Infrared Fluorescent (NIRF) Dages for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared fluorescent (NIRF) dye is a critical step in designing sensitive and reliable in vivo imaging experiments. This guide provides a comparative analysis of commonly used NIRF dyes, supported by experimental data, to facilitate informed decisions in this crucial selection process.

The ideal NIRF dye for in vivo imaging should possess a combination of key characteristics: high quantum yield for a bright signal, excellent photostability to withstand prolonged exposure to excitation light, rapid clearance from non-target tissues to enhance signal-to-background ratios, and low toxicity. This guide focuses on a selection of widely utilized NIRF dyes: Indocyanine Green (ICG), IRDye 800CW, and several cyanine dyes (Cy5.5, Cy7).

Comparative Analysis of Key Performance Indicators

The following table summarizes the key photophysical and pharmacokinetic properties of selected NIRF dyes. It is important to note that these values can be influenced by the dye's conjugation partner, the local microenvironment, and the specific in vivo model.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Primary Clearance Route
Indocyanine Green (ICG) ~780~820~1.3-9.3Hepatic[1]
IRDye 800CW ~774-786~792-802~8-12Renal[1]
Cy5.5 ~675-680~694-697~21.0Hepatic[1]
Cy7 ~750~764-773~30Varies with modification

In-Depth Dye Profiles

Indocyanine Green (ICG) is an FDA-approved cyanine dye that has been in clinical use for decades for applications such as retinal angiography and determining cardiac output.[2] Its primary advantages are its established clinical safety profile and rapid hepatobiliary clearance.[1] However, ICG exhibits a relatively low quantum yield and is known for its concentration-dependent aggregation, which can affect its fluorescence properties.[2] It also has a very short plasma half-life, which can be a limitation for imaging applications requiring longer circulation times.[3]

IRDye 800CW is a popular alternative to ICG, offering a significantly higher quantum yield and greater photostability.[4] A key advantage of IRDye 800CW is its renal clearance route, which can lead to lower background signals in the abdominal region compared to hepatically cleared dyes like ICG.[1] Studies have shown that IRDye 800CW can provide a significantly reduced background and enhanced tumor-to-background ratio compared to dyes like Cy5.5.

Cyanine Dyes (Cy5.5, Cy7) represent a versatile class of NIRF dyes with a range of spectral properties. Cy5.5, with its excitation and emission in the shorter NIR-I window, is a bright fluorophore with a high quantum yield.[1] Cy7 and its derivatives extend further into the NIR, which can be advantageous for deeper tissue imaging. The clearance of cyanine dyes can be tuned through chemical modifications. For instance, increasing the hydrophilicity of the dye can shift its elimination from the hepatobiliary to the renal pathway.[3] While some cyanine dyes offer high quantum yields, their photostability can be a concern for longitudinal studies requiring repeated imaging.[4]

Experimental Workflow and Protocols

Successful in vivo NIRF imaging relies on a well-defined experimental workflow. The following diagram illustrates the key steps involved, from animal preparation to data analysis.

InVivo_NIRF_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Animal Preparation (e.g., Anesthesia) Dye_Admin NIRF Dye Administration (e.g., Intravenous Injection) Animal_Prep->Dye_Admin 1 Image_Acq Image Acquisition (Whole-body imaging) Dye_Admin->Image_Acq 2 ExVivo_Imaging Ex Vivo Organ Imaging (Optional) Image_Acq->ExVivo_Imaging 3a Data_Analysis Data Analysis (ROI Quantification) Image_Acq->Data_Analysis 3b ExVivo_Imaging->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation 4

Figure 1. A typical workflow for in vivo NIRF imaging experiments.
Detailed Experimental Protocol: Tumor Imaging in a Mouse Model

This protocol provides a representative example for in vivo NIRF imaging of a subcutaneous tumor model in mice.

1. Animal Preparation:

  • Anesthetize the mouse using a suitable method, such as isoflurane inhalation (2-2.5% in oxygen).

  • Place the anesthetized mouse on a warming pad to maintain body temperature throughout the imaging session.

2. NIRF Dye Administration:

  • Prepare the NIRF dye solution according to the manufacturer's instructions. The dye may be conjugated to a targeting molecule (e.g., an antibody or peptide) or used in its free form.

  • Administer the dye solution to the mouse, typically via intravenous (tail vein) injection. The volume and concentration will depend on the specific dye and experimental design.

3. In Vivo Image Acquisition:

  • Place the mouse in a preclinical in vivo imaging system equipped for NIR fluorescence detection.

  • Select the appropriate excitation and emission filters for the specific NIRF dye being used. For example, for IRDye 800CW, use an excitation filter around 785 nm and an emission filter around 820 nm.

  • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1h, 4h, 24h, 48h) to monitor dye distribution and tumor accumulation. Acquisition times typically range from 10 to 60 seconds.[5]

4. Data Analysis:

  • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral background region.

  • Quantify the average fluorescence intensity within each ROI.

  • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

5. (Optional) Ex Vivo Organ Imaging:

  • At the final time point, euthanize the mouse.

  • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the NIRF dye.

Signaling Pathway Considerations

In targeted NIRF imaging, the dye is conjugated to a ligand that binds to a specific molecular target, such as a receptor on the surface of cancer cells. The following diagram illustrates the general principle of a targeted NIRF probe binding to its receptor and subsequent internalization, leading to signal accumulation at the target site.

Targeted_NIRF_Probe cluster_cell Target Cell Receptor Cell Surface Receptor Internalization Internalization (Endocytosis) Receptor->Internalization Signal_Accumulation Signal Accumulation (Lysosomes/Endosomes) Internalization->Signal_Accumulation NIRF_Probe Targeted NIRF Probe (Dye-Ligand Conjugate) NIRF_Probe->Receptor Binding

Figure 2. Mechanism of targeted NIRF probe accumulation.

Conclusion

The choice of NIRF dye is a critical determinant of success in in vivo imaging studies. While ICG offers a long history of clinical use, newer dyes like IRDye 800CW and various cyanine derivatives provide significant advantages in terms of brightness and pharmacokinetic properties. By carefully considering the specific requirements of the experimental model and the desired imaging outcomes, researchers can select the optimal NIRF dye to achieve high-quality, reproducible data. This guide serves as a starting point for this selection process, emphasizing the importance of comparing key performance indicators and adhering to standardized experimental protocols.

References

A Comparative Guide to FGF19 and Other Fibroblast Growth Factors in Liver Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) constitute a complex signaling network crucial for a myriad of physiological processes, including cell growth, differentiation, and metabolism.[1] In the context of hepatocellular carcinoma (HCC), the FGF/FGFR signaling axis is frequently dysregulated, contributing significantly to tumorigenesis, progression, and resistance to therapy.[2][3] Among the 22 known FGF ligands, FGF19 has emerged as a particularly potent oncogene in a subset of HCC, primarily through its interaction with FGFR4.[4][5] However, other FGF family members, including FGF1, FGF2, and the FGF8 subfamily, are also implicated in liver cancer pathogenesis, each exhibiting distinct receptor affinities and downstream effects.[1][6]

This guide provides an objective comparison of FGF19 with other key FGFs implicated in liver cancer. By presenting available experimental data, detailing methodologies, and visualizing signaling pathways, we aim to offer a comprehensive resource for researchers and drug development professionals exploring therapeutic strategies targeting the FGF/FGFR axis in HCC.

Comparative Analysis of FGF Signaling Pathways in HCC

The biological outcomes of FGF signaling are determined by the specific FGF ligand, the FGFR isoform it binds to, and the presence of co-receptors. In hepatocytes, FGFR3 and FGFR4 are the predominantly expressed receptors.[4][7]

FGF19 Signaling

FGF19 is an endocrine FGF that signals primarily through the FGFR4/β-Klotho (KLB) complex .[5] This interaction is highly specific and potent. Upon binding, FGFR4 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like FGF Receptor Substrate 2 (FRS2). This initiates a cascade of downstream signaling pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: A central driver of cell proliferation.[8]

  • PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[1]

  • Wnt/β-catenin Pathway: FGF19 can activate this pathway, leading to the upregulation of proliferation-associated genes like Cyclin D1.[9]

  • STAT3 Pathway: Activation of STAT3 has also been implicated in FGF19-driven hepatocarcinogenesis.

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P STAT3 STAT3 FGFR4->STAT3 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Inhibition Survival Survival AKT->Survival beta_catenin_complex β-catenin Destruction Complex GSK3b->beta_catenin_complex beta_catenin β-catenin beta_catenin_complex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Gene Expression STAT3->Gene_Expression TCF_LEF->Gene_Expression

Other FGFs in HCC
  • FGF1 and FGF2: These are paracrine FGFs that exhibit broad receptor-binding affinity, interacting with FGFR1, FGFR2, and FGFR3.[10] In HCC, their expression is often elevated in cirrhotic livers and advanced tumors.[7] They primarily promote angiogenesis and cell proliferation through the MAPK/ERK pathway.[8]

  • FGF8 Subfamily (FGF8, FGF17, FGF18): Members of this subfamily are also implicated in HCC progression.[1][6] They can activate FGFR2, FGFR3, and FGFR4 and are known to promote cell survival, malignant behavior, and neoangiogenesis, often through the ERK and AKT/mTOR signaling pathways.[2]

  • FGF21: In contrast to FGF19, FGF21 is generally considered to have a protective role in the liver, though its effects in established HCC are more complex and may depend on the tumor context.[1]

Other_FGFs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF1_2 FGF1, FGF2 FGFR1_3 FGFR1, FGFR2, FGFR3 FGF1_2->FGFR1_3 FGF8_sub FGF8 subfamily FGF8_sub->FGFR1_3 FRS2_PLCg FRS2/PLCγ FGFR1_3->FRS2_PLCg P RAS_MAPK RAS-MAPK Pathway FRS2_PLCg->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2_PLCg->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis Survival Survival PI3K_AKT->Survival

Quantitative Comparison of FGF Performance in HCC

Direct comparative studies with quantitative data for FGF19 versus other FGFs in HCC are limited. The following tables summarize available data from various sources, highlighting the experimental context.

Table 1: In Vitro Effects on HCC Cell Proliferation
FGF LigandCell LineAssayEffectConcentrationReference
FGF19 Huh7, JHH7, HepG2, PLC/PRF/5Proliferation AssayIncreased proliferationNot specified[7]
FGF19 Not specifiedProliferation AssayIncreased proliferation (P < 0.01)Not specified[11]
FGF1 Not specifiedProliferation AssayStimulated proliferationNot specified[7]
FGF2 Not specifiedProliferation AssayStimulated proliferationNot specified[7]
FGF8 Human HCC cellsCellTiter-GloEnhanced proliferationNot specified[2]
FGF17 HCC-1.2, HepG2, Hep3BSurvival AssayEnhanced survivalNot specified[2]
FGF18 HCC-1.2, HepG2, Hep3BSurvival AssayEnhanced survivalNot specified[2]
FGF21 Not specifiedProliferation AssayNo significant effectNot specified[12]
Table 2: In Vitro Effects on Apoptosis and Invasion
FGF LigandCell LineAssayEffectReference
FGF19 Not specifiedApoptosis AssayInhibited apoptosis (P < 0.01)[11]
FGF19 Not specifiedInvasion AssayIncreased invasion (P < 0.01)[11]
FGF18 Not specifiedApoptosis/InvasionImpaired apoptosis, enhanced motility and invasion[1]
Table 3: In Vivo Tumorigenesis
FGF LigandModelOutcomeKey FindingsReference
FGF19 Transgenic MiceHCC development80% of female and 22% of male mice developed HCC by 10-12 months.[13]
FGF19 Hep3B XenograftTumor GrowthAnti-FGF19 antibody inhibited tumor growth.[14]
FGF15 (mouse ortholog of FGF19) Carcinogenesis modelReduced tumor developmentFgf15 depletion led to fewer and smaller tumors.[6]
Table 4: FGF Receptor Expression in Common HCC Cell Lines
Cell LineFGFR1FGFR2FGFR3FGFR4Reference
HepG2 ExpressedExpressedExpressedExpressed[13][15]
Huh7 ExpressedExpressedExpressedExpressed[7][15]
PLC/PRF/5 ExpressedMinimalNot ExpressedNot Expressed[13]
SNU-398 ExpressedExpressedExpressedExpressed[15]
Hep3B ExpressedExpressedExpressedExpressed[15]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

MTT_Assay_Workflow start Seed HCC cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with different FGFs incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read end Analyze data read->end

  • Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with a fresh medium containing various concentrations of the FGF ligand of interest (e.g., FGF19, FGF1, FGF2) or a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phosphorylated ERK (p-ERK)

Western_Blot_Workflow start Treat HCC cells with FGFs lyse Lyse cells and collect protein start->lyse quantify Quantify protein concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block with 5% BSA transfer->block primary_ab Incubate with primary antibody (anti-p-ERK) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect with ECL substrate wash2->detect strip Strip membrane detect->strip reprobe Reprobe with total ERK antibody strip->reprobe end Analyze band intensity reprobe->end

  • Cell Treatment and Lysis: Treat HCC cells with the desired FGF ligand for a specified time (e.g., 15-30 minutes). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

In Vivo Tumorigenesis Assay (Xenograft Model)

Xenograft_Workflow start Prepare HCC cell suspension inject Subcutaneously inject cells into nude mice start->inject monitor Monitor tumor growth inject->monitor measure Measure tumor volume periodically monitor->measure treat Administer treatment (e.g., anti-FGF19 antibody) measure->treat sacrifice Sacrifice mice at endpoint treat->sacrifice excise Excise and weigh tumors sacrifice->excise analyze Perform histological and molecular analysis excise->analyze end Compare tumor growth between groups analyze->end

  • Cell Preparation: Harvest HCC cells that have been engineered to overexpress a specific FGF or a control vector. Resuspend the cells in a mixture of media and Matrigel.

  • Animal Inoculation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flanks of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Monitoring: Monitor the mice regularly for tumor formation.

  • Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with calipers every few days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment (Optional): Once tumors reach a certain size, randomize the mice into treatment groups to receive, for example, a specific FGFR inhibitor, a neutralizing antibody against an FGF, or a vehicle control.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice, and excise and weigh the tumors. Tumors can then be processed for histological and molecular analysis.

Conclusion

The FGF signaling network in hepatocellular carcinoma is complex, with multiple ligands and receptors contributing to its pathogenesis. FGF19, acting through FGFR4, is a well-established and potent oncogenic driver in a subset of HCC, promoting proliferation, survival, and invasion. Other FGFs, such as FGF1, FGF2, and the FGF8 subfamily, also contribute to HCC progression, primarily by stimulating proliferation and angiogenesis. While direct quantitative comparisons are limited, the available data underscore the significant role of the FGF/FGFR axis in liver cancer. A deeper understanding of the specific contributions of each FGF ligand and their interplay will be crucial for the development of more effective and targeted therapies for this devastating disease. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to this critical area of cancer biology.

References

Validating the Efficacy of FGF19-Targeted Therapies in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of various Fibroblast Growth Factor 19 (FGF19)-targeted therapies. It is designed to assist researchers and drug development professionals in evaluating the performance of these novel therapeutics and their alternatives, supported by experimental data. The guide details the methodologies for key experiments and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the preclinical validation process.

Overview of FGF19-Targeted Therapies

The FGF19 signaling pathway plays a crucial role in regulating metabolic homeostasis and has been implicated in the pathogenesis of various diseases, including nonalcoholic steatohepatitis (NASH), type 2 diabetes, and hepatocellular carcinoma (HCC). This has led to the development of several therapeutic strategies targeting this pathway. These can be broadly categorized as:

  • FGF19 Analogs and Variants: These molecules are engineered to retain the beneficial metabolic effects of FGF19 while minimizing its potential mitogenic (cell proliferation-promoting) and tumorigenic properties.

  • FGFR4 Inhibitors: As the primary receptor for FGF19 in the liver, Fibroblast Growth Factor Receptor 4 (FGFR4) is a key target for inhibiting the downstream signaling of FGF19, particularly in the context of HCC.

  • Monoclonal Antibodies: These therapies are designed to specifically neutralize FGF19, thereby preventing its interaction with its receptors.

This guide will compare the preclinical efficacy of representative therapies from each of these classes.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of different FGF19-targeted therapies in models of metabolic disease and hepatocellular carcinoma.

Table 1: Efficacy of FGF19-Targeted Therapies in Preclinical Models of Metabolic Disease (NASH)
Therapeutic AgentClassPreclinical ModelKey Efficacy EndpointsResultsCitation(s)
Aldafermin (NGM282) FGF19 AnalogDiet-induced obese (DIO) mice with NASHLiver Fat Content (LFC) ReductionSignificant reduction in LFC.[1][2]
Hepatic Steatosis, Inflammation, and BallooningImprovement in all histological features of NASH.[2]
Liver-to-Body Weight RatioDecreased ratio, indicating reduced liver fat.[2]
Serum ALT and TriglyceridesReductions in serum levels.[2]
M70 Non-tumorigenic FGF19 Variantdb/db miceHepatic Tumor DevelopmentNo evidence of hepatic tumors after 24 weeks of continuous expression, unlike wild-type FGF19.
Markers of Cell Proliferation (Ki-67, Afp, etc.)No significant increase in proliferation markers compared to control.
Table 2: Efficacy of FGF19-Targeted Therapies in Preclinical Models of Hepatocellular Carcinoma (HCC)
Therapeutic AgentClassPreclinical ModelKey Efficacy EndpointsResultsCitation(s)
Fisogatinib (BLU-554) Selective FGFR4 InhibitorHep3B & LIX-066 (FGF19-positive) HCC xenograftsTumor Growth InhibitionPotent, dose-dependent tumor regression.[3][4][5][6]
FGF19-negative HCC xenograftsTumor Growth InhibitionResistant to treatment.[3]
FGF401 (Roblitinib) Selective FGFR4 InhibitorHuh7 (FGF19-positive) HCC xenograftsTumor Growth InhibitionDose-dependent tumor growth inhibition.[7][8][9]
Hep3B (FGF19-positive) HCC xenograftsTumor Growth InhibitionSignificant tumor growth inhibition.[8]
Anti-FGF19 Monoclonal Antibody (1A6) Monoclonal AntibodyHCT116 colon cancer xenograftsTumor Growth InhibitionSignificant inhibition of tumor growth.[10]
FGF19 transgenic miceHCC PreventionEffectively prevented the development of hepatocellular carcinomas.[11][12]
Anti-FGFR4 Monoclonal Antibody (LD1) Monoclonal AntibodyHUH7 HCC xenograftsTumor Growth Inhibition96% inhibition of tumor growth compared to control.[13]

Mandatory Visualization

FGF19 Signaling Pathways

FGF19_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_metabolic Metabolic Pathway cluster_proliferative Proliferative Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho FGF19->KLB FRS2_m FRS2 FGFR4->FRS2_m FRS2_p FRS2 FGFR4->FRS2_p KLB->FGFR4 Forms complex GRB2_m GRB2 FRS2_m->GRB2_m SOS_m SOS GRB2_m->SOS_m RAS_m RAS SOS_m->RAS_m RAF_m RAF RAS_m->RAF_m MEK_m MEK RAF_m->MEK_m ERK_m ERK MEK_m->ERK_m p90RSK p90RSK ERK_m->p90RSK GSK3 GSK3β p90RSK->GSK3 Inhibits Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis GRB2_p GRB2 FRS2_p->GRB2_p SOS_p SOS GRB2_p->SOS_p RAS_p RAS SOS_p->RAS_p PI3K PI3K RAS_p->PI3K AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation

FGF19 signaling through metabolic and proliferative pathways.

Experimental Workflow for Preclinical Validation

Preclinical_Workflow cluster_invitro In Vitro / Ex Vivo Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Biomarker Discovery Cell_Lines Cell Line Studies (e.g., HCC, Myoblasts) Signaling_Assay Downstream Signaling (e.g., Western Blot for p-ERK) Cell_Lines->Signaling_Assay Primary_Cells Primary Cell Assays (e.g., Hepatocytes) Primary_Cells->Signaling_Assay Binding_Assay Receptor Binding Assays Binding_Assay->Cell_Lines Binding_Assay->Primary_Cells Metabolic_Model Metabolic Disease Models (e.g., DIO, db/db mice) Signaling_Assay->Metabolic_Model Candidate Selection Oncology_Model Oncology Models (e.g., Xenografts) Signaling_Assay->Oncology_Model Candidate Selection Efficacy_Testing Efficacy Assessment (e.g., GTT, Tumor Volume) Metabolic_Model->Efficacy_Testing Oncology_Model->Efficacy_Testing Toxicity_Study Toxicology & Safety (e.g., Cynomolgus Monkeys) Efficacy_Testing->Toxicity_Study Data_Analysis Quantitative Data Analysis Efficacy_Testing->Data_Analysis Data Collection Toxicity_Study->Data_Analysis Data Collection Biomarker_ID Biomarker Identification (e.g., FGF19 expression) Data_Analysis->Biomarker_ID

A general workflow for the preclinical validation of FGF19-targeted therapies.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical validation of FGF19-targeted therapies are provided below.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of a subject to clear a glucose load from the blood, serving as a measure of glucose metabolism and insulin sensitivity.

Materials:

  • Mice (e.g., C57BL/6J, db/db)

  • Glucose solution (e.g., 50% dextrose), sterile

  • Oral gavage needles

  • Glucometer and test strips

  • Microvette tubes for blood collection

  • 70% ethanol

Procedure:

  • Fast mice for 6-16 hours with free access to water.[14]

  • Record the body weight of each mouse to calculate the glucose dose (typically 1-2 g/kg).[2][14]

  • At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

  • Administer the calculated dose of glucose solution via oral gavage.[15]

  • Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[14]

  • Measure blood glucose levels at each time point using a glucometer.

  • Plot blood glucose concentration against time to determine the glucose excursion curve.

Western Blot for Phosphorylated ERK (p-ERK) in HCC Cell Lines

Objective: To detect the phosphorylation status of ERK, a key downstream effector in the FGF19 signaling pathway, as a measure of pathway activation or inhibition.

Materials:

  • HCC cell lines (e.g., Huh-7, Hep3B)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture HCC cells to 70-80% confluency and treat with the FGF19-targeted therapy or control for the desired time.

  • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total ERK antibody as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for CYP7A1 Gene Expression

Objective: To measure the mRNA expression level of Cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which is negatively regulated by FGF19.

Materials:

  • Liver tissue or cultured hepatocytes

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for CYP7A1 and a reference gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Procedure:

  • Extract total RNA from liver tissue or cells using an RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reaction with the master mix, primers, and cDNA.

  • Run the reaction on a qRT-PCR instrument using an appropriate thermal cycling protocol.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of CYP7A1 normalized to the reference gene.

In Vivo Hepatocyte Proliferation Assay (BrdU Labeling)

Objective: To assess the rate of hepatocyte proliferation in response to FGF19 or its analogs.

Materials:

  • Mice

  • 5-bromo-2'-deoxyuridine (BrdU) solution (sterile)

  • Phosphate-buffered saline (PBS)

  • Tissue fixation and processing reagents (e.g., formalin, paraffin)

  • HCl for DNA denaturation

  • Anti-BrdU antibody

  • Immunohistochemistry (IHC) staining reagents

  • Microscope

Procedure:

  • Administer the therapeutic agent to the mice as per the study design.

  • Inject mice with BrdU solution (e.g., 100 mg/kg) via intraperitoneal injection. Multiple injections may be required depending on the experimental design.[8][10]

  • Sacrifice the animals at the designated time point and collect liver tissue.

  • Fix the liver tissue in formalin and embed in paraffin.

  • Section the paraffin-embedded tissue and mount on slides.

  • Perform antigen retrieval and DNA denaturation (e.g., with 2N HCl).[10]

  • Incubate the sections with an anti-BrdU antibody.

  • Detect the antibody using standard IHC techniques.

  • Counterstain the sections and visualize under a microscope.

  • Quantify the percentage of BrdU-positive hepatocytes.

References

A Comparative Analysis of FGF19-Targeted Therapy and Sorafenib in Hepatocellular Carcinoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hepatocellular carcinoma (HCC) remains a challenging malignancy with limited therapeutic options. For years, the multi-kinase inhibitor sorafenib was the standard of care for advanced HCC. However, the landscape is evolving with the advent of targeted therapies, including those aimed at the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis, a key driver in a subset of HCCs. This guide provides a comparative overview of FGF19-targeted therapies and sorafenib, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental frameworks used for their evaluation.

Mechanism of Action: A Tale of Two Pathways

FGF19 and sorafenib exert their anti-tumor effects through distinct molecular pathways. FGF19-targeted therapies aim to inhibit a specific oncogenic driver, while sorafenib acts as a broader multi-kinase inhibitor.

FGF19-FGFR4 Signaling: In a subset of HCCs, amplification of the FGF19 gene leads to the overexpression of the FGF19 protein.[1] FGF19 is a ligand that binds specifically to FGFR4, which is highly expressed on hepatocytes.[1] This binding, in conjunction with the co-receptor β-Klotho, triggers the dimerization and autophosphorylation of FGFR4.[1] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which promote cell proliferation, inhibit apoptosis, and drive tumor growth.[2][3] Therefore, inhibitors targeting FGF19 or FGFR4 are designed to specifically block this oncogenic signaling in HCCs dependent on this pathway.

Sorafenib's Multi-Targeted Approach: Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways implicated in HCC pathogenesis. It inhibits the Raf-MEK-ERK signaling pathway by targeting Raf kinases (C-Raf and B-Raf), thereby suppressing tumor cell proliferation.[4] Additionally, sorafenib inhibits multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[4] This dual action of inhibiting both tumor cell proliferation and angiogenesis forms the basis of its therapeutic effect in HCC.

Preclinical and Clinical Efficacy: A Comparative Look

Direct head-to-head clinical trials comparing a selective FGF19/FGFR4 inhibitor with sorafenib are still emerging as FGF19-targeted therapies are in earlier stages of clinical development. However, preclinical data and early clinical findings for FGF19 inhibitors, alongside the extensive clinical data for sorafenib, allow for a comparative assessment.

Data Presentation

Table 1: Preclinical Efficacy of FGF19/FGFR4 Inhibitors vs. Sorafenib in HCC Models

FeatureFGF19/FGFR4 Inhibitors (e.g., BLU-554, Fisogatinib)SorafenibReference
Mechanism Selective inhibition of the FGF19-FGFR4 signaling pathwayMulti-kinase inhibition (Raf, VEGFR, PDGFR)[1][4]
Efficacy in FGF19-driven HCC models Potent anti-tumor activity in xenograft models with FGF19 amplification/overexpressionModerate activity; resistance can be mediated by FGF19 overexpression[5][6]
Effect on Sorafenib Resistance Can overcome sorafenib resistance in preclinical modelsFGF19 pathway activation is a mechanism of acquired resistance[7][8]

Table 2: Clinical Efficacy of Sorafenib in Advanced HCC (Phase III Trials)

TrialParameterSorafenibPlaceboHazard Ratio (95% CI)p-valueReference
SHARP Study Median Overall Survival10.7 months7.9 months0.69 (0.55-0.87)<0.001[9]
Median Time to Progression5.5 months2.8 months0.58 (0.45-0.74)<0.001[9]
Asia-Pacific Study Median Overall Survival6.5 months4.2 months0.68 (0.50-0.93)0.014[10]
Median Time to Progression2.8 months1.4 months0.57 (0.42-0.79)0.0005[10]

Table 3: Emerging Clinical Data for FGF19/FGFR4 Inhibitors in Advanced HCC

DrugTrial PhasePatient PopulationKey Efficacy EndpointResultReference
Fisogatinib (BLU-554) Phase IFGF19-positive advanced HCCOverall Response Rate (ORR)17% in FGF19-positive patients[11]
Irpagratinib (in combination with Atezolizumab) Phase IIFGF19-positive advanced HCCOverall Response Rate (ORR)>50% in both treatment-naïve and pretreated patients[12]

Signaling Pathway Diagrams

The following diagrams illustrate the molecular pathways targeted by FGF19-pathway inhibitors and sorafenib.

FGF19_Signaling_Pathway FGF19-FGFR4 Signaling Pathway in HCC FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates PI3K PI3K FGFR4->PI3K Activates bKlotho β-Klotho bKlotho->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: FGF19-FGFR4 signaling cascade in HCC.

Sorafenib_Mechanism_of_Action Sorafenib's Mechanism of Action in HCC Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR Inhibits PDGFR PDGFR Sorafenib->PDGFR Inhibits RAF RAF Kinases (B-RAF, C-RAF) Sorafenib->RAF Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Caption: Sorafenib's multi-targeted inhibitory action.

Experimental Protocols

To facilitate the replication and validation of studies comparing FGF19-targeted therapies and sorafenib, detailed experimental protocols are crucial. Below are methodologies for key in vitro and in vivo assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of the FGF19 inhibitor and sorafenib in culture medium. Replace the medium in the wells with 100 µL of medium containing the drugs or a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] The absorbance is proportional to the number of viable cells.

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Protocol:

  • Protein Extraction: Treat HCC cells with the FGF19 inhibitor, sorafenib, or vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Cell Preparation and Implantation: Harvest HCC cells (e.g., HepG2, Huh7) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[17][18]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, FGF19 inhibitor, sorafenib).

  • Drug Administration: Administer the drugs to the mice via the appropriate route (e.g., oral gavage for sorafenib) at the predetermined dose and schedule.

  • Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

  • Apoptosis Assessment (TUNEL Assay): Fix tumor tissues in formalin and embed in paraffin. Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on tissue sections to detect DNA fragmentation, a hallmark of apoptosis.[19][20]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a comparative preclinical study.

Experimental_Workflow Comparative Preclinical Experimental Workflow start Start in_vitro In Vitro Studies (HCC Cell Lines) start->in_vitro cell_viability Cell Viability Assay (MTT) in_vitro->cell_viability western_blot_vitro Western Blot (Signaling Pathways) in_vitro->western_blot_vitro in_vivo In Vivo Studies (Xenograft Model) cell_viability->in_vivo western_blot_vitro->in_vivo tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth ex_vivo Ex Vivo Analysis (Tumor Tissue) tumor_growth->ex_vivo western_blot_vivo Western Blot ex_vivo->western_blot_vivo tunel_assay TUNEL Assay (Apoptosis) ex_vivo->tunel_assay conclusion Comparative Efficacy & Mechanism western_blot_vivo->conclusion tunel_assay->conclusion

Caption: A typical preclinical workflow.

Conclusion

The treatment paradigm for advanced HCC is shifting towards a more personalized approach. While sorafenib has been a cornerstone of therapy, its broad mechanism of action and the development of resistance necessitate novel strategies. FGF19-targeted therapies represent a promising avenue for a subset of HCC patients with tumors driven by the FGF19-FGFR4 signaling pathway. Preclinical evidence suggests that these targeted agents can be highly effective in this specific patient population and may even offer a strategy to overcome sorafenib resistance. As more clinical data for FGF19 inhibitors become available, their precise role in the management of HCC, either as monotherapy or in combination, will be further elucidated. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and comparison of these important therapeutic agents.

References

The Role of FGF19 in Chemoresistance in Liver Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of chemoresistance is a significant hurdle in the effective treatment of hepatocellular carcinoma (HCC), the most common type of liver cancer. Accumulating evidence points to the Fibroblast Growth Factor 19 (FGF19) and its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), as key players in this resistance. This guide provides a comparative overview of the experimental data confirming the role of the FGF19/FGFR4 signaling axis in chemoresistance in liver cancer, details the experimental methodologies used in key studies, and visualizes the involved signaling pathways.

Data Presentation: FGF19's Impact on Chemoresistance

The following tables summarize quantitative data from various studies, illustrating the effect of FGF19 modulation on the sensitivity of liver cancer cells to chemotherapy, primarily the multi-kinase inhibitor sorafenib.

Table 1: Effect of FGF19 Overexpression on Sorafenib Resistance in HCC Cells
Cell Line Parameter Measured Result
MHCC97LCell Viability (MTS assay)FGF19 overexpression protected cells from sorafenib-induced apoptosis.[1]
MHCC97LApoptosis (DAPI staining & cleaved PARP)FGF19 overexpression led to a decrease in sorafenib-induced apoptosis.[1]
MHCC97LReactive Oxygen Species (ROS) GenerationFGF19 overexpression mitigated the increase in intracellular ROS induced by sorafenib.[1]
Table 2: Effect of FGF19/FGFR4 Inhibition on Sorafenib Sensitivity in HCC Cells
Intervention Cell Line Result
FGF19 Knockdown (shRNA)Sorafenib-resistant MHCC97HIncreased sensitivity to sorafenib, evidenced by decreased cell viability and increased apoptosis.[2]
FGFR4 Knockout (CRISPR/Cas9)Not specifiedEnhanced sorafenib-induced apoptosis and oxidative stress in HCC cells.[3]
Ponatinib (FGFR4 inhibitor) co-treatmentNot specifiedSuperior antitumor effects compared to sorafenib monotherapy.[3]
BLU-9931 (selective FGFR4 inhibitor)FGF19-positive xenograft modelsInduced dose-dependent tumor regression.[3]

Signaling Pathways in FGF19-Mediated Chemoresistance

The FGF19/FGFR4 signaling axis promotes chemoresistance through the activation of several downstream pathways. Key pathways implicated include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT cascades, which are central regulators of cell survival, proliferation, and apoptosis.[4][5] Furthermore, the FGF19/FGFR4 axis has been shown to modulate the GSK3β/β-catenin pathway, which is involved in epithelial-mesenchymal transition (EMT) and drug resistance.[4][6][7]

FGF19_Chemoresistance_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates PI3K PI3K FGFR4->PI3K Activates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Cell Survival & Proliferation ERK->Survival AKT AKT PI3K->AKT GSK3B GSK3β AKT->GSK3B Apoptosis Inhibition of Apoptosis AKT->Apoptosis B_CATENIN β-catenin GSK3B->B_CATENIN B_CATENIN->Survival Chemoresistance Chemoresistance Survival->Chemoresistance Apoptosis->Chemoresistance

Figure 1: FGF19/FGFR4 signaling pathway leading to chemoresistance in liver cancer.

Experimental Workflows

Understanding the methodologies behind the data is crucial for replication and further research. Below are diagrams outlining typical experimental workflows used to investigate the role of FGF19 in chemoresistance.

FGF19_Overexpression_Workflow cluster_0 Cell Culture & Transfection cluster_1 Chemotherapy Treatment cluster_2 Analysis start HCC Cell Lines (e.g., MHCC97L) transfect Transfection with FGF19 expression vector or empty vector (control) start->transfect treat Treat with Sorafenib (various concentrations and time points) transfect->treat viability Cell Viability Assay (e.g., MTS) treat->viability apoptosis Apoptosis Assay (e.g., DAPI, Western Blot for cleaved PARP) treat->apoptosis ros ROS Assay (e.g., DCFH-DA) treat->ros

Figure 2: Workflow for studying the effect of FGF19 overexpression on chemoresistance.

FGF19_Inhibition_Workflow cluster_0 Genetic/Pharmacological Inhibition cluster_1 Chemotherapy Co-treatment cluster_2 Analysis start HCC Cell Lines or Sorafenib-Resistant Lines inhibit Inhibit FGF19/FGFR4 (e.g., shRNA, CRISPR, small molecule inhibitors) start->inhibit treat Co-treat with Sorafenib inhibit->treat sensitivity Assess Chemosensitivity (IC50, Apoptosis Rate) treat->sensitivity pathway Pathway Analysis (Western Blot for downstream targets) treat->pathway

Figure 3: Workflow for investigating the effect of FGF19/FGFR4 inhibition on chemosensitivity.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Cell Culture and Transfection
  • Cell Lines: Human HCC cell lines such as MHCC97L, MHCC97H, HepG2, and Huh7 are commonly used. Sorafenib-resistant cell lines are often generated by continuous exposure to increasing concentrations of sorafenib.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For overexpression studies, cells are transfected with plasmids carrying the FGF19 gene (e.g., pcDNA3.1-FGF19) or an empty vector control using a transfection reagent like Lipofectamine 2000 according to the manufacturer's instructions. For knockdown studies, lentiviral vectors expressing short hairpin RNA (shRNA) targeting FGF19 or a non-targeting control are used. For gene knockout, the CRISPR/Cas9 system is employed with guide RNAs specific to FGF19 or FGFR4.

Cell Viability Assay (MTS Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the chemotherapeutic agent (e.g., sorafenib) with or without FGF19 pathway modulation for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assays
  • DAPI Staining:

    • Culture cells on coverslips and treat as required.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with 4',6-diamidino-2-phenylindole (DAPI) solution.

    • Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

  • Western Blot for Cleaved PARP:

    • Lyse the treated cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

    • Incubate the membrane with a primary antibody against cleaved PARP (a marker of apoptosis) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection
  • Treat cells as required in a multi-well plate.

  • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS, and incubate at 37°C.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.

Conclusion

The FGF19/FGFR4 signaling axis is a critical mediator of chemoresistance in liver cancer. The data consistently demonstrate that upregulation of this pathway confers resistance to standard chemotherapeutics like sorafenib, while its inhibition can restore sensitivity. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to further investigate this pathway and develop novel therapeutic strategies to overcome chemoresistance in HCC. Targeting FGF19 or FGFR4, either as a monotherapy or in combination with existing treatments, holds significant promise for improving outcomes for patients with advanced liver cancer.

References

Navigating the Future of Cancer Surgery: A Comparative Guide to FGF19-Based Surgical Navigation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for greater precision in surgical oncology is paramount. This guide provides an objective comparison of the emerging FGF19-based surgical navigation technology against established alternatives, supported by experimental data, to validate its clinical potential in treating hepatocellular carcinoma (HCC).

Fibroblast Growth Factor 19 (FGF19) has emerged as a promising biomarker for hepatocellular carcinoma (HCC), with elevated levels correlating with tumor presence.[1][2] This has paved the way for the development of novel FGF19-based probes for real-time, fluorescence-guided surgical navigation, aiming to improve the precision of tumor resection. This technology leverages the high affinity of FGF19 for the Fibroblast Growth Factor Receptor 4 (FGFR4), which is often overexpressed in HCC cells.[3][4][5]

Performance Comparison: FGF19-Based vs. Alternative Surgical Navigation Techniques

To validate the clinical potential of FGF19-based surgical navigation, a comparison with current standards of care and other emerging technologies is essential. The following tables summarize key performance metrics from various studies.

Technology Key Performance Metric Value Indication/Context
FGF19-Based Navigation (Peptide I0-MPA) Tumor-to-Background Ratio (TBR)9.31 ± 1.36 (in situ tumor) 8.57 ± 1.15 (peritoneal metastases)Preclinical models of HCC
Indocyanine Green (ICG) Fluorescence Navigation Sensitivity for HCC detection69-100%Clinical studies in HCC patients
Detection of new HCC nodules40% (not found by preoperative imaging)Clinical study in HCC patients
Ultrasound-Based Navigation Median Navigation Accuracy3.2 mmClinical study in liver metastases
Optical Tracking Systems Technical Accuracy0.20 mm ± 0.10 mm to <1 mmLaboratory setting
Electromagnetic Tracking Systems Technical AccuracyApproximately 0.9 mmLaboratory setting

In-Depth Look at Alternative Navigation Systems

While FGF19-based navigation shows promise with a high tumor-to-background ratio, it is crucial to understand the landscape of existing technologies.

Indocyanine Green (ICG) Fluorescence-Guided Surgery: ICG is a widely used near-infrared fluorescent dye that accumulates in HCC tissue, allowing for real-time visualization during surgery.[1][5] Studies have shown that ICG can identify additional tumor nodules not detected by preoperative imaging, potentially improving resection completeness.[1] However, ICG is not specific to cancer cells and can accumulate in non-cancerous liver tissue, leading to false positives.[6]

Ultrasound-Based Navigation: Intraoperative ultrasound is a standard tool in liver surgery. Advanced systems now allow for 3D reconstruction and navigation. These systems offer real-time imaging without the need for preoperative contrast agents. However, their accuracy can be limited by tissue deformation during surgery.[3][7]

Magnetic Resonance Imaging (MRI)-Guided Surgery: Intraoperative MRI provides excellent soft-tissue contrast for visualizing tumors.[8][9] However, the high cost, specialized operating room requirements, and potential for instrument interference limit its widespread adoption.

Optical and Electromagnetic Tracking Systems: These systems provide the foundational technology for many image-guided surgery platforms. Optical systems offer high accuracy but require a direct line of sight between the camera and the surgical instruments.[2][10][11] Electromagnetic systems overcome the line-of-sight issue but can be susceptible to interference from metallic objects in the operating room.[2][10]

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of these technologies.

Protocol for Evaluating FGF19-Based Fluorescent Probe (Peptide I0-MPA)
  • Probe Development: A peptide (I0) derived from FGF19 with high affinity for FGFR4 is synthesized. This peptide is then labeled with a near-infrared fluorescent (NIRF) dye (MPA).

  • In Vitro Validation: The binding affinity of the I0-MPA probe to FGFR4-positive HCC cell lines (e.g., HepG2) is determined using methods like fluorescence microscopy and flow cytometry.

  • In Vivo Imaging in Animal Models:

    • HCC tumor models are established in mice (e.g., subcutaneous or orthotopic HepG2 xenografts).

    • The I0-MPA probe is administered intravenously to the tumor-bearing mice.

    • Whole-body fluorescence imaging is performed at various time points post-injection to determine the optimal imaging window.

    • The tumor-to-background ratio (TBR) is calculated by measuring the fluorescence intensity of the tumor versus the surrounding healthy tissue.

  • Surgical Navigation Simulation: Under fluorescence guidance, surgical resection of the tumors in the animal models is performed to assess the probe's ability to delineate tumor margins.

Protocol for Indocyanine Green (ICG) Fluorescence-Guided HCC Surgery
  • Patient Selection: Patients with diagnosed HCC scheduled for hepatectomy are enrolled.

  • ICG Administration: ICG is administered intravenously at a dose of 0.5 mg/kg body weight several days before the scheduled surgery.[1]

  • Intraoperative Imaging:

    • Following laparotomy, the liver is inspected using standard intraoperative ultrasonography (IOUS).

    • A near-infrared (NIR) fluorescence imaging system is then used to visualize ICG fluorescence on the liver surface.

  • Data Analysis: The number and location of fluorescent lesions are recorded and compared with preoperative imaging and IOUS findings. The sensitivity of ICG for detecting HCC lesions is calculated. Resection margins are assessed under fluorescence guidance.

Protocol for Accuracy Assessment of Optical Tracking Systems
  • Phantom Setup: A rigid phantom with a precisely known geometry (e.g., a grid of divots or spheres) is used.[11]

  • System Calibration: The optical tracking system, including the camera and tracked instruments with reflective markers, is calibrated according to the manufacturer's instructions.

  • Data Acquisition: The tip of the tracked instrument is placed in a series of predefined locations on the phantom. The 3D coordinates of the instrument tip are recorded by the navigation system.

  • Accuracy Calculation: The recorded coordinates are compared to the known ground-truth coordinates of the phantom. The accuracy is typically reported as the root mean square (RMS) error.[12][13]

Visualizing the Science: Signaling Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds betaKlotho β-Klotho betaKlotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects Promotes AKT AKT PI3K->AKT AKT->Cell_Effects Promotes

Caption: FGF19-FGFR4 signaling pathway in hepatocellular carcinoma.

FGS_Workflow cluster_preoperative Preoperative Phase cluster_intraoperative Intraoperative Phase cluster_postoperative Postoperative Phase Patient_Selection Patient Selection (HCC Diagnosis) Probe_Admin Fluorescent Probe Administration (FGF19-based or ICG) Patient_Selection->Probe_Admin Tumor_Exposure Surgical Exposure of Liver Probe_Admin->Tumor_Exposure Time Delay NIR_Imaging Near-Infrared (NIR) Fluorescence Imaging Tumor_Exposure->NIR_Imaging Tumor_ID Tumor Identification and Margin Delineation NIR_Imaging->Tumor_ID Resection Guided Resection Tumor_ID->Resection Specimen_Analysis Ex Vivo Specimen Imaging Resection->Specimen_Analysis Pathology Histopathological Confirmation Specimen_Analysis->Pathology

Caption: Generalized workflow for fluorescence-guided surgery (FGS).

Conclusion

FGF19-based surgical navigation presents a promising, highly specific approach for the real-time identification of HCC during surgery. Its high tumor-to-background ratio in preclinical models suggests a potential advantage over less specific agents like ICG. However, further clinical validation is required to directly compare its efficacy and safety against established navigation techniques. The continued development of targeted fluorescent probes, like those based on the FGF19-FGFR4 axis, holds the potential to significantly enhance the precision of cancer surgery, ultimately improving patient outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for FG8119: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the novel compound FG8119, chemically identified as 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-methyl-4H-imidazo[1,5-a][1][2]benzodiazepin-6-one, is critical for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive disposal plan based on the chemical's structural similarity to benzodiazepine and oxadiazole derivatives, and general principles of hazardous waste management.

Disclaimer: The following procedures are a guide and must be supplemented by a thorough risk assessment specific to the experimental conditions and quantities of this compound being handled. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.

Immediate Safety and Operational Plan

All waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular solid waste.

Data Presentation: Hazard Profile (Based on Analogous Compounds)

Due to the lack of specific toxicological and environmental data for this compound, the following table summarizes potential hazards based on related benzodiazepine and 1,2,4-oxadiazole compounds. This information should be used for preliminary risk assessment.

Hazard CategoryPotential HazardRecommended Precautions
Acute Toxicity (Oral) Potentially harmful or toxic if swallowed.Avoid ingestion. Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.
Skin Corrosion/Irritation May cause skin irritation upon prolonged contact.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses with side shields or chemical goggles.
Reproductive Toxicity Some benzodiazepine derivatives are suspected of damaging fertility or the unborn child.Handle with caution, especially for personnel of child-bearing potential. Use of a fume hood is recommended.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Prevent release to the environment. Collect all waste for proper disposal.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated solid materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound, including reaction mixtures, purification solvents, and cleaning rinsates, in a separate, compatible, and sealed hazardous waste container.

  • Sharps Waste: Any sharps (needles, scalpels, contaminated glassware) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Waste Container Labeling

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-methyl-4H-imidazo[1,5-a][1][2]benzodiazepin-6-one"

  • The approximate concentration and quantity of this compound.

  • The primary hazards (e.g., "Toxic," "Environmental Hazard").

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

On-site Storage
  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Provide secondary containment to prevent spills.

  • Store away from incompatible materials.

Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The primary recommended disposal method for halogenated and nitrogen-containing organic compounds like this compound is high-temperature incineration at a permitted hazardous waste facility.[3]

Experimental Protocol: Spill Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For large spills or if there is a risk of aerosolization, respiratory protection may be necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. For solid spills, gently cover the material to avoid generating dust.

  • Neutralization/Decontamination (for residual surface cleaning):

    • Prepare a decontamination solution. A 10% aqueous solution of sodium hypochlorite (bleach) can be effective for degrading many organic compounds, but its efficacy for this compound is unknown and should be tested on a small scale first. Alternatively, a solution of a suitable laboratory detergent can be used.

    • Carefully collect the absorbed or solid spill material using non-sparking tools and place it into the designated hazardous waste container.

    • Wipe the spill area with the decontamination solution, starting from the outside and working inwards. Allow a contact time of at least 10-15 minutes.

    • Wipe the area again with a clean, damp cloth to remove any residual decontamination solution.

  • Disposal: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Mandatory Visualizations

The following diagrams illustrate the recommended workflow for the proper disposal of this compound and the logical relationship of the key procedural steps.

FG8119_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Solid\nWaste Container Labeled Solid Waste Container Solid Waste->Labeled Solid\nWaste Container Liquid Waste Liquid Waste Labeled Liquid\nWaste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid\nWaste Container Sharps Waste Sharps Waste Labeled Sharps\nContainer Labeled Sharps Container Sharps Waste->Labeled Sharps\nContainer Satellite\nAccumulation Area Satellite Accumulation Area Labeled Solid\nWaste Container->Satellite\nAccumulation Area Labeled Liquid\nWaste Container->Satellite\nAccumulation Area Labeled Sharps\nContainer->Satellite\nAccumulation Area EHS Pickup EHS Pickup Satellite\nAccumulation Area->EHS Pickup Incineration Incineration EHS Pickup->Incineration

Caption: Workflow for the proper disposal of this compound waste.

Spill_Response_Logic Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate PPE Don PPE Evacuate->PPE Contain Contain Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose

References

Safeguarding Your Research: Essential Safety Protocols for Handling FG8119

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on general laboratory safety principles for handling potentially hazardous chemical compounds. Specific safety information for a substance identified as "FG8119" is not publicly available. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and accurate safety information.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the hypothetical compound this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this substance in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory. Provides protection from splashes and aerosols.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check for and remove any holes or tears before use.
Body Laboratory CoatShould be fully buttoned to provide maximum coverage.
Respiratory Fume Hood or RespiratorUse a certified fume hood to minimize inhalation of vapors. If a fume hood is not available, a respirator with an appropriate cartridge may be necessary.[1][2]

Standard Operating Procedure (SOP) for Handling this compound

Adherence to a strict experimental protocol is paramount for safety and research integrity.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures
  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare all required materials and equipment in advance to minimize movement and potential for spills.

  • Dispensing: When dispensing this compound, work in a fume hood. Use appropriate tools, such as a calibrated pipette or spatula, to handle the substance. Avoid generating dust or aerosols.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[1]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

Emergency Procedures

In the event of an emergency, follow these procedures:

IncidentImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4]
Spill Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.[1][3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Disposal: Dispose of this compound waste through your institution's licensed hazardous waste disposal program.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Safe Handling and Disposal of this compound

FG8119_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS B Don PPE A->B C Prepare Workspace in Fume Hood B->C D Dispense/Use this compound C->D E Perform Experiment D->E I Spill or Exposure Occurs D->I Potential Hazard F Decontaminate Workspace E->F E->I Potential Hazard G Segregate Waste F->G H Dispose of Waste via EHS G->H J Follow Emergency Procedures I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FG8119
Reactant of Route 2
Reactant of Route 2
FG8119

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.